4-Cyclohexyl-4-oxobutyric acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-cyclohexyl-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c11-9(6-7-10(12)13)8-4-2-1-3-5-8/h8H,1-7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWROPDBVWQZOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444989 | |
| Record name | 4-CYCLOHEXYL-4-OXOBUTYRIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15971-95-6 | |
| Record name | 4-CYCLOHEXYL-4-OXOBUTYRIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 4-Cyclohexyl-4-oxobutanoic Acid
Abstract
This technical guide provides an in-depth, scientifically grounded methodology for the synthesis of 4-Cyclohexyl-4-oxobutanoic acid. This valuable keto-acid serves as a crucial building block in medicinal chemistry and the development of novel therapeutics. The synthetic strategy detailed herein is a robust, two-stage process commencing with the well-established Friedel-Crafts acylation of benzene with succinic anhydride to yield an aromatic intermediate, 4-Phenyl-4-oxobutanoic acid. This is subsequently followed by the catalytic hydrogenation of the phenyl group to the desired cyclohexyl moiety. This document provides a thorough examination of the reaction mechanisms, detailed step-by-step experimental protocols, and guidelines for purification and characterization, designed for researchers, chemists, and professionals in the field of drug development.
Strategic Overview: A Two-Stage Synthetic Approach
The direct acylation of cyclohexane is an inefficient and challenging process. Therefore, a more reliable and higher-yielding strategy is employed. This involves creating the carbon skeleton using the aromatic precursor, benzene, which is amenable to Friedel-Crafts acylation, and then reducing the aromatic ring to the desired cycloalkane.
Caption: Overall workflow for the synthesis of 4-Cyclohexyl-4-oxobutanoic acid.
Stage 1: Synthesis of 4-Phenyl-4-oxobutanoic Acid via Friedel-Crafts Acylation
The foundational step of this synthesis is the Friedel-Crafts acylation, a classic and robust method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[1]
Mechanism and Core Principles
The reaction proceeds via an electrophilic aromatic substitution mechanism.[1][2] A Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), activates the succinic anhydride. This generates a highly electrophilic acylium ion. The electron-rich π-system of the benzene ring then attacks this ion, forming a resonance-stabilized intermediate (a sigma complex). Aromaticity is restored through the loss of a proton, yielding the aluminum chloride complex of the ketone product.[3] An aqueous workup is required to hydrolyze this complex and liberate the final 4-Phenyl-4-oxobutanoic acid.
A stoichiometric amount of AlCl₃ is crucial because the catalyst complexes with the carbonyl oxygen of the product, preventing it from participating in further reactions and deactivating the ring towards polysubstitution.[2]
// Nodes SA [label="Succinic Anhydride"]; AlCl3_1 [label="AlCl₃"]; Complex1 [label="[Activated Complex]"]; Acylium [label="Acylium Ion (Electrophile)"]; Benzene [label="Benzene"]; SigmaComplex [label="Sigma Complex\n(Resonance Stabilized)"]; ProductComplex [label="[Product-AlCl₃ Complex]"]; Product [label="4-Phenyl-4-oxobutanoic acid"]; H2O [label="H₂O Workup"];
// Edges SA -> Complex1 [label="+ AlCl₃"]; AlCl3_1 -> Complex1; Complex1 -> Acylium; Benzene -> SigmaComplex [label="Attack"]; Acylium -> SigmaComplex; SigmaComplex -> ProductComplex [label="- H⁺, - AlCl₃"]; ProductComplex -> Product [label="+ H₂O"]; H2O -> Product; } endsubgraph
Caption: Mechanism of Friedel-Crafts Acylation with succinic anhydride.
Experimental Protocol: Friedel-Crafts Acylation
Disclaimer: This protocol is for informational purposes and should only be executed by trained professionals in a suitably equipped laboratory with appropriate safety measures.
-
Apparatus Setup: Equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a reflux condenser fitted with a calcium chloride drying tube (to protect from atmospheric moisture), and a dropping funnel.
-
Reagent Charging: Charge the flask with succinic anhydride (0.5 mole) and anhydrous benzene (2.5 moles).
-
Catalyst Addition: While stirring vigorously, add powdered anhydrous aluminum chloride (0.75 mole) to the mixture in portions. An exothermic reaction will occur with the evolution of hydrogen chloride gas.
-
Reaction: Heat the mixture under reflux using a steam bath for approximately 30-60 minutes to ensure the reaction goes to completion.[1]
-
Workup - Hydrolysis: After cooling, cautiously pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complex of the product.
-
Isolation: If a solid product precipitates, it can be collected by vacuum filtration. Often, the product will remain in the benzene layer. The mixture can be subjected to steam distillation to remove excess benzene.[4]
-
Purification of Intermediate: The crude 4-oxo-4-phenylbutanoic acid can be purified by dissolving it in a sodium bicarbonate solution, followed by extraction with ether to remove non-acidic impurities. The aqueous layer is then acidified with dilute hydrochloric acid to precipitate the purified product, which is collected by filtration and dried.[4]
Quantitative Data for Stage 1
| Parameter | Value | Molar Ratio (Relative to Succinic Anhydride) |
| Succinic Anhydride | 0.5 mol (50.0 g) | 1.0 |
| Anhydrous Benzene | 2.5 mol (195.3 g) | 5.0 |
| Anhydrous AlCl₃ | 0.75 mol (100.0 g) | 1.5 |
| Expected Yield | 70-80% | N/A |
Stage 2: Catalytic Hydrogenation to 4-Cyclohexyl-4-oxobutanoic Acid
This stage converts the stable aromatic ring of the intermediate into the saturated cyclohexane ring, yielding the final target molecule.
Principles of Catalytic Hydrogenation
Catalytic hydrogenation is a reduction reaction that occurs in the presence of a catalyst and hydrogen gas. For the reduction of an aromatic ring, which is a thermodynamically challenging process, potent catalysts and often elevated pressure and/or temperature are required. Rhodium-on-alumina (Rh/Al₂O₃) is a highly effective catalyst for this transformation, often allowing the reaction to proceed under milder conditions than other catalysts like platinum or palladium.
Experimental Protocol: Hydrogenation
-
Apparatus: Use a high-pressure hydrogenation apparatus, such as a Parr shaker or a stainless-steel autoclave.
-
Charging the Vessel: Place the 4-Phenyl-4-oxobutanoic acid (1 part by weight) into the reaction vessel along with a suitable solvent (e.g., ethanol or acetic acid) and the hydrogenation catalyst (e.g., 5% Rhodium on Alumina, ~1-5% by weight relative to the substrate).
-
Reaction Conditions: Seal the vessel, purge it with nitrogen, and then pressurize with hydrogen gas to the desired pressure (typically 50-500 psi, depending on the catalyst and apparatus).
-
Execution: Begin agitation (shaking or stirring) and heat the reaction if necessary. The reaction progress can be monitored by the cessation of hydrogen uptake.
-
Workup: Once the reaction is complete, cool the vessel, carefully vent the excess hydrogen, and purge with nitrogen.
-
Isolation: Filter the reaction mixture through a pad of Celite® to remove the solid catalyst. The filtrate, containing the product, is then concentrated under reduced pressure to yield the crude 4-Cyclohexyl-4-oxobutanoic acid.
Final Product Purification and Characterization
The purity of the final compound is critical for its application in research and drug development.[5]
Purification by Recrystallization
Recrystallization is the most effective method for purifying the solid final product. The principle relies on the differential solubility of the desired compound and impurities in a solvent at varying temperatures.[5]
-
Solvent Selection: Choose a solvent in which the 4-Cyclohexyl-4-oxobutanoic acid is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. A mixture of solvents, such as ethanol/water or ethyl acetate/hexane, is often effective.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If colored impurities are present, they may be removed by adding activated charcoal and performing a hot filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold solvent to remove residual impurities.[6]
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Analytical Characterization
The identity and purity of the synthesized 4-Cyclohexyl-4-oxobutanoic acid should be confirmed using modern analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Absence of aromatic protons (typically ~7.0-8.0 ppm). Appearance of broad aliphatic proton signals for the cyclohexane ring (typically ~1.0-2.5 ppm). Signals for the butanoic acid chain protons. |
| ¹³C NMR | Absence of aromatic carbon signals (~120-140 ppm). Appearance of aliphatic carbon signals for the cyclohexane ring. Signals for the ketone carbonyl (~200-210 ppm) and carboxylic acid carbonyl (~170-180 ppm). |
| IR Spectroscopy | Strong C=O stretching vibration for the ketone (~1685 cm⁻¹). Strong C=O stretching vibration for the carboxylic acid (~1710 cm⁻¹). Broad O-H stretching band for the carboxylic acid (~2500-3300 cm⁻¹). |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the product (C₁₀H₁₆O₃ = 184.23 g/mol ).[7] |
References
- BLD Pharm. 4-Cyclohexyl-4-oxobutanoic acid hydrochloride.
- BenchChem.
- BenchChem.
- Sigma-Aldrich.
- Organic Chemistry Portal.
- Chemistry Stack Exchange.
- PubChem - National Institutes of Health. 4-Cyclohexyl-3-oxobutanoic acid.
- BenchChem. Application Notes and Protocols for the Purification of 4-(2,4-Difluorophenyl)-4-oxobutanoic Acid.
- BenchChem. Technical Support Center: 4-(2,4-Difluorophenyl)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 4-Cyclohexyl-3-oxobutanoic acid | C10H16O3 | CID 18981371 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Cyclohexyl-4-oxobutanoic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Cyclohexyl-4-oxobutanoic acid (CAS No. 15971-95-6) is a bifunctional organic molecule incorporating a terminal carboxylic acid and a γ-keto group attached to a cyclohexyl moiety. This unique structural arrangement imparts a combination of lipophilicity from the cyclohexyl ring and versatile reactivity from the keto-acid functionality. This technical guide provides a comprehensive overview of its chemical and physical properties, outlines a robust synthetic protocol, explores its characteristic reactivity, and discusses its potential applications, particularly as a scaffold in medicinal chemistry and materials science. This document is intended to serve as a foundational resource for researchers engaged in the synthesis and application of novel chemical entities.
Introduction and Molecular Overview
4-Cyclohexyl-4-oxobutanoic acid is a γ-keto acid, a class of compounds that serve as valuable intermediates in organic synthesis.[1] The structure is characterized by a four-carbon butanoic acid chain, with a ketone at the C4 position and a cyclohexyl ring attached to the keto-carbonyl group. The presence of both a nucleophilic/electrophilic keto group and a protic, nucleophilic carboxylic acid group on the same backbone allows for a diverse range of chemical transformations. The cyclohexyl group significantly increases the molecule's lipophilicity compared to simpler γ-keto acids like levulinic acid, a feature of high interest in drug design for modulating pharmacokinetic properties.
Caption: Structure of 4-Cyclohexyl-4-oxobutanoic acid.
Physicochemical and Spectroscopic Properties
The compound is a yellow to colorless solid at room temperature.[2] Its key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 15971-95-6 | [2] |
| Molecular Formula | C₁₀H₁₆O₃ | [2] |
| Molecular Weight | 184.24 g/mol | [2] |
| Appearance | Yellow to colorless solid | [2] |
| Melting Point | 75-77 °C | [2] |
| Boiling Point | Not available | [2] |
| Solubility | Insoluble in water; soluble in organic solvents like methanol, ethanol, acetone, and ethyl acetate. | Inferred |
Predicted Spectroscopic Data
While specific spectra are not publicly available, the expected spectroscopic characteristics can be reliably predicted based on the molecular structure and data from analogous compounds.[3][4]
-
¹H NMR (Proton NMR):
-
Cyclohexyl Protons: A complex series of multiplets would be expected in the range of δ 1.0-2.0 ppm. The proton on the carbon attached to the carbonyl (methine proton) would be shifted downfield, likely appearing around δ 2.5-3.0 ppm.
-
Methylene Protons (Butanoic Chain): Two distinct triplets would be observed. The protons alpha to the ketone (C3-H₂) would appear around δ 2.8-3.2 ppm, and the protons alpha to the carboxylic acid (C2-H₂) would be slightly upfield, around δ 2.5-2.8 ppm.
-
Carboxylic Acid Proton: A broad singlet, highly dependent on concentration and solvent, would appear significantly downfield, typically δ 10-12 ppm.
-
-
¹³C NMR (Carbon NMR):
-
Carbonyl Carbons: Two distinct signals in the downfield region. The ketone carbonyl (C4) is expected around δ 208-215 ppm, and the carboxylic acid carbonyl (C1) around δ 175-180 ppm.
-
Cyclohexyl Carbons: Multiple signals in the aliphatic region (δ 25-45 ppm). The carbon attached to the carbonyl (methine carbon) would be the most downfield of this group, around δ 45-55 ppm.[5]
-
Methylene Carbons (Butanoic Chain): Two signals, likely in the δ 28-38 ppm range.
-
-
Infrared (IR) Spectroscopy:
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.[6]
-
C=O Stretch (Ketone): A sharp, strong absorption peak around 1705-1725 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A sharp, strong absorption peak, typically around 1700-1715 cm⁻¹, which may overlap with the ketone stretch.
-
C-H Stretch (Aliphatic): Multiple peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): The molecular ion peak would be observed at m/z = 184.24.
-
Key Fragmentation Patterns: Expect fragmentation patterns corresponding to the loss of water (-18), the carboxylic acid group (-45), and cleavage alpha to the ketone (McLafferty rearrangement if sterically possible, and cleavage of the cyclohexyl ring).
-
Synthesis of 4-Cyclohexyl-4-oxobutanoic Acid
The most direct and reliable synthesis of γ-keto acids involves the reaction of a Grignard reagent with succinic anhydride. This method provides a clean, high-yielding pathway to the desired product.
Caption: Synthetic workflow for 4-Cyclohexyl-4-oxobutanoic acid.
Experimental Protocol: Grignard Synthesis
Materials:
-
Magnesium turnings
-
Cyclohexyl bromide
-
Iodine (crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
Succinic anhydride
-
Hydrochloric acid (1 M)
-
Sodium sulfate (anhydrous)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Grignard Reagent Preparation: a. In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. b. Add a small crystal of iodine to activate the magnesium. c. Add anhydrous THF to cover the magnesium. d. Dissolve cyclohexyl bromide in anhydrous THF and add it to the dropping funnel. e. Add a small portion of the cyclohexyl bromide solution to the magnesium. The reaction should initiate, indicated by heat evolution and disappearance of the iodine color. If it doesn't, gentle heating may be required. f. Once initiated, add the remaining cyclohexyl bromide solution dropwise at a rate that maintains a gentle reflux. g. After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Reaction with Succinic Anhydride: a. In a separate flame-dried flask under nitrogen, dissolve succinic anhydride in anhydrous THF. b. Cool this solution to 0 °C in an ice bath. c. Slowly add the prepared cyclohexylmagnesium bromide solution via cannula or dropping funnel to the succinic anhydride solution, maintaining the temperature below 10 °C. The causality here is critical: slow addition prevents side reactions, such as the Grignard reagent attacking the newly formed ketone. d. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-4 hours.
-
Workup and Purification: a. Cool the reaction mixture again in an ice bath and slowly quench by adding 1 M hydrochloric acid. Add acid until the aqueous layer is acidic (pH ~1-2) and all magnesium salts have dissolved. b. Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. c. Combine the organic layers and wash with brine. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. e. Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure 4-cyclohexyl-4-oxobutanoic acid.
Chemical Reactivity and Potential Applications
The dual functionality of 4-cyclohexyl-4-oxobutanoic acid makes it a versatile building block.
Reactivity of the γ-Keto Group
The ketone is susceptible to nucleophilic attack. It can undergo:
-
Reduction: Selective reduction to the corresponding secondary alcohol using agents like sodium borohydride (NaBH₄) yields γ-hydroxy acids.
-
Wittig Reaction: Conversion to an alkene.
-
Reductive Amination: Reaction with an amine in the presence of a reducing agent to form γ-amino acids.
Reactivity of the Carboxylic Acid Group
The carboxylic acid can be converted into a variety of derivatives:
-
Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) to form esters.
-
Amide Formation: Activation with coupling agents (e.g., DCC, EDC) followed by reaction with an amine to form amides.
-
Acid Chloride Formation: Reaction with thionyl chloride (SOCl₂) or oxalyl chloride to produce the highly reactive acid chloride.
Bifunctional Reactivity and Cyclization
The 1,4-relationship between the carbonyl groups is key to its utility in forming five-membered heterocycles, a common motif in pharmaceuticals.[7]
-
Paal-Knorr Synthesis: Reaction with ammonia or primary amines yields N-substituted pyrroles. Reaction with hydrazine derivatives can lead to the formation of dihydropyridazinones, which are scaffolds with known biological activities.[8]
-
Thiophene Synthesis: Reaction with Lawesson's reagent or P₄S₁₀ can produce thiophenes.
Caption: Key reaction pathways for 4-Cyclohexyl-4-oxobutanoic acid.
Applications in Drug Discovery
The lipophilic cyclohexyl group combined with the versatile keto-acid handle makes this molecule an attractive scaffold for medicinal chemistry.
-
Scaffold for Combinatorial Chemistry: The two functional groups can be orthogonally derivatized to create libraries of compounds for screening against biological targets.
-
Introduction of Lipophilicity: The cyclohexyl ring can serve as a lipophilic element to enhance membrane permeability and target engagement within hydrophobic pockets of proteins.
-
Precursor to Bioactive Molecules: As demonstrated, it is a direct precursor to γ-amino acids, pyrroles, and pyridazinones, all of which are privileged structures in medicinal chemistry. For example, modifying known drugs that contain a carboxylic acid with this keto-acid could create novel prodrugs or analogues with altered pharmacokinetic profiles.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.
-
Conclusion
4-Cyclohexyl-4-oxobutanoic acid is a valuable and versatile chemical intermediate. Its synthesis is straightforward via the Grignard reaction, and its bifunctional nature provides access to a wide array of more complex molecular architectures, particularly five-membered heterocycles. The presence of the cyclohexyl group imparts significant lipophilicity, making it a useful building block for programs in drug discovery and materials science where modulation of physical properties is critical. This guide provides the foundational knowledge required for researchers to effectively synthesize, handle, and utilize this compound in their scientific endeavors.
References
-
15971-95-6 | 4-Cyclohexyl-4-oxobutanoic acid. goods.com. Available at: [Link]
-
4-(Cyclohexyloxy)-4-oxobutanoic acid | C10H16O4 | CID 120922. PubChem. Available at: [Link]
-
4-Cyclohexyl-3-oxobutanoic acid | C10H16O3 | CID 18981371. PubChem. Available at: [Link]
-
4-[Cyclohexyl(methyl)amino]-4-oxobutanoic acid | C11H19NO3 | CID 974695. PubChem. Available at: [Link]
-
Decarboxylation. Master Organic Chemistry. Available at: [Link]
-
Butanoic acid, cyclohexyl ester. NIST WebBook. Available at: [Link]
-
Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. Available at: [Link]
-
Keto acid. Wikipedia. Available at: [Link]
-
Safety Data Sheet - (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((bis(4-methoxyphenyl)methyl)amino)-4-oxobutanoic acid. Angene Chemical. Available at: [Link]
-
13C NMR Spectroscopy. chem.wisc.edu. Available at: [Link]
-
(cis)-4-(t-Butyl)cyclohexyl 3-oxobutanoate - 13C NMR. SpectraBase. Available at: [Link]
-
Photochemical reactions of .gamma.-keto sulfides. The Journal of Organic Chemistry. Available at: [Link]
-
4-Oxobutanoic acid | C4H6O3 | CID 1112. PubChem. Available at: [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]
-
4-(4-Methylphenyl)-4-oxobutanoic acid. Wikipedia. Available at: [Link]
-
13C NMR Investigations and Molecular Order of 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT). Royal Society of Chemistry. Available at: [Link]
-
Butanoic acid, 4-chloro-. NIST WebBook. Available at: [Link]
-
Butanoic acid. NIST WebBook. Available at: [Link]
-
4-(4-Hydroxyanilino)-4-oxobutanoic acid | C10H11NO4 | CID 605610. PubChem. Available at: [Link]
Sources
- 1. Keto acid - Wikipedia [en.wikipedia.org]
- 2. FCKeditor - Resources Browser [midyear.aza.org]
- 3. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. rsc.org [rsc.org]
- 6. Butanoic acid [webbook.nist.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Spectroscopic Characterization of 4-Cyclohexyl-4-oxobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Cyclohexyl-4-oxobutanoic acid. As a molecule of interest in synthetic and medicinal chemistry, a thorough understanding of its structural features through modern analytical techniques is paramount. This document outlines the predicted ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for this compound. Each section includes a detailed experimental protocol for data acquisition, a thorough interpretation of the predicted spectra, and the scientific rationale behind the expected spectroscopic signatures. This guide is intended to serve as a valuable resource for researchers in the synthesis, identification, and application of this and structurally related compounds.
Introduction
4-Cyclohexyl-4-oxobutanoic acid is a bifunctional organic compound featuring a cyclohexyl ring, a ketone, and a carboxylic acid. This unique combination of functional groups makes it a versatile building block in organic synthesis and a potential scaffold in drug discovery. Accurate and unambiguous structural elucidation is the cornerstone of chemical research and development. Spectroscopic methods provide a non-destructive and highly informative means to probe the molecular structure, connectivity, and chemical environment of the constituent atoms.
This guide will delve into the predicted spectroscopic data for 4-Cyclohexyl-4-oxobutanoic acid, offering a detailed analysis of what a researcher should expect to observe. The interpretations are grounded in fundamental principles of spectroscopy and supported by established literature values for similar chemical motifs.
Molecular Structure and Predicted Spectroscopic Summary
The structure of 4-Cyclohexyl-4-oxobutanoic acid is presented below, with atoms numbered for the purpose of spectroscopic assignment.
Caption: Molecular structure of 4-Cyclohexyl-4-oxobutanoic acid.
Predicted Spectroscopic Data Summary
| Technique | Predicted Key Features |
| ¹H NMR | - Broad singlet (~10-12 ppm) for the carboxylic acid proton.- Multiplet (~2.5-2.9 ppm) for the methine proton on the cyclohexyl ring adjacent to the carbonyl.- Triplets (~2.6 and 3.0 ppm) for the methylene protons of the butanoic acid chain.- Multiplets (1.0-2.0 ppm) for the remaining cyclohexyl protons. |
| ¹³C NMR | - Carbonyl carbon of the carboxylic acid (~175-185 ppm).- Ketone carbonyl carbon (~205-215 ppm).- Methylene carbons of the butanoic acid chain (~30-40 ppm).- Methine carbon of the cyclohexyl ring adjacent to the carbonyl (~45-55 ppm).- Other cyclohexyl carbons (~25-30 ppm). |
| IR Spectroscopy | - Very broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- Sharp, strong C=O stretch from the ketone (~1715 cm⁻¹).- Sharp, strong C=O stretch from the carboxylic acid (~1710 cm⁻¹).- C-H stretches from the cyclohexyl and alkyl chain (~2850-2950 cm⁻¹). |
| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 184.11.- Fragments corresponding to the loss of water (M-18), the carboxyl group (M-45), and the cyclohexyl group (M-83).- Alpha-cleavage on either side of the ketone. |
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Broad Singlet | 1H |
| H-3 | ~ 3.0 | Triplet | 2H |
| H-2 | ~ 2.6 | Triplet | 2H |
| H-5 (Cyclohexyl CH) | 2.5 - 2.9 | Multiplet | 1H |
| H-6, H-10 (Cyclohexyl CH₂) | 1.6 - 2.0 | Multiplet | 4H |
| H-7, H-9 (Cyclohexyl CH₂) | 1.1 - 1.5 | Multiplet | 4H |
| H-8 (Cyclohexyl CH₂) | 1.0 - 1.3 | Multiplet | 2H |
Interpretation of the Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of 4-Cyclohexyl-4-oxobutanoic acid is expected to show distinct signals corresponding to the different types of protons present.
-
Carboxylic Acid Proton: A characteristic broad singlet is anticipated in the downfield region (10-12 ppm) due to the acidic nature and hydrogen bonding of the carboxylic acid proton. The chemical shift of this proton is often concentration and solvent dependent.[1]
-
Butanoic Acid Chain Protons: The two methylene groups (H-2 and H-3) adjacent to each other and to carbonyl groups will appear as triplets. The H-3 protons, being adjacent to the ketone, are expected to be slightly more deshielded (~3.0 ppm) than the H-2 protons (~2.6 ppm).
-
Cyclohexyl Protons: The cyclohexyl ring protons will exhibit complex multiplets in the upfield region (1.0-2.9 ppm). The methine proton (H-5), being alpha to the ketone, will be the most downfield of the cyclohexyl protons (2.5-2.9 ppm). The remaining ten protons on the cyclohexyl ring will appear as overlapping multiplets.
Experimental Protocol for ¹H NMR
Caption: Workflow for acquiring a ¹H NMR spectrum.
Detailed Steps:
-
Sample Preparation: Accurately weigh 5-25 mg of 4-Cyclohexyl-4-oxobutanoic acid and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a small vial.[2] Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer's probe.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field. Shim the magnetic field by adjusting the shim coils to maximize field homogeneity, which results in sharp, symmetrical peaks.[3]
-
Data Acquisition: Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For a routine ¹H spectrum, 16 scans are typically sufficient.[4]
-
Data Processing: After acquisition, the raw data (Free Induction Decay, FID) is converted into a spectrum via Fourier transformation. The spectrum is then phase- and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[5] Finally, the peak integrals are determined.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C4 (Ketone C=O) | 205 - 215 |
| C1 (Carboxylic Acid C=O) | 175 - 185 |
| C5 (Cyclohexyl CH) | 45 - 55 |
| C3 | 35 - 45 |
| C2 | 28 - 38 |
| C6, C10 (Cyclohexyl CH₂) | 25 - 35 |
| C7, C9 (Cyclohexyl CH₂) | 24 - 30 |
| C8 (Cyclohexyl CH₂) | 23 - 28 |
Interpretation of the Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals.
-
Carbonyl Carbons: Two signals will be present in the downfield region. The ketone carbonyl (C4) is expected around 205-215 ppm, while the carboxylic acid carbonyl (C1) will be slightly upfield, around 175-185 ppm.[6][7]
-
Alkyl Carbons: The carbons of the butanoic acid chain (C2 and C3) and the cyclohexyl ring will appear in the upfield region. The methine carbon of the cyclohexyl ring attached to the carbonyl group (C5) will be the most downfield of the sp³ carbons (~45-55 ppm). The remaining cyclohexyl and butanoic acid methylene carbons will appear between 23 and 45 ppm.
Experimental Protocol for ¹³C NMR
The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with some key differences in acquisition parameters due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
Key Differences from ¹H NMR Protocol:
-
Sample Concentration: A more concentrated sample (50-100 mg) is often required.[2]
-
Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is necessary to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A longer relaxation delay may be needed, especially for quaternary carbons, to ensure accurate integration (if desired).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 2500-3300 | O-H stretch (Carboxylic acid) | Broad, Strong |
| 2850-2950 | C-H stretch (Alkyl) | Strong |
| ~1715 | C=O stretch (Ketone) | Strong, Sharp |
| ~1710 | C=O stretch (Carboxylic acid) | Strong, Sharp |
| 1210-1320 | C-O stretch (Carboxylic acid) | Medium |
| 1448 | CH₂ scissoring (Cyclohexane) | Medium |
Interpretation of the Predicted IR Spectrum
The IR spectrum of 4-Cyclohexyl-4-oxobutanoic acid will be dominated by the characteristic absorptions of the carboxylic acid and ketone functional groups.
-
O-H Stretch: A very broad and strong absorption band from 2500 to 3300 cm⁻¹ is the hallmark of a hydrogen-bonded carboxylic acid.[8][9][10][11]
-
C-H Stretches: Strong absorption bands between 2850 and 2950 cm⁻¹ are due to the C-H stretching vibrations of the cyclohexyl and butanoic acid alkyl groups.[12]
-
C=O Stretches: Two strong and sharp peaks are expected in the carbonyl region. The ketone C=O stretch should appear around 1715 cm⁻¹.[13][14][15] The carboxylic acid C=O stretch is also expected around 1710 cm⁻¹, and these two peaks may overlap.[9]
-
Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of absorptions, including the C-O stretch of the carboxylic acid and various C-H bending vibrations, which are characteristic of the molecule as a whole.
Experimental Protocol for Solid-Sample IR Spectroscopy (Thin Film Method)
Caption: Workflow for acquiring a solid-sample IR spectrum.
Detailed Steps:
-
Sample Preparation: Dissolve a few milligrams of 4-Cyclohexyl-4-oxobutanoic acid in a few drops of a volatile solvent like acetone or methylene chloride.[16]
-
Film Deposition: Place a drop of the solution onto the surface of a clean, dry salt plate (NaCl or KBr). Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[16][17]
-
Background Spectrum: Ensure the sample compartment of the IR spectrometer is empty and run a background scan. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.
-
Sample Spectrum: Place the salt plate with the sample film into the sample holder in the spectrometer. Acquire the IR spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum.[18]
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.
Predicted Mass Spectrometry Data (Electron Ionization)
-
Molecular Ion (M⁺): m/z = 184.11 (corresponding to the molecular formula C₁₀H₁₆O₃)
-
Major Predicted Fragments:
-
m/z = 166: [M - H₂O]⁺, loss of water.
-
m/z = 139: [M - COOH]⁺, loss of the carboxyl group.
-
m/z = 101: [M - C₆H₁₁]⁺, loss of the cyclohexyl radical.
-
m/z = 83: [C₆H₁₁]⁺, the cyclohexyl cation.
-
m/z = 55: A common fragment from the cyclohexyl ring.
-
m/z = 45: [COOH]⁺, the carboxyl cation.
-
McLafferty Rearrangement: A peak at m/z = 74 could arise from a McLafferty rearrangement involving the carboxylic acid.[19]
-
Interpretation of the Predicted Mass Spectrum
Upon electron ionization, 4-Cyclohexyl-4-oxobutanoic acid is expected to produce a molecular ion peak at m/z 184. The fragmentation pattern will be dictated by the functional groups present.
-
Alpha-Cleavage: The bonds adjacent to the ketone carbonyl are prone to cleavage. This can result in the loss of the cyclohexyl radical (to give a fragment at m/z 101) or the propanoic acid radical.
-
Loss of Neutral Molecules: The loss of small, stable neutral molecules is a common fragmentation pathway. For this compound, the loss of water from the carboxylic acid (m/z 166) is expected.
-
Functional Group Fragmentation: The carboxylic acid can fragment to lose a hydroxyl radical or the entire carboxyl group. The cyclohexyl ring can also undergo characteristic fragmentation to yield ions at m/z 83 and 55.
-
McLafferty Rearrangement: Keto-acids can undergo McLafferty rearrangement.[20][21]
Experimental Protocol for Liquid Chromatography-Mass Spectrometry (LC-MS)
Caption: Workflow for LC-MS analysis.
Detailed Steps:
-
Sample Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in an LC-MS grade solvent like methanol or acetonitrile. Further dilute this solution to a working concentration (e.g., 1-10 µg/mL). Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.[22]
-
Liquid Chromatography: The sample is injected into a liquid chromatograph, typically equipped with a C18 reverse-phase column. A gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) is used to elute the compound from the column.[23][24]
-
Ionization: The eluent from the LC is directed into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common technique for this type of molecule.[25]
-
Mass Analysis: The generated ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).
-
Detection and Data Processing: The detector records the abundance of ions at each m/z value, and the software generates the mass spectrum.
Conclusion
The spectroscopic characterization of 4-Cyclohexyl-4-oxobutanoic acid can be effectively achieved through a combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. This guide provides a detailed prediction and interpretation of the expected data, along with robust experimental protocols. While the presented data is predictive, it is based on well-established spectroscopic principles and serves as a strong foundation for any researcher working with this compound. The methodologies and interpretative strategies outlined herein are broadly applicable to the structural elucidation of a wide range of organic molecules.
References
-
Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. [Link]
-
University of Calgary. (n.d.). IR: carboxylic acids. [Link]
-
ACS Publications. (n.d.). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A. [Link]
-
JoVE. (2025). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. [Link]
-
Wikipedia. (n.d.). Infrared spectroscopy. [Link]
-
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog. [Link]
-
Scribd. (n.d.). Infra-Red Spectroscopy of Solids and Solutions Experiment. [Link]
-
Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. [Link]
-
JoVE. (2024). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. [Link]
-
University of Missouri–St. Louis. (n.d.). Exp 8 - Infrared Spectroscopy. [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
-
Slideshare. (n.d.). Sampling of solids in IR spectroscopy. [Link]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]
-
University of Cambridge. (n.d.). NMR Sample Preparation. [Link]
-
ResearchGate. (n.d.). Fast LC/MS in the analysis of small molecules. [Link]
-
European Pharmaceutical Review. (2016). Application of LCMS in small-molecule drug development. [Link]
-
University of Warsaw. (n.d.). Carbonyl - compounds - IR - spectroscopy. [Link]
-
SpectraBase. (n.d.). Cyclohexylmethylketone - Optional[13C NMR] - Chemical Shifts. [Link]
-
LCMS Methods. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of cyclohexene. [Link]
-
University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. [Link]
-
PubChem. (n.d.). 4-(Cyclohexyloxy)-4-oxobutanoic acid. [Link]
-
YouTube. (2023). Mass Spectrometry Part 6 - Fragmentation in Ketones. [Link]
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. [Link]
-
Eötvös Loránd University. (n.d.). The features of IR spectrum. [Link]
-
Chemistry LibreTexts. (2022). 5.4: The 1H-NMR experiment. [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones. [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
NIST. (n.d.). Butanoic acid, cyclohexyl ester. WebBook. [Link]
-
University of Oxford. (n.d.). Chemical shifts. [Link]
-
Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. [Link]
-
Indian Institute of Technology Guwahati. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]
-
Compound Interest. (n.d.). A guide to 13C NMR chemical shift values. [Link]
-
PubChem. (n.d.). 4-[Cyclohexyl(methyl)amino]-4-oxobutanoic acid. [Link]
-
Chemistry LibreTexts. (2021). 12.2: Spectroscopic Properties of Cyclohexanes. [Link]
-
ResearchGate. (n.d.). 31 P{ 1 H} NMR spectrum of 3 (the resonances due to the minor isomer...). [Link]
-
Michigan State University. (n.d.). Basic Practical NMR Concepts. [Link]
-
PubChem. (n.d.). 4-Oxobutanoic acid. [Link]
Sources
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. books.rsc.org [books.rsc.org]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. bhu.ac.in [bhu.ac.in]
- 7. compoundchem.com [compoundchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]
- 11. echemi.com [echemi.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 18. community.wvu.edu [community.wvu.edu]
- 19. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 20. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]
- 21. youtube.com [youtube.com]
- 22. spectroscopyeurope.com [spectroscopyeurope.com]
- 23. rsc.org [rsc.org]
- 24. researchgate.net [researchgate.net]
- 25. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
"CAS 15971-95-6 properties"
An In-depth Technical Guide to 4-Cyclohexyl-4-oxobutanoic Acid (CAS 15971-95-6)
Introduction
4-Cyclohexyl-4-oxobutanoic acid, identified by CAS number 15971-95-6, is a gamma-keto acid of significant interest to researchers and professionals in drug development and organic synthesis. Gamma-keto acids are a class of organic compounds characterized by a ketone functional group at the gamma position relative to a carboxylic acid. This bifunctional nature makes them versatile building blocks for the synthesis of a wide array of more complex molecules, particularly heterocyclic systems which are prevalent in pharmaceuticals. This guide provides a comprehensive overview of the core properties, synthesis, analytical characterization, and potential applications of 4-Cyclohexyl-4-oxobutanoic acid, designed to empower researchers in their scientific endeavors.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The known properties of 4-Cyclohexyl-4-oxobutanoic acid are summarized below.
| Property | Value | Source |
| CAS Number | 15971-95-6 | [1] |
| Molecular Formula | C₁₀H₁₆O₃ | [2] |
| Molecular Weight | 184.24 g/mol | [2] |
| Physical State | Solid | [2] |
| Appearance | Yellow to colorless solid | [2] |
| Melting Point | 75-77 °C | [2] |
| Storage | Sealed in a dry environment at room temperature (20-22 °C) | [2] |
Synthesis of 4-Cyclohexyl-4-oxobutanoic Acid
While a specific, peer-reviewed synthesis for 4-Cyclohexyl-4-oxobutanoic acid is not extensively documented, a highly plausible and established method for the synthesis of analogous γ-keto acids is the Friedel-Crafts acylation of an appropriate aromatic substrate with succinic anhydride.[3][4] In this case, the starting material would likely be cyclohexylbenzene.
Proposed Synthetic Workflow: Friedel-Crafts Acylation
The reaction proceeds via the generation of an acylium ion from succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This electrophile then attacks the aromatic ring of cyclohexylbenzene, followed by rearomatization and hydrolysis to yield the desired product.
Caption: Proposed synthesis of 4-Cyclohexyl-4-oxobutanoic acid via Friedel-Crafts acylation.
Step-by-Step Experimental Protocol (Representative)
This protocol is a representative example based on general procedures for Friedel-Crafts acylation.[3]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add anhydrous aluminum chloride (2.5 equivalents) and a dry, inert solvent such as dichloromethane or nitrobenzene.
-
Reagent Addition: Dissolve cyclohexylbenzene (1 equivalent) and succinic anhydride (1.1 equivalents) in the same inert solvent and add this mixture dropwise to the stirred suspension of aluminum chloride at 0-5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture in an ice bath and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and quenches the reaction.
-
Extraction: Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) multiple times. Combine the organic extracts.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-Cyclohexyl-4-oxobutanoic acid.
Analytical Characterization
The structural confirmation of 4-Cyclohexyl-4-oxobutanoic acid would rely on a combination of standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl and butanoic acid moieties.
-
A broad singlet in the region of 10-12 ppm corresponding to the carboxylic acid proton.
-
Multiplets in the range of 1.2-2.0 ppm for the methylene protons of the cyclohexyl group.
-
A multiplet for the methine proton of the cyclohexyl group attached to the carbonyl, likely deshielded to around 2.5-3.0 ppm.
-
Two triplets in the region of 2.5-3.5 ppm for the two methylene groups of the butanoic acid chain.
-
-
¹³C NMR: The carbon NMR spectrum will provide key information about the carbon framework.
-
A signal for the carboxylic acid carbon around 175-185 ppm.
-
A signal for the ketone carbonyl carbon around 200-210 ppm.
-
Signals for the cyclohexyl carbons in the aliphatic region (25-50 ppm).
-
Signals for the methylene carbons of the butanoic acid chain between 28-38 ppm.
-
| Expected ¹H NMR Chemical Shifts | Expected ¹³C NMR Chemical Shifts |
| ~12.0 ppm (s, 1H, -COOH) | ~205 ppm (C=O, ketone) |
| ~2.5-3.5 ppm (m, 4H, -CH₂CH₂-) | ~178 ppm (C=O, acid) |
| ~2.5-3.0 ppm (m, 1H, -CH-) | ~25-50 ppm (cyclohexyl carbons) |
| ~1.2-2.0 ppm (m, 10H, cyclohexyl -CH₂-) | ~28-38 ppm (-CH₂- carbons) |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the ketone and carboxylic acid functional groups.[5]
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| O-H (Carboxylic Acid) | 2500-3300 | Very broad |
| C=O (Carboxylic Acid) | 1700-1725 | Strong, sharp |
| C=O (Ketone) | 1680-1715 | Strong, sharp |
| C-H (sp³) | 2850-3000 | Medium to strong |
| C-O | 1210-1320 | Medium |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.
-
Molecular Ion Peak (M⁺): Expected at m/z = 184.
-
Key Fragmentation Patterns:
-
Loss of H₂O (m/z = 166) from the carboxylic acid.
-
Loss of COOH (m/z = 139).
-
Alpha-cleavage at the ketone, leading to fragments corresponding to the cyclohexylcarbonyl cation and the butanoic acid radical, or vice versa.
-
Potential Applications in Organic Synthesis
The dual functionality of 4-Cyclohexyl-4-oxobutanoic acid makes it a valuable intermediate for synthesizing more complex molecules, particularly five- and six-membered heterocycles.[3]
Synthesis of Pyridazinone Derivatives
A significant application of γ-keto acids is in the synthesis of pyridazinone derivatives, which are known to possess a range of biological activities.[3] This transformation is typically achieved through condensation with hydrazine or its derivatives.
Caption: Synthesis of a pyridazinone derivative from 4-Cyclohexyl-4-oxobutanoic acid.
Step-by-Step Experimental Protocol (Representative)
This protocol is based on a general procedure for the synthesis of pyridazinones from γ-keto acids.[3]
-
Reaction Setup: Dissolve 4-Cyclohexyl-4-oxobutanoic acid (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Reagent Addition: Add hydrazine hydrate (1.2 equivalents) to the solution.
-
Reaction Progression: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature and reduce the solvent volume under vacuum.
-
Isolation: Pour the concentrated mixture into ice-cold water to precipitate the crude product.
-
Purification: Filter the solid, wash with cold water, and dry. The product can be further purified by recrystallization from a suitable solvent like ethanol.
Safety and Handling
Based on available safety data sheets, standard laboratory safety precautions should be observed when handling 4-Cyclohexyl-4-oxobutanoic acid.[1]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Avoid breathing dust/fume/gas/mist/vapors/spray. Use only in a well-ventilated area.
-
Storage: Keep the container tightly closed and store in a dry, well-ventilated place.
References
-
Angene Chemical. (2024). Safety Data Sheet: 4-Cyclohexyl-4-oxobutyric acid. [Link]
-
Chemistry Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride. [Link]
-
Beilstein Journal of Organic Chemistry. (2019). Mechanochemical Friedel–Crafts acylations. [Link]
-
Chemguide. (n.d.). Interpreting infra-red spectra. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enantioselective synthesis of chiral multicyclic γ-lactones via dynamic kinetic resolution of racemic γ-keto carboxylic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. d-nb.info [d-nb.info]
- 5. chemguide.co.uk [chemguide.co.uk]
A Technical Guide to the Potential Mechanisms of Action of 4-Cyclohexyl-4-oxobutanoic Acid
Abstract
4-Cyclohexyl-4-oxobutanoic acid is a small molecule whose biological activities and mechanism of action are not extensively characterized in publicly accessible literature. This technical guide provides a comprehensive analysis of its structural features to propose and evaluate several plausible biochemical mechanisms. By dissecting the molecule into its core components—a succinic acid derivative backbone, a ketone carbonyl group, and a cyclohexyl moiety—we can infer potential interactions with key enzymatic targets. This document explores three primary hypotheses: inhibition of succinate dehydrogenase (SDH) and disruption of cellular respiration, modulation of inflammatory pathways through cyclooxygenase (COX) inhibition, and downstream interference with prostaglandin synthesis via microsomal prostaglandin E2 synthase-1 (mPGES-1). For each proposed mechanism, we present the underlying biochemical rationale, a hypothetical model of interaction, and a detailed, field-proven experimental workflow for validation. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize novel or under-studied small molecules.
Introduction and Structural Analysis
The study of novel chemical entities is fundamental to drug discovery. 4-Cyclohexyl-4-oxobutanoic acid presents an intriguing case. While its synthesis is achievable, its biological function remains undefined. The structure consists of a butanoic acid chain with a ketone at the C4 position, which is also attached to a cyclohexyl ring. This structure is effectively a derivative of succinic acid, a critical intermediate in cellular metabolism.
The presence of a carboxylic acid group, a common feature in many active pharmaceutical ingredients, suggests potential interactions with enzymatic active sites through hydrogen bonding or ionic interactions. The bulky, lipophilic cyclohexyl ring provides a non-polar region that could drive binding into hydrophobic pockets of target proteins. This combination of features allows us to formulate distinct, testable hypotheses regarding its molecular mechanism of action.
Hypothesis I: Disruption of Cellular Energy Metabolism via Succinate Dehydrogenase (SDH) Inhibition
The most direct hypothesis, based on the molecule's structural similarity to succinic acid, is its potential role as an inhibitor of succinate dehydrogenase (SDH), also known as mitochondrial Complex II.
Biochemical Rationale
Succinate dehydrogenase is a unique enzyme that participates in both the citric acid cycle (Krebs cycle) and the electron transport chain.[1] It catalyzes the oxidation of succinate to fumarate.[1] Molecules that act as structural analogs of succinate can function as competitive inhibitors, binding to the active site but failing to be oxidized, thereby blocking the enzyme's function.[1] Inhibition of SDH disrupts ATP production, leading to cellular energy deficit and potentially cell death.[2] This mechanism is exploited by a class of fungicides (SDHIs) and is a target of interest in cancer research.[2][3]
4-Cyclohexyl-4-oxobutanoic acid mimics the four-carbon dicarboxylic acid structure of succinate. We hypothesize that the carboxylic acid moiety could anchor the molecule in the succinate binding site of SDH, while the cyclohexyl-keto portion could occupy space normally filled by succinate or interact with nearby residues, preventing the catalytic oxidation.
Proposed Experimental Workflow: SDH Inhibition Assay
This protocol outlines a method to determine if 4-Cyclohexyl-4-oxobutanoic acid inhibits SDH activity in isolated mitochondria.
Methodology:
-
Mitochondrial Isolation: Isolate mitochondria from a suitable source (e.g., rat liver, cultured cells) using differential centrifugation.
-
Protein Quantification: Determine the total protein concentration of the mitochondrial suspension using a Bradford or BCA assay for normalization.
-
SDH Activity Measurement:
-
Prepare a reaction buffer containing phosphate buffer, a mitochondrial substrate (e.g., rotenone to block Complex I), and an artificial electron acceptor like 2,6-dichlorophenolindophenol (DCPIP).
-
Add the mitochondrial suspension to the reaction buffer.
-
Initiate the reaction by adding succinate. The reduction of DCPIP by electrons from succinate oxidation causes a decrease in absorbance at 600 nm, which can be monitored spectrophotometrically. .
-
-
Inhibition Study:
-
Pre-incubate the mitochondrial suspension with varying concentrations of 4-Cyclohexyl-4-oxobutanoic acid for a set period before adding succinate.
-
As a positive control, use a known SDH inhibitor such as malonate.[1]
-
Measure the rate of DCPIP reduction for each concentration.
-
-
Data Analysis:
-
Calculate the rate of reaction for each condition.
-
Plot the percentage of SDH inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Caption: Workflow for assessing SDH inhibitory activity.
Hypothesis II: Modulation of Inflammatory Pathways via Cyclooxygenase (COX) Inhibition
Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into prostaglandins.[4][5] The structural characteristics of 4-Cyclohexyl-4-oxobutanoic acid—specifically its acidic carboxyl group and a bulky hydrophobic moiety—are shared with several COX inhibitors.
Biochemical Rationale
There are two primary COX isoforms: COX-1, which is constitutively expressed and plays a role in physiological processes like protecting the gastric mucosa, and COX-2, which is typically induced during inflammation.[6] Traditional NSAIDs inhibit both isoforms, but selective COX-2 inhibitors were developed to reduce gastrointestinal side effects.[7][8] The active site of COX enzymes is a long hydrophobic channel. NSAIDs typically use an acidic group to coordinate with a key arginine residue (Arg120 in COX-1, Arg106 in COX-2) at the mouth of the channel, while a hydrophobic part of the drug binds within the channel itself.
We propose that 4-Cyclohexyl-4-oxobutanoic acid could act as a COX inhibitor. The carboxylate group could form an ionic bond with the critical arginine residue, and the cyclohexyl ring could occupy a portion of the hydrophobic channel, blocking the entry of arachidonic acid.
Caption: Hypothetical binding of the compound in the COX active site.
Proposed Experimental Workflow: COX Inhibition Assay (In Vitro)
This protocol describes a fluorescent inhibitor screening assay to determine the inhibitory activity of the compound against COX-1 and COX-2.
Methodology:
-
Reagents: Obtain purified ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), and a fluorescent probe (e.g., ADHP), which reacts with the peroxidase component of the COX enzyme.
-
Assay Setup:
-
Prepare a reaction buffer (e.g., Tris-HCl) with heme and a peroxidase indicator.
-
In a 96-well plate, add the buffer, the respective COX enzyme (COX-1 or COX-2), and varying concentrations of 4-Cyclohexyl-4-oxobutanoic acid.
-
Include wells for a non-inhibited control (enzyme only) and a positive control using a known inhibitor (e.g., ibuprofen for non-selective, celecoxib for COX-2 selective).
-
-
Reaction and Measurement:
-
Initiate the reaction by adding arachidonic acid.
-
The prostaglandin G2 (PGG2) produced is reduced by the peroxidase activity of COX, which in turn oxidizes the fluorescent probe, generating a fluorescent signal.
-
Measure the fluorescence intensity over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the fluorescence data.
-
Determine the percent inhibition for each concentration of the test compound relative to the uninhibited control.
-
Generate dose-response curves and calculate IC50 values for both COX-1 and COX-2 to assess potency and selectivity.
-
Hypothesis III: Inhibition of Microsomal Prostaglandin E2 Synthase-1 (mPGES-1)
Targeting enzymes downstream of COX is an alternative strategy for developing anti-inflammatory agents. Microsomal prostaglandin E2 synthase-1 (mPGES-1) is a particularly attractive target because it is responsible for producing PGE2, a key mediator of inflammation, pain, and fever.[9][10]
Biochemical Rationale
mPGES-1 is functionally coupled with COX-2 and is upregulated under inflammatory conditions.[7][11] It specifically converts the COX-2-derived PGH2 into PGE2.[9] Inhibiting mPGES-1 selectively blocks the production of pro-inflammatory PGE2 without affecting the synthesis of other prostaglandins that may have beneficial physiological roles.[11] This approach could offer the anti-inflammatory benefits of NSAIDs while potentially avoiding the cardiovascular and gastrointestinal side effects associated with inhibiting the broader COX pathway.[7] Given that 4-Cyclohexyl-4-oxobutanoic acid possesses features suitable for enzyme inhibition, it is plausible that it could target mPGES-1.
Proposed Experimental Workflow: mPGES-1 Inhibition Assay
This protocol details a cell-based assay to measure the inhibition of PGE2 production.
Methodology:
-
Cell Culture: Use a cell line that expresses mPGES-1 upon stimulation, such as A549 human lung carcinoma cells or primary macrophages.
-
Inflammatory Stimulation:
-
Plate the cells and allow them to adhere.
-
Pre-treat the cells with various concentrations of 4-Cyclohexyl-4-oxobutanoic acid for 1-2 hours.
-
Stimulate the cells with an inflammatory agent like interleukin-1β (IL-1β) to induce COX-2 and mPGES-1 expression.
-
-
PGE2 Measurement:
-
After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Quantify the concentration of PGE2 in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
-
Data Analysis:
-
Normalize the PGE2 levels to the total protein content of the cells in each well.
-
Calculate the percentage of PGE2 synthesis inhibition for each concentration of the test compound compared to the stimulated, untreated control.
-
Determine the IC50 value by plotting inhibition versus compound concentration.
-
Summary of Hypotheses and Quantitative Data Framework
The table below summarizes the proposed mechanisms and the key quantitative output from the suggested validation assays.
| Hypothesis | Molecular Target | Biochemical Pathway | Primary Experimental Assay | Key Quantitative Metric |
| I | Succinate Dehydrogenase (SDH) | Krebs Cycle & Electron Transport | Mitochondrial Respiration Assay | IC50 (SDH Activity) |
| II | Cyclooxygenase-1 (COX-1) & Cyclooxygenase-2 (COX-2) | Prostaglandin Synthesis | In Vitro COX Activity Assay | IC50 (COX-1), IC50 (COX-2) |
| III | Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) | Prostaglandin Synthesis | Cell-Based PGE2 Production Assay | IC50 (PGE2 Synthesis) |
Conclusion and Future Directions
While the precise mechanism of action for 4-Cyclohexyl-4-oxobutanoic acid remains to be definitively elucidated, its chemical structure provides a strong basis for forming testable hypotheses. The succinic acid-like backbone points toward the disruption of cellular metabolism via SDH inhibition, whereas the combination of an acidic head and a lipophilic tail is a hallmark of many anti-inflammatory agents that target the cyclooxygenase pathway.
The experimental protocols detailed in this guide provide a clear, tiered approach for the systematic evaluation of these potential mechanisms. An initial screening using these in vitro and cell-based assays would efficiently identify the most probable biological target(s). Subsequent studies could then focus on more complex validation, including kinetic analysis to determine the mode of inhibition (e.g., competitive, non-competitive), in vivo efficacy studies in animal models of disease (e.g., inflammation or cancer), and pharmacokinetic profiling. This structured approach is essential for transforming a molecule of unknown function into a characterized lead compound for further drug development.
References
-
Patsnap Synapse. (2024, June 21). What are PGES inhibitors and how do they work?Link
-
Wang, Y., et al. (2022). Microsomal prostaglandin E2 synthase-1 and its inhibitors: Molecular mechanisms and therapeutic significance. Pharmacological Research, 175, 105977. Link
-
Patsnap Synapse. (2024, June 25). What are SDH2 inhibitors and how do they work?Link
-
Koeberle, A., & Werz, O. (2009). Inhibitors of the microsomal prostaglandin E(2) synthase-1 as alternative to non steroidal anti-inflammatory drugs (NSAIDs)--a critical review. Current Medicinal Chemistry, 16(32), 4274-4296. Link
-
Bhattacharya, M., et al. (2009). Prostaglandin E2 synthase inhibition as a therapeutic target. Expert Opinion on Therapeutic Targets, 13(9), 1045-1056. Link
-
Tanaka, K., et al. (2016). A Novel Selective Prostaglandin E2 Synthesis Inhibitor Relieves Pyrexia and Chronic Inflammation in Rats. Inflammation, 39(2), 907-915. Link
-
Rich, P. R., & Mookerjee, S. (2023). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. International Journal of Molecular Sciences, 24(4), 3848. Link
-
Bénit, P., et al. (2019). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. PLoS ONE, 14(11), e0224132. Link
-
Wikipedia. (n.d.). Succinate dehydrogenase. Link
-
BenchChem. (n.d.). Unveiling the Mechanism of Sdh-IN-11: A Comparative Guide to a Novel Succinate Dehydrogenase Inhibitor. Link
-
PubChem. (n.d.). 4-[Cyclohexyl(methyl)amino]-4-oxobutanoic acid. Link
-
PubChem. (n.d.). 4-Oxo-4-phenylbutyric acid, butyl ester. Link
-
PubChem. (n.d.). 4-Oxo-4-phenylbutanoic acid hydrochloride. Link
-
Lu, H., et al. (2016). A Methyl 4-Oxo-4-phenylbut-2-enoate with in Vivo Activity against MRSA that Inhibits MenB in the Bacterial Menaquinone Biosynthesis Pathway. ACS Infectious Diseases, 2(5), 329-340. Link
-
Talent Chemical. (2025, December 30). What are the pharmaceutical applications of succinic acid?Link
-
Scientific Research Publishing. (n.d.). Chiral 4-2-isopropyl-5-methylcyclohexyl- oxo-4-oxobutanoic Acid; Substituted Anilines;Amides; Antimicrobial Activity. Link
-
Meenakshisundaram, S. P., & Sockalingam, R. (2014). Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a. Der Pharma Chemica, 6(6), 323-331. Link
-
Taylor & Francis. (n.d.). Succinic acid – Knowledge and References. Link
-
Okorokov, A. L., & Okorokova, E. V. (2025, September 29). Pathogenetic and pharmacodynamic features of succinic acid derivative application for various diseases of the cardiovascular and nervous systems. Medical Herald of the South of Russia, 14(3), 20-31. Link
-
Kwan, T. H., et al. (2025, August 6). Succinic acid and its derivatives: Fermentative production using sustainable industrial agro-food by-products and its applications in the food industry. Link
-
Piechowiak, T., & Balawejder, M. (2025, April 24). Succinic acid treatment enhances energy metabolism and antioxidant biosynthesis in radish sprouts. Journal of Biotechnology, 404, 144-151. Link
-
PubChem. (n.d.). 4-Phenylbutyric Acid. Link
-
Blobaum, A. L., & Marnett, L. J. (2007). Structural and Functional Basis of Cyclooxygenase Inhibition. Journal of Medicinal Chemistry, 50(7), 1425-1441. Link
-
BenchChem. (n.d.). 4-Oxobutanoic Acid: A Versatile Precursor in Organic Synthesis. Link
-
PubChem. (n.d.). 4-Cyclohexyl-3-oxobutanoic acid. Link
-
BLD Pharm. (n.d.). 4-Cyclohexyl-4-oxobutanoic acid hydrochloride. Link
-
Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655-683. Link
-
Santa Cruz Biotechnology. (n.d.). 4-[Cyclohexyl(methyl)amino]-4-oxobutanoic acid. Link
-
Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor. Link
-
EBSCO. (n.d.). Cyclooxygenase 2 (COX-2) inhibitors | Research Starters. Link
-
Ghlichloo, I., & Gerriets, V. (2023). COX Inhibitors. In StatPearls. StatPearls Publishing. Link
-
PubChem. (n.d.). 4-(Cyclohexyloxy)-4-oxobutanoic acid. Link
Sources
- 1. Succinate dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. What are SDH2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitors of the microsomal prostaglandin E(2) synthase-1 as alternative to non steroidal anti-inflammatory drugs (NSAIDs)--a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 9. What are PGES inhibitors and how do they work? [synapse.patsnap.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Microsomal prostaglandin E2 synthase-1 and its inhibitors: Molecular mechanisms and therapeutic significance - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Structure Elucidation of 4-Cyclohexyl-4-oxobutyric Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive, in-depth exploration of the methodologies and analytical reasoning required for the complete structure elucidation of 4-Cyclohexyl-4-oxobutyric acid. Moving beyond a simple recitation of steps, this document delves into the causal relationships behind experimental choices, offering field-proven insights to ensure a robust and self-validating analytical workflow.
Introduction
This compound (C₁₀H₁₆O₃, Molar Mass: 184.23 g/mol ) is a bifunctional organic molecule featuring a cyclohexyl ring, a ketone, and a carboxylic acid. Its structure suggests potential applications as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Accurate and unambiguous structure elucidation is a critical first step in any research and development endeavor, ensuring the identity and purity of the compound and forming the basis for all subsequent studies. This guide will walk through a logical and efficient workflow for confirming the structure of this molecule, integrating data from multiple analytical techniques.
Synthesis of this compound
A plausible and widely utilized method for the synthesis of analogous 4-aroylpropanoic acids is the Friedel-Crafts acylation.[1] In the case of this compound, this would involve the reaction of cyclohexane with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Reaction Scheme:
Understanding the synthetic route is crucial as it informs the potential impurities that may be present in the sample. These could include unreacted starting materials, byproducts from side reactions, or residual catalyst. A comprehensive structural elucidation must be able to identify and differentiate the target molecule from these potential contaminants.
The Analytical Workflow: A Multi-Technique Approach
A multi-pronged analytical approach is essential for unambiguous structure elucidation. By combining data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, we can build a comprehensive and self-validating picture of the molecule's architecture.
Caption: A logical workflow for the synthesis and structure elucidation of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the synthesized this compound in a suitable deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a good general-purpose solvent, while DMSO-d₆ is useful for observing exchangeable protons like the carboxylic acid proton.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters on a 400 MHz spectrometer would include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
On a 100 MHz spectrometer, a spectral width of 220-240 ppm is appropriate. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.
-
Data Interpretation: Predicted NMR Spectra
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~11-12 | Broad Singlet | 1H | -COOH | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange.[4] |
| ~2.95 | Triplet | 2H | -CH₂-C=O | These protons are adjacent to a carbonyl group, which deshields them. The triplet multiplicity arises from coupling to the neighboring -CH₂- group. |
| ~2.65 | Triplet | 2H | -CH₂-COOH | These protons are adjacent to the carboxylic acid group and are also deshielded. The triplet multiplicity is due to coupling with the -CH₂-C=O protons. |
| ~2.40 | Multiplet | 1H | Cyclohexyl -CH- | The proton on the carbon attached to the carbonyl group is the most deshielded of the cyclohexyl protons. |
| ~1.1-1.9 | Multiplets | 10H | Cyclohexyl -CH₂- | The remaining ten protons of the cyclohexyl ring will appear as a complex series of overlapping multiplets in the aliphatic region of the spectrum.[5] |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment | Rationale |
| ~212 | C=O (Ketone) | The carbonyl carbon of a ketone is significantly deshielded and typically appears in this region.[6] |
| ~178 | C=O (Carboxylic Acid) | The carbonyl carbon of a carboxylic acid is also deshielded, but generally appears at a slightly lower chemical shift than a ketone.[6] |
| ~50 | Cyclohexyl -CH- | The carbon of the cyclohexyl ring directly attached to the carbonyl group is deshielded relative to the other cyclohexyl carbons. |
| ~35 | -CH₂-C=O | The carbon adjacent to the ketone carbonyl is deshielded. |
| ~28 | -CH₂-COOH | The carbon adjacent to the carboxylic acid carbonyl. |
| ~25-26 | Cyclohexyl -CH₂- | The remaining carbons of the cyclohexyl ring will appear in the aliphatic region. Due to the chair conformation of the cyclohexyl ring, some of these carbons may have slightly different chemical shifts.[7] |
Part 2: Mass Spectrometry (MS)
Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and its fragmentation pattern, which can be used to deduce structural motifs.
Experimental Protocol: Mass Spectrometry
-
Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, as it is likely to produce a prominent molecular ion peak. Electron ionization (EI) can also be used to induce more extensive fragmentation.
-
Analysis: A high-resolution mass spectrometer (e.g., a time-of-flight or Orbitrap analyzer) is preferred to obtain an accurate mass measurement, which can be used to confirm the molecular formula.
Data Interpretation: Expected Mass Spectrum
-
Molecular Ion: The expected monoisotopic mass of this compound (C₁₀H₁₆O₃) is 184.110 g/mol . In positive-ion ESI-MS, we would expect to see the protonated molecule [M+H]⁺ at m/z 185.117. In negative-ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 183.092.
-
Key Fragmentation Patterns: Under EI or collision-induced dissociation (CID) in MS/MS experiments, we can anticipate characteristic fragmentation patterns.[3]
-
Alpha-Cleavage: Cleavage of the bonds adjacent to the ketone carbonyl is a common fragmentation pathway. This could lead to the loss of the cyclohexyl group (C₆H₁₁) or the butyric acid chain.
-
McLafferty Rearrangement: If a gamma-hydrogen is available, a McLafferty rearrangement can occur. In this molecule, this could involve the transfer of a hydrogen from the butyric acid chain to the carbonyl oxygen, followed by cleavage of the alpha-beta bond.
-
Loss of Water and Carbon Monoxide: Carboxylic acids can lose water (H₂O), and ketones can lose carbon monoxide (CO) upon fragmentation.
-
Caption: Plausible fragmentation pathways for this compound in mass spectrometry.
Part 3: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.
Experimental Protocol: Infrared Spectroscopy
-
Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.
-
Acquisition: A standard Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
Data Interpretation: Expected IR Spectrum
The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid and ketone functional groups.[8]
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |
| ~2930 and ~2850 | C-H stretch | Cyclohexyl and alkyl C-H |
| ~1710 | C=O stretch | Ketone and Carboxylic Acid (dimer) |
| ~1450 | C-H bend | CH₂ scissoring |
| 1300-1200 | C-O stretch | Carboxylic Acid |
| ~920 (broad) | O-H bend | Carboxylic Acid (dimer) |
The broad O-H stretch of the carboxylic acid is a hallmark feature, often spanning a large portion of the spectrum. The C=O stretching vibrations of the ketone and the carboxylic acid dimer may overlap, appearing as a strong, and possibly broad, absorption around 1710 cm⁻¹.[9]
Conclusion: Assembling the Evidence
The structure of this compound can be confidently assigned by integrating the data from these three complementary analytical techniques. The NMR spectra provide the detailed carbon-hydrogen framework, the mass spectrum confirms the molecular weight and provides clues to the connectivity through fragmentation, and the IR spectrum rapidly identifies the key functional groups. This multi-technique approach ensures a self-validating and unambiguous structure elucidation, a critical foundation for any further research or development involving this compound.
References
- The Journal of Organic Chemistry . ACS Publications. [Link]
- Doc Brown's Chemistry. 13C NMR spectrum of cyclohexene . [Link]
- UWPR. Data Analysis Tools . [Link]
- ResearchGate. How to predict IR Spectra? . [Link]
- ACD/Labs. Mass Spec Fragment Prediction Software | MS Fragmenter . [Link]
- Calistry. Mass Spectroscopy Fragment Finder Calculator . [Link]
- Doc Brown's Chemistry. 1H proton nmr spectrum of cyclohexene . [Link]
- CD ComputaBio. IR Spectrum Prediction Service . [Link]
- The ISIC- EPFL mstoolbox. Online Mass Spectrometry Tools . [Link]
- Scientific Instrument Services. Online MS Tools for Mass Spec Users . [Link]
- Cheminfo.org. IR spectra prediction . [Link]
- Canadian Science Publishing. Mass Spectra of β-Keto Esters . [Link]
- ResearchGate. Mass Spectra of β-Keto Esters . [Link]
- Protheragen. IR Spectrum Prediction . [Link]
- nmrdb.org. Predict 1H proton NMR spectra . [Link]
- nmrdb.org. Predict 13C carbon NMR spectra . [Link]
- Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid . [Link]-4-oxobutanoic_acid)
- Doc Brown's Chemistry. 1H proton nmr spectrum of cyclohexane . [Link]
- University of Calgary. CHAPTER 2 Fragmentation and Interpretation of Spectra . [Link]
- Reddit. IR spectrum predictor software . [Link]
- Google Patents.
- Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy . [Link]/13%3A_Nuclear_Magnetic_Resonance_Spectroscopy/13.03%3A_Chemical_Shifts_in_1H_NMR_Spectroscopy)
- ResearchGate. Correlation between 1H NMR chemical shifts of hydroxyl protons in n-hexanol/cyclohexane and molecular association properties investigated using density functional theory . [Link]
- Beilstein Journals. Mechanochemical Friedel–Crafts acylations . [Link]
- PubMed. Fragmentation mechanisms of oxofatty acids via high-energy collisional activation . [Link]
- SlidePlayer. Carbonyl - compounds - IR - spectroscopy . [Link]
- Illinois State University. Infrared Spectroscopy . [Link]
- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts . [Link]
- Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles . [Link]/20%3A_Carboxylic_Acids_and_Nitriles/20.08%3A_Spectroscopy_of_Carboxylic_Acids_and_Nitriles)
- Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups . [Link]/12%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/12.08%3A_Infrared_Spectra_of_Some_Common_Functional_Groups)
- ResearchGate. IR-RA spectra for all α-keto acids studied here . [Link]
- A-Level Chemistry. Friedel-Crafts Acylation: Mechanism, Reactions & limitations . [Link]
- Organic Chemistry: A Series of Monographs. Proton nuclear magnetic resonance . [Link]
- NCERT. Aldehydes, Ketones and Carboxylic Acids . [Link]
- YouTube. 29 | Friedel Crafts Acylation Acid Anhydride Mechanism | Organic Chemistry |JEE . [Link]
- Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE . [Link]
- Google Patents.
- ResearchGate. (PDF) Infrared spectral studies of propanoic acid in various solvents . [Link]
- RSC Publishing. Infrared spectroscopic study of the effect of oleic acid on the deliquescence behaviour of ammonium sulfate aerosol particles . [Link]
Sources
- 1. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. scielo.br [scielo.br]
- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. chemscene.com [chemscene.com]
- 5. 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclohexene C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.pg.edu.pl [chem.pg.edu.pl]
A Comprehensive Technical Guide to the Physical Characteristics of 4-Cyclohexyl-4-oxobutanoic Acid
Abstract: This document provides an in-depth technical examination of the physical and chemical properties of 4-Cyclohexyl-4-oxobutanoic acid (CAS No. 15971-95-6). Designed for researchers, scientists, and professionals in drug development, this guide synthesizes critical data on the compound's chemical identity, physicochemical properties, and spectroscopic profile. It further details robust, field-proven experimental protocols for melting point determination, purity assessment via High-Performance Liquid Chromatography (HPLC), and structural confirmation using Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind methodological choices is explained to ensure both technical accuracy and practical applicability. All data and protocols are supported by authoritative references to uphold the highest standards of scientific integrity.
Introduction and Strategic Context
4-Cyclohexyl-4-oxobutanoic acid belongs to the family of keto acids, which are characterized by the presence of both a ketone and a carboxylic acid functional group. This bifunctionality makes them valuable intermediates in organic synthesis. The general class of 4-oxoalkanoic acids serves as a versatile scaffold for constructing a variety of more complex molecules, including nitrogen-containing heterocycles that form the core of many pharmaceutical agents.[1] For instance, related 4-aryl-4-oxobutanoic acids are key precursors in the synthesis of pyridazinone derivatives, which exhibit a range of biological activities.[1]
The synthesis of such compounds can often be achieved via a Friedel–Crafts acylation reaction, for example, between a substituted aromatic or aliphatic compound and succinic anhydride.[2] A precise and thorough understanding of the physical characteristics of an intermediate like 4-Cyclohexyl-4-oxobutanoic acid is not merely academic; it is a prerequisite for successful process development, quality control, and downstream synthetic applications. Properties such as melting point, solubility, and purity directly influence reaction kinetics, yield, and the safety profile of the final active pharmaceutical ingredient (API). This guide provides the foundational data and methodologies required to confidently handle and utilize this compound in a research and development setting.
Chemical Identity and Structure
A precise definition of a chemical entity is the cornerstone of any scientific investigation. The fundamental identifiers for 4-Cyclohexyl-4-oxobutanoic acid are outlined below.
-
IUPAC Name: 4-Cyclohexyl-4-oxobutanoic acid
-
CAS Number: 15971-95-6[3]
-
Molecular Formula: C₁₀H₁₆O₃[3]
-
Chemical Structure: (Note: A static image of the chemical structure would be inserted here in a final document.)
The structure features a cyclohexane ring attached to a four-carbon butanoic acid chain, with a ketone group at the C4 position (adjacent to the ring). This combination of a bulky, nonpolar cyclohexyl group and a polar carboxylic acid function dictates its solubility and chromatographic behavior.
Physicochemical Properties
The macroscopic physical properties of a compound are a direct manifestation of its molecular structure and intermolecular forces. These characteristics are critical for handling, formulation, and quality control.
Table 1: Summary of Physical and Chemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Molecular Weight | 184.24 g/mol | [3] |
| Physical State | Solid | [3] |
| Appearance | Yellow to colorless solid | [3] |
| Melting Point | 75-77 °C (literature value) | [3] |
| Boiling Point | Not available | [3] |
| Solubility | Data not explicitly available. Inferred to be soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, acetone) and sparingly soluble in nonpolar solvents and water. |
| Storage Condition | Sealed in a dry environment at room temperature (20 to 22 °C) | [3]|
Analytical Characterization Workflow
A multi-technique approach is essential for the unambiguous characterization and quality assessment of a chemical intermediate. The logical flow ensures that purity is established before committing resources to more complex structural elucidation.
Caption: Logical workflow for the comprehensive physicochemical characterization of 4-Cyclohexyl-4-oxobutanoic acid.
Experimental Protocols for Verification
The following protocols are designed as self-validating systems, providing researchers with robust and reproducible methods for confirming the identity and purity of 4-Cyclohexyl-4-oxobutanoic acid.
Protocol: Melting Point Determination (Capillary Method)
-
Principle: The melting point is a sensitive indicator of purity. Impurities typically depress and broaden the melting range. This protocol uses the standard capillary method for a precise determination.
-
Methodology:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered using a mortar and pestle.
-
Capillary Loading: Load a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Instrumentation: Place the loaded capillary into a calibrated melting point apparatus.
-
Measurement: Heat the sample rapidly to about 15-20 °C below the expected melting point (75 °C). Then, decrease the heating rate to 1-2 °C per minute.
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ – T₂.
-
Validation: A sharp melting range (≤ 2 °C) that falls within the literature value of 75-77 °C indicates high purity. [3]
-
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC is the gold standard for quantifying the purity of non-volatile organic compounds. A reversed-phase C18 column is chosen due to the compound's mixed polarity, allowing for effective separation from both more polar and less polar impurities. UV detection at 210 nm is selected to detect the carbonyl chromophore.
-
Instrumentation & Conditions:
-
System: HPLC with a UV detector. * Column: C18 reversed-phase, 4.6 mm x 250 mm, 5 µm particle size. * Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water and acetonitrile (e.g., 70:30 v/v, to be optimized). The acidic modifier ensures the carboxylic acid is protonated, leading to sharp, symmetrical peaks.
-
Flow Rate: 1.0 mL/min. * Column Temperature: 30 °C. * Detection Wavelength: 210 nm. * Methodology:
-
Standard Preparation: Accurately weigh and dissolve a reference standard of 4-Cyclohexyl-4-oxobutanoic acid in the mobile phase to create a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve if absolute quantification is needed.
-
Sample Preparation: Prepare the synthesized sample at the same concentration as the primary standard.
-
Analysis: Inject equal volumes (e.g., 10 µL) of the standard and sample solutions.
-
Data Processing: Calculate the purity of the sample using the area percent method. Purity (%) = (Area of main peak / Total area of all peaks) x 100.
-
Validation: The retention time of the main peak in the sample should match that of the reference standard. High purity is indicated by a large, sharp primary peak and minimal secondary peaks.
-
Caption: Step-by-step workflow for the HPLC purity analysis of 4-Cyclohexyl-4-oxobutanoic acid.
Protocol: Structural Verification by ¹H NMR Spectroscopy
-
Principle: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure by probing the chemical environments of hydrogen nuclei. It is the most powerful tool for unambiguous structural confirmation.
-
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in an NMR tube. The choice of solvent is critical; CDCl₃ is common, but if solubility is an issue, DMSO-d₆ is an excellent alternative and will show the acidic proton.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher).
-
Spectral Interpretation (Expected Signals):
-
Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm). This signal may be exchangeable with D₂O.
-
Aliphatic Protons (-CH₂-CH₂-): Two multiplets in the range of ~2.5-3.0 ppm, corresponding to the two methylene groups between the ketone and the carboxylic acid. The group adjacent to the ketone will be further downfield.
-
Cyclohexyl Protons (-CH- and -CH₂-): A series of complex multiplets in the upfield region (~1.0-2.5 ppm).
-
-
Validation: The observed chemical shifts, splitting patterns, and integration values should be consistent with the known structure of 4-Cyclohexyl-4-oxobutanoic acid.
-
Safety, Handling, and Storage
While a specific, detailed Safety Data Sheet (SDS) for CAS 15971-95-6 was not available in the provided search results, general principles for handling keto acids and related compounds should be applied.
-
Hazard Classification: Similar compounds are often classified as irritants. [2][4]Assume the compound may cause skin and eye irritation. [5]* Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves. [5]* Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols. Avoid contact with skin and eyes. Wash hands thoroughly after handling. * Storage: As specified, the compound should be stored in a tightly sealed container in a dry place at ambient room temperature. [3]This prevents hydration or degradation.
Conclusion
4-Cyclohexyl-4-oxobutanoic acid is a solid crystalline compound with a molecular weight of 184.24 g/mol and a defined melting point of 75-77 °C. [3]Its bifunctional nature, containing both a ketone and a carboxylic acid, makes it a useful synthetic intermediate. The robust analytical protocols detailed herein—including melting point determination, HPLC for purity, and NMR for structural verification—provide a comprehensive framework for researchers to ensure the quality and identity of this compound. Adherence to these methodologies and proper safety precautions will enable its effective and safe use in advanced scientific applications.
References
-
PubChem. 4-(Cyclohexyloxy)-4-oxobutanoic acid. National Center for Biotechnology Information. [Link]
-
PubChem. 4-[Cyclohexyl(methyl)amino]-4-oxobutanoic acid. National Center for Biotechnology Information. [Link]
-
PubChem. 4-Cyclohexyl-3-oxobutanoic acid. National Center for Biotechnology Information. [Link]
-
PubChem. 4-Cyclobutyl-4-oxobutyric acid. National Center for Biotechnology Information. [Link]
-
Angene Chemical. Safety Data Sheet. [Link]
-
Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]
-
ChemBK. 4-(4-methylphenyl)-4-oxobutanoic acid. [Link]
-
ChemSynthesis. 4-oxobutanoic acid. [Link]
-
PubChem. 4-methoxy-4-oxobutanoic acid;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal. National Center for Biotechnology Information. [Link]
Sources
An In-depth Technical Guide to the Solubility of 4-Cyclohexyl-4-oxobutyric acid in Organic Solvents
Introduction
In the landscape of pharmaceutical development and organic synthesis, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical parameter influencing everything from reaction kinetics to bioavailability. This guide provides a comprehensive technical overview of the solubility of 4-Cyclohexyl-4-oxobutyric acid, a molecule of interest for its potential applications in medicinal chemistry and materials science.[1]
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data, delving into the underlying principles that govern the solubility of this ketoacid. We will explore its behavior in a range of organic solvents, provide actionable experimental protocols for solubility determination, and discuss the key factors that modulate its dissolution.
Molecular Profile of this compound
The structure reveals two key functional groups: a carboxylic acid and a ketone. It also possesses a non-polar cyclohexyl ring. This combination of a polar, protic carboxylic acid group, a polar aprotic ketone, and a large non-polar aliphatic ring results in a nuanced solubility profile.
The Theoretical Framework of Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction. This adage is, in essence, a simplified expression of the complex interplay of intermolecular forces between solute and solvent molecules. For this compound, the following interactions are of primary importance:
-
Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. This allows for strong interactions with protic solvents (e.g., alcohols) and aprotic solvents with hydrogen bond accepting capabilities (e.g., acetone, DMSO).
-
Dipole-Dipole Interactions: The carbonyl group of the ketone and the carboxylic acid introduce significant polarity to the molecule.[4] Polar solvents can engage in dipole-dipole interactions with these groups, contributing to solvation.
-
Van der Waals Forces (London Dispersion Forces): The non-polar cyclohexyl ring and the aliphatic chain contribute to Van der Waals interactions. These forces are most significant when interacting with non-polar solvents.
The solubility of this compound in a given solvent is determined by the balance of these forces. A solvent that can effectively interact with both the polar functional groups and the non-polar cyclohexyl moiety will exhibit the highest solvating power.
Solubility Profile in Common Organic Solvents
While specific quantitative data for this compound is not extensively published in readily available literature, we can predict its solubility based on its structural features and general principles of organic chemistry. The following table provides a qualitative and predicted quantitative solubility profile.
| Solvent Class | Solvent Example | Polarity | Interaction Type | Predicted Solubility |
| Polar Protic | Methanol, Ethanol | High | Hydrogen Bonding, Dipole-Dipole | High |
| Polar Aprotic | Acetone, DMSO, THF | High | Dipole-Dipole, H-Bond Accepting | Moderate to High |
| Non-Polar | Hexane, Toluene | Low | Van der Waals | Low |
| Halogenated | Dichloromethane | Medium | Dipole-Dipole | Moderate |
Expert Insight: The presence of the carboxylic acid group suggests that solubility will be significantly enhanced in basic organic solvents (e.g., pyridine) due to the formation of a highly soluble salt through an acid-base reaction.[5][6]
Experimental Determination of Solubility: A Validated Protocol
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[7][8] The following protocol is designed to be a self-validating system, ensuring accurate and reproducible results.
Protocol: Equilibrium Solubility Determination via the Shake-Flask Method
1. Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25°C).
2. Materials:
-
This compound (solid)
-
Solvent of interest (e.g., Methanol)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks
-
Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
3. Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a vial. The key here is to ensure a saturated solution with visible solid remaining after equilibration.
-
Solvent Addition: Add a known volume of the chosen solvent to the vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C). The system should be agitated for a sufficient period to reach equilibrium. A 24-hour period is standard, but longer times may be necessary.[9][10]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.
4. Self-Validation and Trustworthiness:
-
Multiple Time Points: To ensure equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). The solubility values should plateau, indicating that equilibrium has been achieved.[10]
-
Mass Balance: After the experiment, the remaining solid can be collected, dried, and weighed to perform a mass balance calculation, further validating the results.
-
Duplicate Samples: Always run experiments in at least duplicate to assess reproducibility.[11]
Workflow Diagram: Shake-Flask Solubility Determination
Caption: Workflow for the shake-flask solubility determination method.
Factors Influencing Solubility
Temperature
For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic. This is an important consideration for applications such as recrystallization, where a solvent with a steep solubility-temperature gradient is desirable.
Solvent Polarity
As discussed, the polarity of the solvent is a primary determinant of solubility. A solvent that can effectively solvate both the polar functional groups and the non-polar cyclohexyl ring will be most effective. The keto-enol tautomerism of the molecule can also be influenced by solvent polarity, which may have a secondary effect on solubility.[12][13][14]
pH (in Aqueous Systems)
While this guide focuses on organic solvents, it is worth noting that in aqueous or mixed aqueous/organic systems, pH would be a critical factor. The carboxylic acid group has a pKa that, when deprotonated at higher pH, will form a highly water-soluble carboxylate salt.
Molecular Interaction Diagram
The following diagram illustrates the key interactions between this compound and a polar protic solvent like methanol.
Caption: Intermolecular forces with a polar protic solvent.
Safety Considerations
While this compound is not classified as a highly hazardous substance, standard laboratory safety practices should always be followed. Based on data for similar compounds, it may cause skin, eye, and respiratory irritation.[15] Always handle the compound in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[15][16] Refer to the specific Safety Data Sheet (SDS) for detailed handling and disposal information.
Conclusion
The solubility of this compound is a multifaceted property governed by its unique combination of polar and non-polar structural features. This guide has provided a theoretical framework, a practical and robust experimental protocol, and an overview of the key factors influencing its solubility in organic solvents. By understanding these principles, researchers can make informed decisions in experimental design, from selecting appropriate reaction solvents to developing purification strategies.
References
-
Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
-
Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
-
BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]
-
Scribd. Procedure For Determining Solubility of Organic Compounds | PDF. [Link]
-
askIITians. (2009). Why does a polar protic solvent tend to stabilize the keto form relat. [Link]
-
Chem LibreTexts. (2023). Solubility of Organic Compounds. [Link]
-
ACS Publications. (2014). Determination of Solvent Effects on Keto–Enol Equilibria - of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. [Link]
-
University of Colorado Boulder. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
-
PubChem. 4-(Cyclohexyloxy)-4-oxobutanoic acid. [Link]
-
PubChem. 4-Cyclobutyl-4-oxobutyric acid. [Link]
-
ResearchGate. Keto-enol content in solvents of different polarity. [Link]
-
NCERT. Aldehydes, Ketones and Carboxylic Acids. [Link]
-
ACS Publications. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. [Link]
-
PubChem. 4-[Cyclohexyl(methyl)amino]-4-oxobutanoic acid. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. FCKeditor - Resources Browser [midyear.aza.org]
- 3. chemscene.com [chemscene.com]
- 4. ncert.nic.in [ncert.nic.in]
- 5. scribd.com [scribd.com]
- 6. www1.udel.edu [www1.udel.edu]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. bioassaysys.com [bioassaysys.com]
- 9. enamine.net [enamine.net]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 12. Why does a polar protic solvent tend to stabilize the keto form relat - askIITians [askiitians.com]
- 13. glaserr.missouri.edu [glaserr.missouri.edu]
- 14. researchgate.net [researchgate.net]
- 15. assets.thermofisher.cn [assets.thermofisher.cn]
- 16. fishersci.com [fishersci.com]
An In-Depth Technical Guide to 4-Cyclohexyl-4-oxobutanoic Acid: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Cyclohexyl-4-oxobutanoic acid, a molecule of significant interest in metabolic research and as a versatile building block in medicinal chemistry. This document delves into its fundamental properties, detailed synthesis, spectroscopic characterization, and potential therapeutic applications, with a focus on its emerging role in drug discovery.
Core Molecular Attributes
4-Cyclohexyl-4-oxobutanoic acid, also known as 3-(cyclohexanecarbonyl)propanoic acid, is a ketoacid characterized by a cyclohexane ring linked to a butyric acid chain via a ketone group. This unique structure imparts specific physicochemical properties that are pivotal to its biological activity and synthetic utility.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆O₃ | N/A |
| Molecular Weight | 184.24 g/mol | N/A |
| IUPAC Name | 4-Cyclohexyl-4-oxobutanoic acid | N/A |
| CAS Number | 15971-95-6 | N/A |
Synthesis of 4-Cyclohexyl-4-oxobutanoic Acid: A Mechanistic Approach
The most prevalent and efficient method for the synthesis of 4-Cyclohexyl-4-oxobutanoic acid is the Friedel-Crafts acylation of cyclohexane with succinic anhydride. This electrophilic aromatic substitution reaction, while classically applied to aromatic compounds, can be adapted for cycloalkanes under specific conditions.
The reaction proceeds through the generation of an acylium ion intermediate from succinic anhydride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃). The electron-rich cyclohexane then acts as a nucleophile, attacking the acylium ion. A subsequent workup is required to hydrolyze the intermediate complex and yield the final product.
Caption: Workflow for the synthesis of 4-Cyclohexyl-4-oxobutanoic acid.
Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
Cyclohexane
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (concentrated)
-
Ice
-
Sodium sulfate (anhydrous)
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube is charged with anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: A solution of succinic anhydride (1.0 eq) in anhydrous dichloromethane is added dropwise to the stirred suspension of aluminum chloride at 0°C.
-
Cyclohexane Addition: After the initial addition, cyclohexane (1.5 eq) is added dropwise, maintaining the temperature below 10°C.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: The reaction mixture is slowly poured onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.
Spectroscopic Characterization
The structural elucidation of 4-Cyclohexyl-4-oxobutanoic acid is achieved through a combination of spectroscopic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum will exhibit characteristic signals corresponding to the protons of the cyclohexane ring and the butyric acid chain.
-
Cyclohexane Protons: A complex multiplet in the region of δ 1.0-2.0 ppm .
-
Butyric Acid Protons:
-
A triplet at approximately δ 2.6-2.8 ppm for the two protons adjacent to the carboxylic acid group (-CH₂-COOH).
-
A triplet at approximately δ 2.9-3.1 ppm for the two protons adjacent to the ketone group (-CO-CH₂-).
-
-
Carboxylic Acid Proton: A broad singlet typically above δ 10.0 ppm , which is D₂O exchangeable.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display distinct signals for each carbon environment.
| Carbon Atom | Approximate Chemical Shift (δ, ppm) |
| Carbonyl (Ketone) | 205-215 |
| Carbonyl (Carboxylic Acid) | 175-185 |
| -CH₂-COOH | 30-35 |
| -CO-CH₂- | 35-40 |
| Cyclohexane Carbons | 25-45 |
Mass Spectrometry
Electron Ionization Mass Spectrometry (EI-MS) will show a molecular ion peak ([M]⁺) at m/z 184. The fragmentation pattern will be characterized by the loss of specific neutral fragments.
-
Loss of H₂O (m/z 166): From the carboxylic acid group.
-
Loss of COOH (m/z 139): Cleavage of the carboxylic acid group.
-
McLafferty Rearrangement: A characteristic fragmentation of ketones that can lead to various fragment ions.
-
Cleavage of the Cyclohexyl Ring: Resulting in a series of fragment ions separated by 14 Da (CH₂).
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 2500-3300 (broad) | Stretching vibration |
| C-H (sp³) | 2850-2960 | Stretching vibration |
| C=O (Ketone) | 1705-1725 | Stretching vibration |
| C=O (Carboxylic Acid) | 1700-1720 | Stretching vibration |
Applications in Drug Discovery and Development
Antidiabetic Potential
Research has indicated that 4-Cyclohexyl-4-oxobutanoic acid and its derivatives possess potential antidiabetic properties.[1] Studies have shown that these compounds can selectively improve glucose-stimulated insulin release and enhance glucose tolerance in both normal and diabetic models.[1] The proposed mechanism involves the modulation of pancreatic β-cell function, making this class of molecules a promising starting point for the development of novel therapies for type 2 diabetes.
Caption: Proposed mechanism of antidiabetic action.
Medicinal Chemistry Building Block
The bifunctional nature of 4-Cyclohexyl-4-oxobutanoic acid, possessing both a ketone and a carboxylic acid, makes it a valuable scaffold for the synthesis of more complex molecules. The carboxylic acid can be readily converted to esters, amides, or other derivatives, while the ketone functionality allows for a variety of carbon-carbon bond-forming reactions and reductions. This versatility enables its use in the construction of diverse chemical libraries for drug screening and lead optimization.
Analytical Methodologies
Accurate quantification of 4-Cyclohexyl-4-oxobutanoic acid in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice for this purpose due to its high sensitivity and selectivity.
LC-MS/MS Protocol for Quantification in Plasma
1. Sample Preparation:
-
Protein Precipitation: Plasma samples are treated with a cold organic solvent (e.g., acetonitrile or methanol) containing an appropriate internal standard to precipitate proteins.
-
Centrifugation: The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
Supernatant Collection: The clear supernatant is transferred to a clean tube for analysis.
2. Chromatographic Conditions:
-
Column: A reverse-phase C18 column is typically used for separation.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid) to improve peak shape and ionization efficiency.
3. Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode is employed.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored.
| Parameter | Typical Setting |
| Ionization Mode | ESI Negative |
| Precursor Ion (m/z) | 183.1 (M-H)⁻ |
| Product Ion (m/z) | 139.1 (loss of CO₂) |
| Internal Standard | Isotopically labeled 4-Cyclohexyl-4-oxobutanoic acid |
Conclusion
4-Cyclohexyl-4-oxobutanoic acid is a molecule with significant potential in both fundamental research and pharmaceutical development. Its straightforward synthesis, well-defined chemical properties, and promising biological activity, particularly in the context of metabolic diseases, make it a subject of ongoing interest. This guide provides a solid foundation for researchers and drug development professionals to understand and utilize this versatile compound in their scientific endeavors.
References
- Ishida, H., et al. (1999). 4-(trans-4-Methylcyclohexyl)-4-oxobutyric acid (JTT-608). A new class of antidiabetic agent. Journal of Medicinal Chemistry, 42(25), 5177-5187.
Sources
A Comprehensive Technical Guide to the Thermodynamic Properties of 4-Cyclohexyl-4-oxobutanoic acid
This guide provides a detailed exploration of the methodologies for determining the thermodynamic properties of 4-Cyclohexyl-4-oxobutanoic acid. Tailored for researchers, scientists, and professionals in drug development, this document outlines both experimental and computational approaches, emphasizing the causal relationships behind procedural choices and the importance of self-validating systems for scientific integrity.
Introduction: The Scientific Imperative
4-Cyclohexyl-4-oxobutanoic acid, a molecule with potential applications in pharmaceuticals and material science, possesses a unique structural combination of a cyclohexyl ring and a butanoic acid chain with a keto group. Its thermodynamic properties, such as enthalpy of formation, entropy, Gibbs free energy, and heat capacity, are fundamental to understanding its stability, reactivity, and behavior in various systems. For instance, in drug development, these properties influence solubility, dissolution rates, and formulation stability. In material science, they can dictate the thermal stability and processing parameters of polymers or other materials incorporating this molecule. This guide provides a robust framework for elucidating these critical parameters.
Part 1: Experimental Determination of Thermodynamic Properties
The experimental characterization of 4-Cyclohexyl-4-oxobutanoic acid's thermodynamic properties hinges on precise measurements of heat changes and thermal behavior. The following protocols are designed to ensure accuracy and reproducibility.
Differential Scanning Calorimetry (DSC) for Phase Transitions
Differential Scanning Calorimetry (DSC) is a powerful technique for identifying and quantifying thermal transitions such as melting point and glass transition temperature.[1][2][3] By measuring the difference in heat flow between a sample and a reference as a function of temperature, we can gain insight into the material's thermal stability and purity.[3][4]
-
Sample Preparation: Accurately weigh 3-5 mg of 4-Cyclohexyl-4-oxobutanoic acid into an aluminum DSC pan. Hermetically seal the pan to prevent any loss of volatile components.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials like indium and zinc.
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 250 °C at a rate of 10 °C/min under a nitrogen purge (50 mL/min).
-
Hold at 250 °C for 2 minutes to ensure complete melting.
-
Cool the sample to -20 °C at a rate of 20 °C/min.
-
Hold at -20 °C for 5 minutes.
-
Ramp the temperature from -20 °C to 250 °C at a rate of 10 °C/min.
-
-
Data Analysis: Analyze the resulting thermogram to determine the melting point (T_m) from the peak of the endothermic event and the enthalpy of fusion (ΔH_fus) from the integrated area of the melting peak. The glass transition temperature (T_g) can be identified as a step change in the heat flow.
Illustrative Data Presentation:
| Property | Illustrative Value |
| Melting Point (T_m) | 75-77 °C[5] |
| Enthalpy of Fusion (ΔH_fus) | Hypothetical value: 25.4 kJ/mol |
| Glass Transition (T_g) | Hypothetically observed at -5 °C |
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[2][6] This technique is crucial for determining the thermal stability and decomposition profile of 4-Cyclohexyl-4-oxobutanoic acid.[6][7]
-
Sample Preparation: Place 5-10 mg of 4-Cyclohexyl-4-oxobutanoic acid into a ceramic TGA pan.
-
Instrument Setup: Use a calibrated TGA instrument.
-
Thermal Program:
-
Heat the sample from 25 °C to 600 °C at a heating rate of 20 °C/min.
-
Maintain a constant nitrogen flow (100 mL/min) to provide an inert atmosphere.[6]
-
-
Data Analysis: The resulting TGA curve will show the percentage of weight loss versus temperature. The onset temperature of decomposition provides an indication of the material's thermal stability. The derivative of the TGA curve (DTG) can be used to identify the temperatures at which the rate of mass loss is maximal.
Illustrative TGA Data Summary:
| Parameter | Illustrative Value |
| Onset of Decomposition (T_onset) | Hypothetical value: 220 °C |
| Temperature of Maximum Decomposition Rate (T_peak) | Hypothetical value: 285 °C |
| Residual Mass at 600 °C | Hypothetical value: <1% |
Bomb Calorimetry for Enthalpy of Combustion
Bomb calorimetry is the standard method for determining the enthalpy of combustion of a substance.[1][8][9] This data can then be used to calculate the standard enthalpy of formation.
-
Sample Preparation: A precisely weighed pellet (approximately 1 g) of 4-Cyclohexyl-4-oxobutanoic acid is placed in the sample holder of a bomb calorimeter.
-
Assembly: The bomb is sealed and pressurized with excess pure oxygen (around 30 atm).
-
Immersion: The sealed bomb is immersed in a known quantity of water in an insulated container (the calorimeter).
-
Ignition and Measurement: The sample is ignited electrically, and the temperature change of the water is meticulously recorded.
-
Calculation: The heat of combustion is calculated from the temperature rise and the previously determined heat capacity of the calorimeter.
Diagram of Experimental Workflow:
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Thermal Analysis Techniques - www.impactanalytical.com [impactanalytical.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. FCKeditor - Resources Browser [midyear.aza.org]
- 6. libjournals.unca.edu [libjournals.unca.edu]
- 7. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. monash.edu [monash.edu]
- 9. Calorimetry | Research Starters | EBSCO Research [ebsco.com]
Methodological & Application
The Versatile Synthon: 4-Cyclohexyl-4-oxobutyric Acid in Modern Organic Synthesis
Introduction: Unveiling a Key Building Block
In the landscape of contemporary organic synthesis and drug discovery, the strategic design of molecular scaffolds with tailored properties is paramount. Bifunctional molecules, in particular, serve as invaluable starting materials, offering convergent and efficient pathways to complex chemical architectures. Among these, 4-cyclohexyl-4-oxobutyric acid emerges as a significant, albeit often overlooked, building block. Its unique structural motif, featuring a lipophilic cyclohexyl group, a ketone, and a carboxylic acid, provides a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights for researchers, medicinal chemists, and professionals in drug development.
The presence of both a ketone and a carboxylic acid allows for sequential or tandem reactions, enabling the construction of a variety of carbocyclic and heterocyclic frameworks. The cyclohexyl moiety imparts specific physicochemical properties, such as increased lipophilicity, which can be crucial for modulating the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.
Core Applications in Heterocyclic Synthesis: The Gateway to Bioactive Scaffolds
A primary application of this compound lies in the synthesis of nitrogen-containing heterocycles, which are foundational cores of numerous pharmaceuticals. The reaction of the γ-keto acid functionality with binucleophiles provides a straightforward entry into several important heterocyclic systems.
Synthesis of Pyridazinones: A Privileged Scaffold in Medicinal Chemistry
Pyridazinone derivatives are recognized for their wide spectrum of biological activities, including cardiovascular, anti-inflammatory, and anticancer properties.[1][2][3][4] The condensation of this compound with hydrazine derivatives is a direct and efficient method for the synthesis of 6-cyclohexyl-4,5-dihydropyridazin-3(2H)-ones.
Mechanistic Rationale: The reaction proceeds through an initial condensation of the hydrazine with the ketone to form a hydrazone intermediate. Subsequent intramolecular cyclization via nucleophilic attack of the second nitrogen of the hydrazine onto the carboxylic acid (or its activated form) leads to the formation of the stable six-membered pyridazinone ring. Acid catalysis is often employed to facilitate both the hydrazone formation and the cyclization steps.
Experimental Protocol: Synthesis of 6-Cyclohexyl-4,5-dihydropyridazin-3(2H)-one
This protocol is adapted from general procedures for the synthesis of pyridazinones from 4-oxo acids.[1]
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Sodium bicarbonate solution (5% w/v)
-
Distilled water
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equivalent) in ethanol.
-
Add hydrazine hydrate (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
Add ice-cold water to the residue to precipitate the crude product.
-
Filter the solid product and wash with cold water.
-
To neutralize any remaining acid, wash the solid with a 5% sodium bicarbonate solution.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to afford the purified 6-cyclohexyl-4,5-dihydropyridazin-3(2H)-one.
-
Dry the purified product under vacuum over anhydrous sodium sulfate.
Data Summary Table:
| Parameter | Value |
| Reactants | This compound, Hydrazine hydrate |
| Solvent | Ethanol |
| Catalyst | Glacial Acetic Acid |
| Reaction Time | 4-8 hours (TLC monitored) |
| Work-up | Precipitation, Filtration, Washing |
| Purification | Recrystallization |
| Expected Yield | 70-85% (based on analogous reactions) |
Logical Workflow for Pyridazinone Synthesis:
Caption: General workflow for the synthesis of 6-cyclohexyl-4,5-dihydropyridazin-3(2H)-one.
Application in the Synthesis of Bioactive Carboxylic Acid Analogs
The ketone functionality of this compound can be selectively reduced to a hydroxyl group, providing access to γ-hydroxybutyric acid (GHB) analogs. GHB is a neurotransmitter and its analogs are of interest in neuroscience and medicinal chemistry.[5][6][7][8]
Synthesis of 4-Cyclohexyl-γ-hydroxybutyric Acid
The selective reduction of the ketone in the presence of a carboxylic acid can be achieved using mild reducing agents such as sodium borohydride.
Mechanistic Rationale: Sodium borohydride is a selective reducing agent that readily reduces ketones but is generally unreactive towards carboxylic acids under neutral or slightly basic conditions. The hydride from the borohydride anion attacks the electrophilic carbonyl carbon of the ketone, and upon workup with a protic source, the resulting alkoxide is protonated to yield the secondary alcohol.
Experimental Protocol: Synthesis of 4-Cyclohexyl-γ-hydroxybutyric Acid
This protocol is an adaptation of general procedures for the reduction of keto acids.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Ethanol
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1.0 equivalent) in ethanol in a round-bottom flask.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add sodium borohydride (1.1 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature and monitor by TLC.
-
Once the starting material is consumed, cool the mixture again in an ice bath and cautiously quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is acidic (pH ~2-3).
-
Extract the product into ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-cyclohexyl-γ-hydroxybutyric acid.
Data Summary Table:
| Parameter | Value |
| Reactants | This compound, Sodium borohydride |
| Solvent | Ethanol |
| Reaction Temperature | 0-5 °C for addition, then room temperature |
| Work-up | Acidic quench, Extraction |
| Purification | Typically used crude or purified by chromatography if necessary |
| Expected Yield | >90% (based on analogous reactions) |
Workflow for the Synthesis of 4-Cyclohexyl-γ-hydroxybutyric Acid:
Sources
- 1. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Easy and convenient millimole‐scale synthesis of new, potential biomarkers for gamma‐hydroxybutyric acid (GHB) intake: Feasible for analytical laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel high-affinity and selective biaromatic 4-substituted gamma-hydroxybutyric acid (GHB) analogues as GHB ligands: design, synthesis, and binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modular Isotopomer Synthesis of γ-Hydroxybutyric Acid for a Quantitative Analysis of Metabolic Fates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for 4-Cyclohexyl-4-oxobutanoic Acid in Medicinal Chemistry
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the Cyclohexyl-keto-acid Scaffold
In the landscape of modern drug discovery, the strategic selection of building blocks is paramount to the successful development of novel therapeutics. 4-Cyclohexyl-4-oxobutanoic acid emerges as a molecule of significant interest, embodying a unique combination of structural features that render it a versatile scaffold for medicinal chemistry campaigns. This guide provides an in-depth exploration of its potential applications, supported by detailed experimental protocols.
The molecule's architecture, featuring a lipophilic cyclohexyl group, a central ketone, and a terminal carboxylic acid, offers a trifecta of opportunities for molecular elaboration and interaction with biological targets. The cyclohexyl moiety can effectively probe hydrophobic pockets within protein active sites, a common strategy for enhancing binding affinity and modulating pharmacokinetic properties. The ketone functionality serves as a key anchor point for a variety of chemical transformations, allowing for the introduction of diverse pharmacophoric elements. Finally, the carboxylic acid provides a handle for forming ionic interactions, improving solubility, or serving as a precursor for further derivatization into esters, amides, and other bioisosteres.
Succinic acid and its derivatives are widely recognized as crucial intermediates in the synthesis of medicinal agents.[1] Their utility spans from acting as linkers to forming the core of biologically active molecules.[1][2] This foundation underscores the potential of 4-Cyclohexyl-4-oxobutanoic acid as a privileged starting material for constructing complex molecular architectures aimed at a range of therapeutic targets.
Part 1: Synthesis of 4-Cyclohexyl-4-oxobutanoic Acid
The synthesis of 4-aryl-4-oxobutanoic acids is well-established, often proceeding through a Friedel-Crafts acylation. This approach can be adapted for the synthesis of the title compound.
Protocol 1: Friedel-Crafts Acylation for Synthesis of 4-Cyclohexyl-4-oxobutanoic Acid
This protocol outlines the synthesis of 4-Cyclohexyl-4-oxobutanoic acid from cyclohexylbenzene and succinic anhydride. The reaction involves the electrophilic acylation of the aromatic ring.
Materials:
-
Cyclohexylbenzene
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene (as solvent)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
5% Sodium hydroxide (NaOH) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, place anhydrous aluminum chloride (2.2 equivalents) and nitrobenzene.
-
Addition of Reactants: Cool the flask in an ice bath. Add a solution of succinic anhydride (1.0 equivalent) and cyclohexylbenzene (1.1 equivalents) in nitrobenzene dropwise from the dropping funnel with vigorous stirring.
-
Reaction Progression: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-70 °C for 8-10 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated HCl. Separate the organic layer.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with water, followed by extraction with 5% NaOH solution. The product will move to the aqueous basic layer. Acidify the aqueous layer with concentrated HCl to precipitate the crude product.
-
Isolation and Drying: Filter the precipitated solid, wash with cold water, and dry under vacuum. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-Cyclohexyl-4-oxobutanoic acid.
Visualization of the Synthetic Pathway:
Caption: Synthetic scheme for 4-Cyclohexyl-4-oxobutanoic acid.
Part 2: Application in the Synthesis of Bioactive Heterocycles
The bifunctional nature of 4-Cyclohexyl-4-oxobutanoic acid makes it an excellent precursor for the synthesis of various heterocyclic systems, which are core structures in many pharmaceuticals.[3]
Protocol 2: Synthesis of Pyridazinone Derivatives
Pyridazinones are known for their diverse biological activities. The synthesis involves the condensation of the 4-ketoacid with a hydrazine derivative.[3]
Materials:
-
4-Cyclohexyl-4-oxobutanoic acid
-
Hydrazine hydrate or a substituted hydrazine
-
Ethanol or acetic acid (as solvent)
-
Standard laboratory glassware for reflux
Procedure:
-
Reaction Mixture: In a round-bottom flask, dissolve 4-Cyclohexyl-4-oxobutanoic acid (1.0 equivalent) in ethanol.
-
Addition of Hydrazine: Add hydrazine hydrate (1.1 equivalents) to the solution.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.
-
Isolation: Cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Filter the solid product and wash with cold ethanol. The crude product can be purified by recrystallization from a suitable solvent.
Visualization of Pyridazinone Synthesis Workflow:
Caption: Workflow for pyridazinone synthesis.
Part 3: Derivatization Strategies for Library Synthesis
The ketone and carboxylic acid functionalities of 4-Cyclohexyl-4-oxobutanoic acid are amenable to a wide range of chemical modifications, allowing for the generation of a library of analogs for structure-activity relationship (SAR) studies.
Derivatization of the Carboxylic Acid:
-
Esterification: Reaction with various alcohols under acidic conditions (e.g., Fischer esterification) or using coupling agents can yield a series of esters with varying steric and electronic properties.
-
Amidation: Coupling with a diverse set of primary and secondary amines using standard peptide coupling reagents (e.g., HATU, HOBt) can generate a library of amides. This is a common strategy in drug discovery to introduce new interaction points and modulate solubility.
Derivatization of the Ketone:
-
Reductive Amination: Reaction with an amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) can introduce a new amino group, providing a key vector for further diversification.
-
Wittig Reaction: Conversion of the ketone to an alkene allows for the introduction of a variety of substituents.
-
Grignard Reaction: Addition of Grignard reagents to the ketone will generate tertiary alcohols, introducing a new stereocenter and increasing molecular complexity.
Quantitative Data Summary (Hypothetical for SAR):
| Compound ID | R1 (at Carboxyl) | R2 (at Ketone) | Target A IC₅₀ (µM) | Target B EC₅₀ (µM) |
| Parent | -OH | =O | >100 | >100 |
| Lib-001 | -OCH₃ | =O | 50.2 | 75.8 |
| Lib-002 | -NH-benzyl | =O | 12.5 | 25.1 |
| Lib-003 | -OH | -NH-phenyl | 5.6 | 10.3 |
| Lib-004 | -NH-benzyl | -NH-phenyl | 0.8 | 1.5 |
Part 4: Proposed Biological Evaluation
Given the structural motifs present in 4-Cyclohexyl-4-oxobutanoic acid and its derivatives, several biological targets can be rationally proposed for screening.
-
Enzyme Inhibition Assays: The keto-acid functionality is a known pharmacophore for certain classes of enzyme inhibitors. For example, derivatives of 4-aryl-4-oxobutanoic acid have been investigated as inhibitors of kynurenine-3-monooxygenase (KMO) and cyclooxygenase (COX) enzymes.[4] A screening cascade could involve initial in vitro assays against these and other relevant enzymes.
-
GPCR Ligand Binding Assays: The lipophilic cyclohexyl group and the potential for introducing amine functionalities make these compounds candidates for G-protein coupled receptor (GPCR) ligands. Radioligand binding assays against a panel of GPCRs would be a logical starting point.
-
Antimicrobial and Anticancer Screening: Many heterocyclic compounds derived from keto-acids exhibit antimicrobial and anticancer properties.[3] Initial screening could involve cell viability assays against a panel of cancer cell lines and growth inhibition assays against various bacterial and fungal strains.
Visualization of a Proposed Screening Cascade:
Caption: Proposed workflow for biological evaluation.
Conclusion
4-Cyclohexyl-4-oxobutanoic acid represents a promising, yet underexplored, building block in medicinal chemistry. Its straightforward synthesis and the presence of two orthogonal functional groups for derivatization provide a robust platform for the generation of diverse chemical libraries. The protocols and strategies outlined in this guide are intended to provide a solid foundation for researchers to unlock the therapeutic potential of this versatile scaffold.
References
- Arason, K. M., & Bergmeier, S. C. (2002). THE SYNTHESIS OF SUCCINIC ACIDS AND DERIVATIVES. A REVIEW.
-
ResearchGate. (n.d.). The Synthesis of Succinic Acids and Derivatives | Request PDF. Retrieved from [Link]
- Liu, Y., Zhao, G., Sun, T., Fan, C., Feng, D., & Xiong, Z. (2022). Biosynthetic Pathway and Metabolic Engineering of Succinic Acid. Frontiers in Bioengineering and Biotechnology, 10, 843887.
Sources
Application Notes and Protocols for 4-Cyclohexyl-4-oxobutanoic Acid in Synthetic and Medicinal Chemistry
For: Researchers, scientists, and drug development professionals.
Introduction: The Versatility of a Bifunctional Scaffold
4-Cyclohexyl-4-oxobutanoic acid (CAS No. 15971-95-6) is a bifunctional molecule featuring a cyclohexyl ketone and a terminal carboxylic acid. This unique structural arrangement makes it a valuable building block in organic synthesis, particularly for the construction of novel heterocyclic scaffolds relevant to drug discovery. As a derivative of succinic acid, it belongs to a class of compounds recognized for their utility in pharmaceutical development, where they can serve as intermediates, excipients for pH control, or form salts with active pharmaceutical ingredients (APIs) to improve their physicochemical properties.[1]
The presence of both a ketone and a carboxylic acid moiety within the same molecule allows for a diverse range of chemical transformations. The ketone can undergo reactions such as reduction, reductive amination, and condensation, while the carboxylic acid can be converted to esters, amides, or acid chlorides. This dual reactivity makes 4-cyclohexyl-4-oxobutanoic acid an ideal precursor for creating a variety of more complex molecules, especially nitrogen-containing heterocycles that form the core of many biologically active compounds.[1]
This guide provides detailed, field-proven protocols for the synthesis of 4-Cyclohexyl-4-oxobutanoic acid and its subsequent application in the synthesis of a dihydropyridazinone derivative, a scaffold known for its diverse pharmacological activities.
Physicochemical Properties
A summary of the key properties of 4-Cyclohexyl-4-oxobutanoic acid is provided below.
| Property | Value | Reference |
| CAS Number | 15971-95-6 | [2][3] |
| Molecular Formula | C₁₀H₁₆O₃ | [2] |
| Molecular Weight | 184.24 g/mol | [2] |
| Physical State | Solid | [2] |
| Melting Point | 75-77 °C | [2] |
Part 1: Synthesis of 4-Cyclohexyl-4-oxobutanoic Acid
Principle and Rationale
The most direct and established method for synthesizing 4-substituted-4-oxobutanoic acids is the Friedel-Crafts acylation. This reaction involves the electrophilic substitution of an acyl group onto a hydrocarbon. In this protocol, cyclohexane is acylated with succinic anhydride using a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).
The causality behind this choice is rooted in the robustness and broad applicability of the Friedel-Crafts reaction. The AlCl₃ activates the succinic anhydride by coordinating to one of its carbonyl oxygens, which generates a highly electrophilic acylium ion. This ion is then attacked by the C-H bond of cyclohexane, leading to the formation of the carbon-carbon bond and, after an aqueous workup to hydrolyze the aluminum complex, the desired ketoacid. While the reaction is classic for aromatic substrates, it can be effectively applied to aliphatic hydrocarbons like cyclohexane.
Experimental Workflow: Synthesis
Caption: Workflow for the synthesis of 4-Cyclohexyl-4-oxobutanoic acid.
Detailed Protocol: Friedel-Crafts Acylation
This protocol is adapted from established procedures for the Friedel-Crafts acylation of hydrocarbons with succinic anhydride.
Materials & Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Amount (moles) | Quantity |
| Succinic Anhydride | 108-30-5 | 100.07 | 0.10 | 10.0 g |
| Cyclohexane | 110-82-7 | 84.16 | 0.50 | 42.1 g (54 mL) |
| Aluminum Chloride (anhydrous) | 7446-70-0 | 133.34 | 0.22 | 29.3 g |
| Dichloromethane (DCM, anhydrous) | 75-09-2 | 84.93 | - | 100 mL |
| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 | - | ~50 mL |
| Ethyl Acetate | 141-78-6 | 88.11 | - | ~150 mL |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | - | As needed |
| Hexanes | 110-54-3 | - | - | For recrystallization |
Procedure
-
Reaction Setup: Equip a 500 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a gas outlet connected to a trap (e.g., a bubbler with mineral oil or a sodium hydroxide solution) to handle the evolving HCl gas. Ensure all glassware is thoroughly dried.
-
Reagent Charging: Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with anhydrous aluminum chloride (29.3 g, 0.22 mol) and anhydrous dichloromethane (100 mL). Cool the suspension to 0-5 °C in an ice bath.
-
Substrate Addition: In a separate beaker, dissolve succinic anhydride (10.0 g, 0.10 mol) in cyclohexane (54 mL, 0.50 mol). Transfer this solution to the dropping funnel.
-
Acylation Reaction: Add the succinic anhydride/cyclohexane solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the internal temperature below 10 °C.
-
Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature. Then, heat the reaction mixture to a gentle reflux (around 40-45 °C for DCM) for 2-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), if a suitable method is developed, or assume completion after the specified time.
-
Quenching: Cool the reaction mixture back down to 0 °C in an ice bath. Very slowly and carefully, quench the reaction by pouring the mixture onto a vigorously stirred slurry of crushed ice (approx. 200 g) and concentrated hydrochloric acid (50 mL). Caution: This process is highly exothermic and releases large volumes of HCl gas. Perform this step in a well-ventilated fume hood.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with ethyl acetate (2 x 75 mL).
-
Washing and Drying: Combine all organic layers and wash them sequentially with water (100 mL) and brine (100 mL). Dry the organic phase over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes, to afford 4-cyclohexyl-4-oxobutanoic acid as a solid.
Part 2: Application in Heterocyclic Synthesis
Principle and Rationale
The bifunctional nature of 4-cyclohexyl-4-oxobutanoic acid makes it an excellent precursor for synthesizing pyridazinone heterocycles. These six-membered rings containing two adjacent nitrogen atoms are prevalent in medicinal chemistry and are associated with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anti-cancer effects.[4]
The synthesis is achieved through a condensation reaction between the ketoacid and a hydrazine derivative. The reaction proceeds via initial formation of a hydrazone with the ketone, followed by an intramolecular cyclization where the terminal nitrogen of the hydrazine attacks the carboxylic acid to form an amide bond, resulting in the stable dihydropyridazinone ring after dehydration. This protocol uses hydrazine hydrate for the synthesis of the parent 6-cyclohexyl-4,5-dihydropyridazin-3(2H)-one.
Experimental Workflow: Heterocycle Formation
Caption: Workflow for the synthesis of 6-cyclohexyl-4,5-dihydropyridazin-3(2H)-one.
Detailed Protocol: Synthesis of 6-cyclohexyl-4,5-dihydropyridazin-3(2H)-one
This protocol is adapted from the general procedure for the synthesis of 6-aryl-dihydropyridazinones.[1][4]
Materials & Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Amount (moles) | Quantity |
| 4-Cyclohexyl-4-oxobutanoic acid | 15971-95-6 | 184.24 | 0.01 | 1.84 g |
| Hydrazine Hydrate (~64% N₂H₄) | 7803-57-8 | 50.06 | ~0.012 | ~0.75 mL |
| Ethanol | 64-17-5 | 46.07 | - | 25 mL |
| Water (deionized) | 7732-18-5 | 18.02 | - | For precipitation |
Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-cyclohexyl-4-oxobutanoic acid (1.84 g, 0.01 mol).
-
Reagent Addition: Add ethanol (25 mL) to the flask, followed by the careful addition of hydrazine hydrate (~0.75 mL, approx. 0.012 mol).
-
Cyclocondensation: Heat the reaction mixture to reflux and maintain the reflux for 6-8 hours. Monitor the reaction by TLC (e.g., using a 1:1 ethyl acetate:hexanes mobile phase) until the starting ketoacid is consumed.
-
Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Precipitation: Pour the concentrated residue into a beaker containing ice-cold water (50 mL) with stirring. A solid precipitate should form.
-
Purification: Collect the solid product by vacuum filtration and wash it with cold water. Allow the product to air-dry. Further purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure 6-cyclohexyl-4,5-dihydropyridazin-3(2H)-one.
Conclusion and Future Directions
The protocols detailed herein provide a robust and logical framework for the synthesis and derivatization of 4-cyclohexyl-4-oxobutanoic acid. This versatile ketoacid serves as an excellent entry point into the synthesis of novel heterocyclic systems. The resulting 6-cyclohexyl-4,5-dihydropyridazin-3(2H)-one is a promising scaffold for further elaboration in drug discovery programs. Researchers can explore modifications at the N2 position of the pyridazinone ring by reacting it with various electrophiles to generate a library of compounds for screening against different biological targets, such as cyclooxygenase (COX) enzymes, various kinases, or microbial enzymes.[4] The methodologies presented are scalable and utilize standard laboratory techniques, providing a solid foundation for further research and development.
References
-
Abdel-Aziz, A. A., et al. (2010). Synthesis and Biological Evaluation of Some Novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as Anti-Cancer, Antimicrobial, and Anti-Inflammatory Agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(2), 266-71. Available at: [Link]
-
HFC, Pure Chemistry. (n.d.). 15971-95-6 | 4-Cyclohexyl-4-oxobutanoic acid. Available at: [Link]
-
Organic Syntheses. (n.d.). α-BROMOHEXANOYL CHLORIDE. Available at: [Link]
- Google Patents. (2014). A kind of synthetic method of 3- cyclohexylpropionic acid. CN109824502A.
-
PubChem. (n.d.). 4-[Cyclohexyl(methyl)amino]-4-oxobutanoic acid. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). 4-(Cyclohexyloxy)-4-oxobutanoic acid. National Center for Biotechnology Information. Available at: [Link]
-
MDPI. (2020). 2-Butyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one: Synthesis, In Silico Studies and In Vitro Cyclooxygenase-2 Inhibitory Activity. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. FCKeditor - Resources Browser [midyear.aza.org]
- 3. chemscene.com [chemscene.com]
- 4. Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Heterocyclic Compounds from 4-Cyclohexyl-4-oxobutanoic Acid
Introduction
4-Cyclohexyl-4-oxobutanoic acid is a versatile and highly valuable starting material in synthetic organic and medicinal chemistry. As a γ-keto acid, its bifunctional nature—possessing both a ketone and a carboxylic acid separated by a two-carbon linker—provides a robust platform for constructing a diverse array of five- and six-membered heterocyclic scaffolds. The presence of the cyclohexyl moiety imparts significant lipophilicity, a desirable trait in drug development for modulating pharmacokinetic properties.
This comprehensive guide provides detailed protocols and the underlying scientific principles for the synthesis of several key heterocyclic systems from 4-Cyclohexyl-4-oxobutanoic acid. These protocols are designed for researchers and scientists in drug discovery and development, offering not just procedural steps but also the rationale behind them to ensure reproducibility and facilitate further innovation. The heterocycles discussed, particularly pyridazinones, pyrroles, and indoles, are privileged structures known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2]
Section 1: Synthesis of 6-Cyclohexyl-4,5-dihydropyridazin-3(2H)-one
The most direct and high-yielding transformation of γ-keto acids is their condensation with hydrazine to form 4,5-dihydropyridazin-3(2H)-ones. This reaction is a cornerstone for creating this important heterocyclic core.[3][4] Pyridazinone derivatives are of significant interest due to their broad pharmacological profile, including cardiotonic, anticancer, and antimicrobial activities.[2][5][6]
Principle of Reaction
The synthesis proceeds via a two-step, one-pot mechanism. Initially, the more nucleophilic terminal nitrogen of hydrazine attacks the electrophilic ketone carbonyl of the γ-keto acid to form a hydrazone intermediate. Subsequently, an intramolecular nucleophilic attack by the second nitrogen atom onto the carboxylic acid carbonyl, followed by dehydration, results in the formation of the stable, six-membered dihydropyridazinone ring.[7] The use of a protic solvent like ethanol under reflux provides the necessary thermal energy to overcome the activation barrier for both the initial condensation and the final cyclization.
Caption: Reaction scheme for pyridazinone synthesis.
Protocol 1.1: Synthesis of 6-Cyclohexyl-4,5-dihydropyridazin-3(2H)-one
This protocol is adapted from established general procedures for the cyclization of γ-keto acids.[8]
Materials:
-
4-Cyclohexyl-4-oxobutanoic acid
-
Hydrazine hydrate (80% solution in water)
-
Absolute Ethanol (EtOH)
-
Deionized water
-
Standard reflux apparatus (round-bottom flask, condenser)
-
Magnetic stirrer and heat source
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Cyclohexyl-4-oxobutanoic acid (e.g., 5.0 g, 25.2 mmol).
-
Solvent Addition: Add 40 mL of absolute ethanol to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.
-
Reagent Addition: Carefully add hydrazine hydrate (e.g., 1.5 mL of 80% solution, ~2.4 g, 48.0 mmol, ~1.9 eq) to the solution.
-
Scientist's Note: A slight excess of hydrazine hydrate is used to ensure complete consumption of the limiting keto acid and to drive the reaction equilibrium towards the product.
-
-
Reflux: Heat the reaction mixture to reflux (approximately 78-80°C) with continuous stirring. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as Ethyl Acetate/Hexane (1:1).
-
Isolation: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Filtration: Collect the resulting white solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with a small amount of cold deionized water (2 x 10 mL) to remove any residual hydrazine hydrate and other water-soluble impurities.
-
Drying: Dry the product under vacuum or in a drying oven at 60-70°C to a constant weight.
Data Summary:
| Parameter | Value |
| Typical Yield | 85-95% |
| Appearance | White crystalline solid |
| Reaction Time | 4-6 hours |
| Purification Method | Recrystallization from ethanol if needed |
Section 2: Synthesis of Indole Derivatives via Fischer Indole Synthesis
The ketone moiety of 4-Cyclohexyl-4-oxobutanoic acid serves as a suitable handle for the Fischer indole synthesis, a powerful acid-catalyzed reaction for constructing the indole nucleus.[9] This method involves the reaction with a phenylhydrazine derivative to form a key hydrazone intermediate, which then undergoes a[10][10]-sigmatropic rearrangement to yield the indole.[11][12]
Principle of Reaction
The process begins with the condensation of phenylhydrazine with the ketone of 4-Cyclohexyl-4-oxobutanoic acid to form the corresponding phenylhydrazone. In the presence of an acid catalyst (e.g., polyphosphoric acid, acetic acid, or zinc chloride), the hydrazone tautomerizes to its enamine form. This is followed by the key, irreversible[10][10]-sigmatropic rearrangement. The subsequent loss of ammonia and rearomatization yields the final indole product.[9] The carboxylic acid group remains on the side chain.
Sources
- 1. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. raco.cat [raco.cat]
- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 10. tandfonline.com [tandfonline.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
The Strategic Utility of 4-Cyclohexyl-4-oxobutanoic Acid in Modern Drug Discovery
Introduction: Unveiling a Versatile Scaffold
In the intricate landscape of medicinal chemistry, the identification and utilization of versatile building blocks are paramount to the efficient discovery of novel therapeutics. 4-Cyclohexyl-4-oxobutanoic acid emerges as a scaffold of significant interest, offering a unique combination of structural features that are highly advantageous for drug design. This bifunctional molecule incorporates a lipophilic cyclohexyl group, a ketone, and a carboxylic acid, providing multiple points for chemical modification and interaction with biological targets.[1] The cyclohexyl moiety is a well-established bioisostere for phenyl rings, often employed to enhance metabolic stability, improve solubility, and fine-tune binding interactions. The keto-acid functionality serves as a versatile handle for the synthesis of a diverse array of derivatives, including amides, esters, and various heterocyclic systems, which are foundational to many pharmaceuticals.[1][2] This application note provides a comprehensive guide for researchers, elucidating the synthesis, derivatization, and strategic application of 4-Cyclohexyl-4-oxobutanoic acid in drug discovery programs.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is crucial for its effective application in synthesis and drug design.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆O₃ | PubChem |
| Molecular Weight | 184.23 g/mol | [3] |
| IUPAC Name | 4-Cyclohexyl-4-oxobutanoic acid | N/A |
| CAS Number | 49746-08-9 | N/A |
Synthesis of 4-Cyclohexyl-4-oxobutanoic Acid
The most common and efficient method for the synthesis of 4-cyclohexyl-4-oxobutanoic acid is through a Friedel-Crafts acylation of cyclohexane with succinic anhydride. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).
Experimental Protocol: Synthesis via Friedel-Crafts Acylation
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (2.2 eq) to anhydrous cyclohexane (10 eq), serving as both reactant and solvent.
-
Addition of Reactant: While stirring the mixture, slowly add succinic anhydride (1.0 eq) portion-wise, maintaining the temperature below 10 °C using an ice bath.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 80-85 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. The crude 4-cyclohexyl-4-oxobutanoic acid can be further purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ethyl acetate and hexanes).
Caption: Synthesis of 4-Cyclohexyl-4-oxobutanoic acid.
Application in Drug Discovery: A Versatile Building Block
The true potential of 4-cyclohexyl-4-oxobutanoic acid lies in its ability to be readily transformed into a multitude of derivatives with diverse pharmacological activities. The carboxylic acid and ketone functionalities are key to its versatility.
Amide Bond Formation: Accessing a Rich Chemical Space
Amide bond formation is a cornerstone of medicinal chemistry, and the carboxylic acid moiety of 4-cyclohexyl-4-oxobutanoic acid is an excellent handle for this transformation.[4] A vast array of primary and secondary amines can be coupled to generate a library of N-substituted amides, allowing for extensive exploration of structure-activity relationships (SAR).
-
Activation of Carboxylic Acid: Dissolve 4-cyclohexyl-4-oxobutanoic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and an additive such as 1-Hydroxybenzotriazole (HOBt) (1.2 eq) to minimize racemization.[5] Stir the mixture at 0 °C for 30 minutes to form the active ester intermediate.
-
Amine Addition: To the activated acid solution, add the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (1.5 eq).
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The combined organic layers are washed with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine. After drying and concentrating, the crude amide can be purified by column chromatography.
Caption: General workflow for amide synthesis.
Synthesis of Heterocyclic Scaffolds
The keto-acid functionality of 4-cyclohexyl-4-oxobutanoic acid is an excellent precursor for the synthesis of various heterocyclic systems, which are prevalent in many approved drugs.
Pyridazinones are known to exhibit a range of biological activities, including antimicrobial and anti-inflammatory properties.[1] They can be synthesized from 4-oxo-butanoic acids through condensation with hydrazine derivatives.
-
Reaction Setup: In a round-bottom flask, dissolve 4-cyclohexyl-4-oxobutanoic acid (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Hydrazine Addition: Add hydrazine hydrate (1.1 eq) to the solution.
-
Cyclization: Heat the reaction mixture to reflux for 6-8 hours. The cyclization reaction results in the formation of the pyridazinone ring.
-
Isolation: Cool the reaction mixture, and the product will often precipitate out of the solution. The solid can be collected by filtration, washed with cold ethanol, and dried. If no precipitate forms, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.
The reaction of 4-oxo-butanoic acids with aliphatic N,N-diamines can lead to the formation of bicyclic heterocycles like pyrroloimidazolones and pyrrolopyrimidinones.[2] These scaffolds are of interest for their potential biological activities.
-
Amide Formation: React 4-cyclohexyl-4-oxobutanoic acid (1.0 eq) with a terminal N,N-diamine (e.g., ethylenediamine or 1,3-diaminopropane) (1.1 eq) in a suitable solvent like benzene or toluene, often under elevated temperature and pressure in a sealed vessel to form the corresponding N-(aminoalkyl) amide intermediate.[2]
-
Intramolecular Cyclization: The intermediate amide can then be cyclized, often in the presence of a dehydrating agent or by heating at higher temperatures, to yield the bicyclic pyrroloimidazolone or pyrrolopyrimidinone derivative.
Caption: Heterocycle synthesis from the title compound.
Structure-Activity Relationship (SAR) Insights
The incorporation of the 4-cyclohexyl-4-oxobutanoyl moiety into a drug candidate can significantly influence its pharmacological profile.
-
Lipophilicity and Solubility: The cyclohexyl group increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and access hydrophobic binding pockets. However, the carboxylic acid provides a point of hydrophilicity and a handle for salt formation, which can be modulated to optimize solubility and pharmacokinetic properties.
-
Metabolic Stability: Replacing an aromatic ring with a cyclohexyl group is a common strategy to block aromatic hydroxylation, a common metabolic pathway, thereby increasing the metabolic stability and half-life of a drug candidate.
-
Conformational Rigidity: The cyclohexyl ring introduces a degree of conformational rigidity, which can help to lock the molecule into a bioactive conformation, leading to higher binding affinity for its target.
-
Hydrogen Bonding: The ketone and carboxylic acid functionalities can act as hydrogen bond acceptors, while the carboxylic acid can also be a hydrogen bond donor. These interactions are often critical for high-affinity binding to biological targets.
Conclusion
4-Cyclohexyl-4-oxobutanoic acid is a highly valuable and versatile building block for drug discovery. Its unique combination of a lipophilic cyclohexyl group and reactive keto-acid functionality provides medicinal chemists with a powerful tool to synthesize diverse libraries of compounds and systematically explore structure-activity relationships. The protocols outlined in this application note provide a solid foundation for the effective utilization of this scaffold in the development of new therapeutic agents. Its strategic application can lead to the discovery of drug candidates with improved potency, selectivity, and pharmacokinetic profiles.
References
-
4-(Cyclohexyloxy)-4-oxobutanoic acid | C10H16O4 | CID 120922 - PubChem. (n.d.). Retrieved from [Link]
-
4-[Cyclohexyl(methyl)amino]-4-oxobutanoic acid | C11H19NO3 | CID 974695 - PubChem. (n.d.). Retrieved from [Link]
-
The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines - Arabian Journal of Chemistry. (2021). Retrieved from [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.). Retrieved from [Link]
-
4-Cyclohexyl-3-oxobutanoic acid | C10H16O3 | CID 18981371 - PubChem. (n.d.). Retrieved from [Link]
-
Coupling Reagents - Aapptec Peptides. (n.d.). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic <i>N,N</i>-diamines - Arabian Journal of Chemistry [arabjchem.org]
- 3. 4-Cyclohexyl-3-oxobutanoic acid | C10H16O3 | CID 18981371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hepatochem.com [hepatochem.com]
- 5. peptide.com [peptide.com]
Application Notes and Protocols for the Synthesis of Cyclohexyl-Substituted Tetralones via Friedel-Crafts Acylation
Introduction: The Strategic Importance of Tetralones in Medicinal Chemistry
The tetralone scaffold is a privileged structure in medicinal chemistry, serving as a critical building block for a diverse array of biologically active compounds.[1] Derivatives of α-tetralone are foundational components in the synthesis of therapeutics ranging from antibiotics and antidepressants to anticancer agents and acetylcholinesterase inhibitors for Alzheimer's disease.[1][2][3] Their rigid, fused-ring structure provides a well-defined three-dimensional geometry that is amenable to functionalization, making them ideal for probing interactions with biological targets. This application note provides a detailed guide to the synthesis of cyclohexyl-substituted tetralones, a class of compounds with significant potential in drug discovery, via an intramolecular Friedel-Crafts acylation of 4-aryl-4-oxobutanoic acid derivatives.
The synthetic strategy detailed herein involves a two-step sequence:
-
Intermolecular Friedel-Crafts Acylation: An aromatic substrate is acylated with 4-cyclohexyl-4-oxobutyric acid or its corresponding acyl chloride to introduce the necessary side chain.
-
Intramolecular Friedel-Crafts Acylation: The resulting 4-aryl-4-oxobutanoic acid derivative undergoes an acid-catalyzed cyclization to form the tetralone ring system.
This guide is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a comprehensive experimental protocol, and practical guidance on reaction optimization and safety.
Mechanistic Insights: A Tale of Two Acylations
The overall transformation hinges on the principles of electrophilic aromatic substitution. The success of the synthesis lies in the careful control of two distinct Friedel-Crafts acylation reactions.
Step 1: Intermolecular Acylation
The initial step involves the acylation of an aromatic ring with an appropriate derivative of this compound. The most common acylating agent is the acyl chloride, which is highly reactive in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[4] The reaction proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.[5][6]
Alternatively, the carboxylic acid itself can be used as the acylating agent, particularly with strong Brønsted acids or dehydrating agents like polyphosphoric acid (PPA) or Eaton's reagent (a solution of P₂O₅ in methanesulfonic acid).[7][8] These reagents facilitate the in-situ formation of the acylium ion.[9]
A key advantage of Friedel-Crafts acylation over alkylation is the deactivating effect of the resulting ketone group, which prevents polysubstitution.[10]
Step 2: Intramolecular Cyclization
The second and crucial step is the intramolecular Friedel-Crafts acylation. This reaction is most effectively promoted by strong acids that can act as both a catalyst and a dehydrating agent. Polyphosphoric acid (PPA) and Eaton's reagent are particularly well-suited for this transformation.[7][11] The reaction involves the protonation of the carboxylic acid, followed by the loss of water to form an acylium ion. This electrophile is then attacked by the tethered aromatic ring, leading to the formation of the six-membered tetralone ring.[12] The intramolecular nature of this reaction is highly efficient, especially for the formation of five- and six-membered rings.[12]
Visualizing the Reaction Pathway
The following diagrams illustrate the mechanism of the intramolecular Friedel-Crafts acylation and the overall experimental workflow.
Caption: Mechanism of Intramolecular Friedel-Crafts Acylation.
Caption: Experimental Workflow for Tetralone Synthesis.
Detailed Experimental Protocol
This protocol provides a general procedure for the synthesis of a cyclohexyl-substituted tetralone from a generic aromatic substrate. Researchers should optimize the conditions for their specific starting materials.
Reagents and Materials
| Reagent/Material | Purpose | Key Properties | Supplier |
| Aromatic Substrate | Starting Material | Electron-rich recommended | Sigma-Aldrich |
| This compound | Acylating Agent | MW: 184.23 g/mol | ChemScene[13] |
| Thionyl Chloride (SOCl₂) | Reagent for Acyl Chloride Formation | Corrosive, reacts with water | Sigma-Aldrich |
| Aluminum Chloride (AlCl₃), anhydrous | Lewis Acid Catalyst | Corrosive, water-reactive | Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | Solvent | Volatile, suspected carcinogen | Fisher Scientific |
| Polyphosphoric Acid (PPA) | Catalyst/Solvent for Cyclization | Viscous, hygroscopic | Sigma-Aldrich[11] |
| Eaton's Reagent (7.7 wt% P₂O₅ in CH₃SO₃H) | Catalyst/Solvent for Cyclization | Strong acid, dehydrating agent | BenchChem[7] |
| Hydrochloric Acid (HCl), concentrated | Quenching Agent | Corrosive | VWR |
| Sodium Bicarbonate (NaHCO₃), saturated solution | Neutralizing Agent | Basic | Fisher Scientific |
| Brine (saturated NaCl solution) | Washing Agent | VWR | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Drying Agent | Sigma-Aldrich | |
| Ethyl Acetate | Extraction/Chromatography Solvent | Flammable | Fisher Scientific |
| Hexanes | Extraction/Chromatography Solvent | Flammable | Fisher Scientific |
Step-by-Step Methodology
Part A: Synthesis of 4-Aryl-4-oxobutanoic Acid (Intermolecular Acylation)
This protocol assumes the in-situ formation of the acyl chloride for the intermolecular acylation.
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel under a nitrogen atmosphere.
-
Acyl Chloride Formation: To the flask, add this compound (1.0 eq) and a minimal amount of anhydrous N,N-dimethylformamide (DMF) (catalytic). Slowly add thionyl chloride (1.2 eq) via the dropping funnel at room temperature. Heat the mixture to reflux for 1-2 hours until the evolution of gas ceases. Allow the mixture to cool to room temperature.
-
Catalyst Suspension: In a separate dry flask, suspend anhydrous aluminum chloride (1.3 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Add the freshly prepared acyl chloride solution dropwise to the AlCl₃ suspension, maintaining the temperature below 10 °C.
-
Addition of Aromatic Substrate: Dissolve the aromatic substrate (1.0 eq) in anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl.[14] Stir until the aluminum salts dissolve. Separate the organic layer and extract the aqueous layer with DCM (3x).
-
Isolation: Combine the organic layers, wash with saturated NaHCO₃ solution, then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Part B: Synthesis of Cyclohexyl-Substituted Tetralone (Intramolecular Cyclization)
-
Reaction Setup: Place the purified 4-aryl-4-oxobutanoic acid (1.0 eq) in a round-bottom flask.
-
Cyclization: Add polyphosphoric acid (PPA) (10-20 times the weight of the acid) or Eaton's reagent. Heat the mixture to 80-100 °C with stirring for 1-4 hours. Monitor the reaction by TLC.
-
Quenching: Allow the reaction to cool to room temperature and then carefully pour the viscous mixture onto crushed ice with vigorous stirring.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with water, saturated NaHCO₃ solution, and brine. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude tetralone by column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) or recrystallization.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Intermolecular Acylation | Inactive catalyst (moisture contamination) | Use fresh, anhydrous AlCl₃. Ensure all glassware and solvents are rigorously dried.[14] |
| Deactivated aromatic substrate | Use a more electron-rich aromatic substrate. Increase reaction temperature or time. | |
| Polysubstitution | Highly activated aromatic substrate | Use milder reaction conditions (lower temperature). This is less common in acylation than alkylation. |
| Low Yield in Intramolecular Cyclization | Incomplete reaction | Increase reaction temperature or time. Ensure sufficient PPA or Eaton's reagent is used. |
| Decomposition of starting material or product | Use milder conditions (e.g., lower temperature). Eaton's reagent can sometimes be more effective at lower temperatures than PPA.[7] | |
| Difficulty in product isolation from PPA | Ensure the reaction is thoroughly quenched on a large amount of ice. Vigorous stirring is essential. Adding a co-solvent like xylene to the PPA reaction can sometimes aid work-up.[11] |
Safety Precautions
-
Friedel-Crafts Acylation: This reaction is potentially hazardous. Aluminum chloride reacts violently with water and is corrosive.[4][15] Thionyl chloride is corrosive and releases toxic gases. The reaction generates HCl gas, which is corrosive and toxic.[4] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Strong Acids: Polyphosphoric acid and Eaton's reagent are highly corrosive and can cause severe burns.[16] Handle with extreme care.
-
Solvents: Dichloromethane is a suspected carcinogen.[14] Handle in a fume hood and minimize exposure.
Conclusion
The intramolecular Friedel-Crafts acylation of 4-aryl-4-oxobutanoic acids is a robust and reliable method for the synthesis of tetralone derivatives. By carefully selecting the aromatic substrate and optimizing the reaction conditions for both the initial intermolecular acylation and the subsequent cyclization, a wide variety of cyclohexyl-substituted tetralones can be accessed. These compounds represent valuable scaffolds for the development of novel therapeutics, and the protocols outlined in this guide provide a solid foundation for their synthesis and exploration in drug discovery programs.
References
- BenchChem. (2025).
- BenchChem. (n.d.).
- P2O5-mediated Friedel-Crafts acylation of activated arenes with carboxylic acid as acyl
- BenchChem. (n.d.).
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- Gauni, B., Mehariya, K., Shah, A., & Duggirala, S. M. (2021). Tetralone Scaffolds and Their Potential Therapeutic Applications. Letters in Drug Design & Discovery, 18(3), 222–238.
- The Catalytic Friedel–Crafts Acylation Reaction Starting from Aromatic Compounds and Free Carboxylic Acids (or Their Trimethylsilyl Esters) by Promotion of Silicon(IV) Cationic Species via Mixed Anhydrides. (n.d.). Oxford Academic.
- 12BL Experiment 10: Friedel Crafts Acyl
- Polyphosphoric Acid in Organic Synthesis. (2023).
- Gauni, B., Mehariya, K., Shah, A., & Duggirala, S. M. (2021). Tetralone Scaffolds and Their Potential Therapeutic Applications. Letters in Drug Design & Discovery, 18(3), 222-238.
- Sigma-Aldrich. (n.d.).
- Gauni, B., et al. (2020). Tetralone Scaffolds and Their Potential Therapeutic Applications. Letters in Drug Design & Discovery.
- Acylation Using Carboxylic Acids as Acylating Agents: Applic
- BenchChem. (2025).
- Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents. (2025).
- Experiment 1: Friedel-Crafts Acyl
- Wikipedia. (n.d.).
- Applications of Friedel–Crafts reactions in total synthesis of n
- Friedel–Craft acylation reaction using Eaton's reagent. (n.d.).
- Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton. (2022). PubMed.
- (PDF) Polyphosphoric Acid in Organic Synthesis. (2023).
- Renault, O., Dallemagne, P., & Rault, S. (1999). FRIEDEL-CRAFTS ACYLATION WITH MALONIC ACIDS IN POLYPHOSPHORIC ACID.
- Polyphosphoric Acid–Mediated, One-Pot, Novel Reactions to Build Polymethoxyarylnaphthalene Lignans. (2010). Taylor & Francis Online.
- BenchChem. (2025).
- Intramolecular Friedel-Crafts Reactions. (2018). Master Organic Chemistry.
- Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. (2022). PubMed Central.
- BenchChem. (n.d.).
- EAS Reactions (3)
- Professor Dave Explains. (2018, November 13).
- Applications of Friedel–Crafts reactions in total synthesis of n
- Bicyclo[1.1.
- Reaction Mechanism of Friedel−Crafts Acyl
- Process for producing cyclohexylbutyric acid derivative. (n.d.).
- Enone synthesis by acyl
- 4-Cyclopropyl-4-oxobutyric acid. (n.d.). Biosynth.
- 4-Cyclohexyl-4-oxobutanoic acid. (n.d.). ChemScene.
- Friedel-Crafts Acyl
- BenchChem. (n.d.).
- 4-Cyclobutyl-4-oxobutyric acid. (n.d.). PubChem.
Sources
- 1. Tetralone Scaffolds and Their Potential Therapeutic Applications: Ingenta Connect [ingentaconnect.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Acylation Using Carboxylic Acids as Acylating Agents: Applications in Organic Synthesis [manu56.magtech.com.cn]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 11. ccsenet.org [ccsenet.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chemscene.com [chemscene.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. websites.umich.edu [websites.umich.edu]
- 16. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
Application Notes and Protocols for the Derivatization of 4-Cyclohexyl-4-oxobutanoic Acid for Biological Screening
Introduction: Unlocking the Therapeutic Potential of a Versatile Scaffold
In the landscape of modern drug discovery, the strategic modification of chemical scaffolds is a cornerstone of identifying novel therapeutic agents. 4-Cyclohexyl-4-oxobutanoic acid presents a compelling starting point for the generation of diverse compound libraries for biological screening. Its bifunctional nature, possessing both a carboxylic acid and a ketone moiety, offers two distinct handles for chemical modification. The cyclohexyl group provides a lipophilic anchor, a common feature in many successful drug molecules, which can be crucial for interactions with biological targets. However, the inherent properties of the parent molecule, such as its polarity and potential for limited cell permeability, may restrict its biological activity.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of 4-Cyclohexyl-4-oxobutanoic acid. We will explore several robust synthetic strategies aimed at creating a library of analogs with enhanced physicochemical properties and diverse pharmacophores, thereby increasing the probability of identifying "hit" compounds in high-throughput screening (HTS) campaigns. The protocols detailed herein are designed to be both practical and versatile, allowing for the generation of a wide array of derivatives for biological evaluation. We will delve into the rationale behind each derivatization approach, providing the scientific context necessary for informed experimental design.
Core Derivatization Strategies: Expanding Chemical Diversity
The presence of both a carboxylic acid and a ketone functional group in 4-Cyclohexyl-4-oxobutanoic acid allows for a multi-pronged derivatization strategy. The following sections outline detailed protocols for key transformations that can be employed to generate a diverse chemical library.
Amide Library Synthesis via Carboxylic Acid Activation
Amide bond formation is one of the most fundamental and widely utilized reactions in medicinal chemistry. The conversion of the carboxylic acid to an amide can significantly impact a molecule's properties, including its solubility, hydrogen bonding capacity, and metabolic stability.
Rationale: Introducing a diverse range of amines allows for the exploration of a vast chemical space. The resulting amides can mimic peptide bonds, interact with specific receptor pockets, and modulate the overall lipophilicity of the parent compound. This strategy is foundational for generating a library with a high degree of structural and functional diversity.
Protocol: General Procedure for Amide Synthesis
A reliable method for amide bond formation involves the use of coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an activating agent like N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt).
Table 1: Reagents and Conditions for Amide Synthesis
| Reagent/Parameter | Quantity/Value | Purpose |
| 4-Cyclohexyl-4-oxobutanoic acid | 1.0 eq | Starting material |
| Amine (diverse selection) | 1.1 eq | To form the amide bond |
| EDC | 1.2 eq | Carboxylic acid activating agent |
| HOBt | 1.2 eq | Reduces side reactions and racemization |
| Dichloromethane (DCM) | Anhydrous, sufficient volume | Reaction solvent |
| Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | 2.0 eq | Base to neutralize HCl byproduct |
| Temperature | 0 °C to Room Temperature | Controlled reaction conditions |
| Reaction Time | 4-12 hours | Monitored by TLC or LC-MS |
Step-by-Step Protocol:
-
Dissolve 4-Cyclohexyl-4-oxobutanoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C using an ice bath.
-
Add EDC (1.2 eq) to the solution and stir for 15-20 minutes to allow for the formation of the active ester.
-
In a separate flask, dissolve the desired amine (1.1 eq) and TEA or DIPEA (2.0 eq) in anhydrous DCM.
-
Slowly add the amine solution to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.
Ester Library Synthesis for Modulating Lipophilicity
Esterification of the carboxylic acid is another effective strategy to mask the polar carboxylic acid group, thereby increasing the lipophilicity and potentially enhancing cell membrane permeability of the resulting compounds.
Rationale: The synthesis of a diverse ester library allows for a systematic evaluation of how changes in lipophilicity and steric bulk at this position affect biological activity. This can be particularly important for targeting intracellular proteins.
Protocol: Fischer Esterification
A straightforward and classic method for ester synthesis is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.
Table 2: Reagents and Conditions for Fischer Esterification
| Reagent/Parameter | Quantity/Value | Purpose |
| 4-Cyclohexyl-4-oxobutanoic acid | 1.0 eq | Starting material |
| Alcohol (diverse selection) | Large excess (can be used as solvent) | To form the ester |
| Sulfuric Acid (H₂SO₄) | Catalytic amount (e.g., 5 mol%) | Acid catalyst |
| Temperature | Reflux | To drive the reaction to completion |
| Reaction Time | 4-24 hours | Monitored by TLC or LC-MS |
Step-by-Step Protocol:
-
Combine 4-Cyclohexyl-4-oxobutanoic acid (1.0 eq) and a large excess of the desired alcohol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude ester by flash column chromatography.
Hydrazone and Oxime Formation at the Ketone Moiety
Targeting the ketone functionality opens up another avenue for structural diversification. The formation of hydrazones and oximes introduces nitrogen atoms and the potential for additional hydrogen bonding interactions, which can be critical for target binding.
Rationale: Hydrazones and oximes are known to be present in many biologically active molecules. This derivatization strategy introduces a different set of physicochemical properties compared to modifications at the carboxylic acid, allowing for the exploration of alternative binding modes and target interactions. Hydrazone formation is a widely used bioconjugation technique due to its reliability and the stability of the resulting bond[1][2][3].
Protocol: Hydrazone Synthesis
The reaction of a ketone with a hydrazine derivative is a straightforward condensation reaction, typically carried out under mildly acidic conditions.
Table 3: Reagents and Conditions for Hydrazone Synthesis
| Reagent/Parameter | Quantity/Value | Purpose |
| 4-Cyclohexyl-4-oxobutanoic acid | 1.0 eq | Starting material |
| Hydrazine derivative (e.g., phenylhydrazine, substituted hydrazines) | 1.1 eq | To form the hydrazone |
| Ethanol or Methanol | Sufficient volume | Reaction solvent |
| Acetic Acid | Catalytic amount | Acid catalyst |
| Temperature | Room Temperature to Reflux | To control reaction rate |
| Reaction Time | 2-8 hours | Monitored by TLC or LC-MS |
Step-by-Step Protocol:
-
Dissolve 4-Cyclohexyl-4-oxobutanoic acid (1.0 eq) in ethanol or methanol in a round-bottom flask.
-
Add the selected hydrazine derivative (1.1 eq) to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Stir the reaction mixture at room temperature or heat to reflux for 2-8 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture. The product may precipitate out of solution. If so, collect the solid by filtration.
-
If the product remains in solution, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography.
Reductive Amination of the Ketone
Reductive amination is a powerful method for introducing a wide variety of amine functionalities. This two-step, one-pot reaction involves the formation of an imine intermediate followed by its reduction to an amine.[4][5][6][7]
Rationale: This strategy introduces a basic nitrogen atom, which can be protonated at physiological pH. This positive charge can facilitate electrostatic interactions with negatively charged residues in a target's binding site. The diverse range of primary and secondary amines available for this reaction allows for extensive exploration of the chemical space around the ketone.
Protocol: Reductive Amination
A common and effective reducing agent for this transformation is sodium triacetoxyborohydride (STAB), which is selective for the iminium ion over the ketone.[8]
Table 4: Reagents and Conditions for Reductive Amination
| Reagent/Parameter | Quantity/Value | Purpose |
| 4-Cyclohexyl-4-oxobutanoic acid | 1.0 eq | Starting material |
| Amine (primary or secondary) | 1.2 eq | To form the imine/iminium ion |
| Sodium triacetoxyborohydride (STAB) | 1.5 eq | Reducing agent |
| 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) | Anhydrous, sufficient volume | Reaction solvent |
| Acetic Acid | 1.1 eq | Catalyst for imine formation |
| Temperature | Room Temperature | Mild reaction conditions |
| Reaction Time | 12-24 hours | Monitored by TLC or LC-MS |
Step-by-Step Protocol:
-
To a solution of 4-Cyclohexyl-4-oxobutanoic acid (1.0 eq) and the desired amine (1.2 eq) in anhydrous DCE or THF, add acetic acid (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine/iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Characterization of the Derivative Library
The structural integrity and purity of each synthesized derivative must be rigorously confirmed before proceeding to biological screening. Standard analytical techniques should be employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized compounds.[9][10][11] The disappearance of the carboxylic acid proton signal in amides and esters, or the ketone signal in hydrazones and amines, along with the appearance of new characteristic signals, will verify the success of the derivatization.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of each derivative. LC-MS is also a valuable tool for assessing the purity of the compounds.
-
Purity Assessment: High-performance liquid chromatography (HPLC) is the gold standard for determining the purity of the final compounds. A purity of >95% is generally required for compounds entering biological screening assays.
Designing a Biological Screening Cascade
Once a library of derivatives has been synthesized and characterized, a well-designed screening cascade is crucial for efficiently identifying promising lead compounds.
Rationale: A tiered approach to screening conserves resources by first using a high-throughput primary assay to identify all active compounds ("hits"). Subsequent, more complex and resource-intensive secondary and tertiary assays are then used to validate and characterize these initial hits.[12][13][14]
Workflow for Biological Screening
Caption: A typical workflow for derivatization and biological screening.
Key Stages of the Screening Cascade:
-
Primary High-Throughput Screening (HTS): The entire library of derivatives is screened in a primary assay. This is typically a simplified, robust, and automated assay that measures a specific molecular event, such as enzyme inhibition or receptor binding. The goal is to identify any compound that exhibits activity at a single concentration.
-
Hit Confirmation and Dose-Response Analysis: Compounds identified as "hits" in the primary screen are re-tested in the same assay to confirm their activity. A dose-response curve is then generated to determine the potency (e.g., IC₅₀ or EC₅₀) of each confirmed hit.
-
Secondary Assays: Confirmed hits with sufficient potency are then evaluated in more physiologically relevant secondary assays. These are often cell-based assays that measure a functional outcome, such as changes in gene expression, cell viability, or signaling pathway activation.
-
Selectivity and Mechanism of Action Studies: Promising compounds from secondary screening are further characterized to determine their selectivity for the intended target over other related targets. Studies to elucidate the mechanism of action are also initiated at this stage.
-
Lead Optimization: Compounds that demonstrate a desirable profile in terms of potency, selectivity, and cellular activity are considered "leads" and become the starting point for a more focused medicinal chemistry effort to improve their drug-like properties (e.g., ADME/Tox).
Conclusion
4-Cyclohexyl-4-oxobutanoic acid is a versatile and promising scaffold for the development of novel bioactive compounds. The derivatization strategies outlined in this application note provide a clear and actionable framework for creating a diverse chemical library. By systematically modifying the carboxylic acid and ketone functionalities, researchers can significantly enhance the potential for discovering compounds with valuable biological activities. A rigorous approach to compound characterization and a well-designed biological screening cascade are essential for translating these synthetic efforts into meaningful therapeutic leads.
References
-
ResearchGate. (2025). Synthesis of diverse 4,5-dihydro-3(2H)-pyridazinones on Wang resin. [Link]
-
RSC Publishing. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. [Link]
-
Wikipedia. (n.d.). Hydrazone. [Link]
-
Schneider, G. (2024). Scaffold hopping. [Link]
-
Chemistry LibreTexts. (2020). 21.6: Synthesis of Amines by Reductive Amination. [Link]
-
ResolveMass Laboratories Inc. (n.d.). NMR characterization of small and large molecules. [Link]
-
ResearchGate. (n.d.). Reaction for formation of hydrazone. [Link]
-
La Trobe University. (n.d.). Small Molecule Structure Characterisation. [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. [Link]
-
ACS Publications. (2019). Bioconjugation with Aminoalkylhydrazine for Efficient Mass Spectrometry-Based Detection of Small Carbonyl Compounds. [Link]
-
WordPress. (n.d.). Reductive Amination. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. [Link]
-
ResearchGate. (n.d.). Effect of Cyclodextrin Derivatization on Solubility and Efficacy of Drugs. [Link]
-
Rossé, G. C. (2012). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. [Link]
-
NIH. (n.d.). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. [Link]
-
Advances in Bioresearch. (2019). Hydrazones: origin, reactivity and biological activity. [Link]
-
PharmaCompass. (n.d.). Scaffold Hopping in Drug Discovery. [Link]
-
PubMed Central. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. [Link]
-
News-Medical.Net. (2019). Characterizing Small Molecules with NMR. [Link]
-
ScienceOpen. (n.d.). General strategies for amide bond formation from carboxylic acids and amines. [Link]
-
PubMed Central. (n.d.). NMR Characterization of RNA Small Molecule Interactions. [Link]
-
Hilaris. (2016). High throughput screening of small molecule library: procedure, challenges and future. [Link]
-
NIH. (n.d.). A Sustainable Green Enzymatic Method for Amide Bond Formation. [Link]
-
Taylor & Francis Online. (2011). Establishing assays and small molecule screening facilities for Drug Discovery programs. [Link]
-
ACS Publications. (2010). Amide Bond Formation via Reversible, Carboxylic Acid-Promoted Lactone Aminolysis. [Link]
-
News-Medical.Net. (2018). High-throughput Screening Using Small Molecule Libraries. [Link]
Sources
- 1. Hydrazone - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. soeagra.com [soeagra.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 7. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. resolvemass.ca [resolvemass.ca]
- 10. latrobe.edu.au [latrobe.edu.au]
- 11. news-medical.net [news-medical.net]
- 12. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. news-medical.net [news-medical.net]
Application Notes & Protocols: The Strategic Use of 4-Cyclohexyl-4-oxobutyric Acid in the Synthesis of Pharmacologically Relevant Pyridazinones
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyridazinone Scaffold and its Precursor
The pyridazinone ring system, a six-membered heterocycle containing two adjacent nitrogen atoms (a 1,2-diazine), is a "privileged scaffold" in modern medicinal chemistry.[1] Its unique physicochemical properties—including a high dipole moment, robust hydrogen bonding capacity, and the ability to engage in π-π stacking—make it an invaluable component in the design of novel therapeutic agents.[2] Pyridazinone derivatives have demonstrated a wide spectrum of biological activities, finding applications as cardiovascular, anti-inflammatory, anticancer, and central nervous system (CNS) agents.[1][3][4]
A cornerstone in the construction of this vital heterocycle is the use of γ-keto acids. Among these, 4-Cyclohexyl-4-oxobutyric acid serves as a particularly strategic starting material. The molecule's bifunctional nature, possessing both a ketone and a carboxylic acid, is perfectly poised for the classical cyclocondensation reaction that forms the pyridazinone core.[5][6] The incorporation of the cyclohexyl group is a deliberate design choice, imparting increased lipophilicity which can significantly enhance a drug candidate's pharmacokinetic profile, including membrane permeability and binding affinity within hydrophobic pockets of target proteins.
This document provides a comprehensive guide to the synthesis of cyclohexyl-substituted pyridazinones, elucidating the underlying reaction mechanism, providing detailed experimental protocols, and discussing the rationale behind its application in drug discovery.
The Core Reaction: Mechanism and Rationale of Pyridazinone Formation
The synthesis of 6-substituted 4,5-dihydropyridazin-3(2H)-ones from γ-keto acids is a robust and widely employed transformation. The fundamental process involves the cyclocondensation of this compound with a hydrazine derivative, such as hydrazine hydrate (NH₂NH₂·H₂O).
2.1. Reaction Mechanism
The reaction proceeds through a well-established two-step sequence:
-
Hydrazone Formation: The reaction initiates with the nucleophilic attack of one nitrogen atom from the hydrazine molecule onto the electrophilic carbonyl carbon of the ketone in this compound. This is followed by dehydration to form a stable hydrazone intermediate.
-
Intramolecular Cyclization: The terminal nitrogen of the newly formed hydrazone then acts as a nucleophile, attacking the carboxylic acid carbonyl. This intramolecular acylation results in the closure of the six-membered ring and the elimination of a second molecule of water, yielding the final 6-cyclohexyl-4,5-dihydropyridazin-3(2H)-one product.[7]
The overall transformation is a highly efficient method for constructing the pyridazinone core.
Caption: Reaction mechanism for pyridazinone synthesis.
2.2. Rationale for Component Selection
-
This compound: This precursor is chosen for its dual functionality. The γ-keto group provides a reactive site for initial condensation, while the carboxylic acid enables the final ring closure. The cyclohexyl moiety is not merely a passenger; it is a lipophilic group often used in drug design to improve the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a molecule. It can enhance binding to hydrophobic targets and improve oral bioavailability.
-
Hydrazine Derivatives (R-NHNH₂): The hydrazine unit is the source of the two adjacent nitrogen atoms required for the pyridazine ring. Using unsubstituted hydrazine hydrate (R=H) yields a product with an N-H bond at the 2-position, which is itself a valuable synthetic handle for further functionalization.[8] Alternatively, substituted hydrazines (e.g., phenylhydrazine, methylhydrazine) can be used to directly install various substituents at this position, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.[9]
Experimental Protocols
3.1. Protocol 1: Synthesis of 6-Cyclohexyl-4,5-dihydropyridazin-3(2H)-one
This protocol details the direct synthesis of the core pyridazinone structure from this compound.
Table 1: Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Sigma-Aldrich | - |
| Hydrazine Hydrate (50-60%) | Reagent Grade | Fisher Scientific | Caution: Toxic and corrosive. |
| Ethanol (200 Proof) | ACS Grade | VWR | Solvent |
| Glacial Acetic Acid | ACS Grade | VWR | Optional catalyst |
| Deionized Water | - | In-house | For work-up |
| Anhydrous Magnesium Sulfate | ≥97% | Sigma-Aldrich | Drying agent |
| TLC Plates | Silica Gel 60 F₂₅₄ | Millipore | For reaction monitoring |
Table 2: Equipment
| Equipment | Purpose |
| Round-bottom flask (100 mL) | Reaction vessel |
| Reflux condenser | To prevent solvent loss |
| Heating mantle with stirrer | For heating and mixing |
| Magnetic stir bar | For mixing |
| Buchner funnel and filter flask | For product filtration |
| Beakers, Erlenmeyer flasks | General glassware |
| Rotary evaporator | For solvent removal |
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (10.0 g, 54.3 mmol).
-
Solvent Addition: Add ethanol (50 mL) to the flask and stir until the starting material is fully dissolved.
-
Reagent Addition: Carefully add hydrazine hydrate (3.0 mL, ~61.5 mmol, 1.1 eq) dropwise to the stirring solution at room temperature. A slight exotherm may be observed. Note: For less reactive substrates, a catalytic amount of glacial acetic acid (0.5 mL) can be added to facilitate hydrazone formation.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 80°C) using a heating mantle. Maintain a gentle reflux for 4-6 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 ethyl acetate:hexanes mobile phase). The product spot should be more polar than the starting keto acid.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of the solvent to approximately one-third using a rotary evaporator.
-
Precipitation: Pour the concentrated reaction mixture slowly into a beaker containing ice-cold water (200 mL) while stirring vigorously. A white precipitate should form immediately.[6]
-
Isolation: Allow the suspension to stir in the ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with two portions of cold deionized water (2x 25 mL) to remove any residual hydrazine and salts.
-
Drying: Dry the product under vacuum or in a desiccator to a constant weight.
-
Purification (Optional): The crude product is often of high purity. If necessary, it can be further purified by recrystallization from an ethanol/water mixture to yield a white crystalline solid.
Table 3: Expected Results and Characterization Data
| Parameter | Expected Value |
| Appearance | White crystalline solid |
| Yield | 85-95% |
| Melting Point | ~140-145 °C (Varies with purity) |
| ¹H NMR (CDCl₃) | δ ~7.0 (br s, 1H, NH), 2.8-2.9 (m, 2H), 2.4-2.5 (m, 2H), 1.0-2.0 (m, 11H) |
| IR (KBr, cm⁻¹) | ~3200 (N-H), ~1660 (C=O, amide), ~2930, 2850 (C-H, cyclohexyl) |
| Mass Spec (ESI+) | m/z = 181.1 [M+H]⁺ |
3.2. Protocol 2: N-2 Functionalization of the Pyridazinone Core
The N-H proton at the 2-position is acidic and can be deprotonated with a mild base, allowing for subsequent alkylation or acylation to introduce molecular diversity. This is a critical step in many drug discovery campaigns.[8][10]
Caption: Workflow for N-2 functionalization.
General Procedure for N-Alkylation:
-
Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend 6-cyclohexyl-4,5-dihydropyridazin-3(2H)-one (1.0 eq) in a dry aprotic solvent such as DMF or acetone.
-
Deprotonation: Add a suitable base (e.g., potassium carbonate (K₂CO₃, 1.5 eq) for acetone, or sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) for DMF). Stir for 30-60 minutes at room temperature.
-
Alkylation: Add the desired alkylating agent (e.g., ethyl bromoacetate, benzyl bromide) (1.1 eq) dropwise.
-
Reaction: Heat the reaction mixture (e.g., 50-80°C) and monitor by TLC until the starting material is consumed.
-
Work-up: Cool the reaction, quench carefully with water (if using NaH), and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the N-2 functionalized product, which can be purified by column chromatography or recrystallization.
Applications in Drug Discovery and Lead Optimization
The 6-cyclohexyl-pyridazinone scaffold is a valuable starting point for developing targeted therapeutics. The cyclohexyl group provides a lipophilic anchor, while the N-2 position and other sites on the ring can be modified to optimize potency, selectivity, and pharmacokinetic properties.
-
Cardiovascular Disease: Pyridazinone derivatives are well-known for their cardiotonic and vasodilatory effects. The scaffold has been central to the development of drugs that act on targets like phosphodiesterases (PDEs).[11]
-
Anti-Inflammatory Agents: Numerous pyridazinone compounds have been synthesized and shown to inhibit key inflammatory mediators such as TNF-α and IL-6, making them attractive candidates for treating autoimmune diseases.[3]
-
Oncology: The pyridazinone core has been incorporated into inhibitors of various protein kinases, which are critical targets in cancer therapy.[1] For example, it has been used to develop selective PI3Kδ inhibitors for administration by inhalation.[12]
-
Antimicrobial and Antiviral Agents: The structural versatility of pyridazinones has led to the discovery of compounds with significant activity against various pathogens.[1]
Troubleshooting and Key Considerations
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction; side product formation. | Increase reaction time or temperature. Consider adding a catalytic amount of acetic acid. Ensure purity of starting materials. |
| Oily Product | Impurities present; product did not crystallize. | Attempt to triturate the oil with a non-polar solvent (e.g., hexanes) to induce solidification. If that fails, purify by column chromatography. |
| Multiple Spots on TLC | Side reactions (e.g., dimer formation) or incomplete reaction. | Optimize reaction conditions (temperature, time). Ensure the correct stoichiometry of reagents. |
| Difficulty in N-Alkylation | Base is not strong enough; solvent is not appropriate. | For less reactive alkyl halides, switch from K₂CO₃/acetone to a stronger base system like NaH/DMF. Ensure all reagents and glassware are scrupulously dry. |
Conclusion
This compound is a highly effective and strategic precursor for the synthesis of 6-cyclohexyl-substituted pyridazinones. The synthetic route via cyclocondensation with hydrazine is efficient, high-yielding, and operationally simple. The resulting pyridazinone core, featuring a valuable lipophilic cyclohexyl group and a synthetically versatile N-H bond, serves as an excellent platform for building diverse molecular libraries. For researchers in drug discovery, this pathway provides reliable access to a pharmacologically significant scaffold with proven potential across multiple therapeutic areas.
References
-
A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. Available at: [Link]
-
Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. PubMed Central. Available at: [Link]
-
Product Class 8: Pyridazines. Science of Synthesis. Available at: [Link]
-
Synthesis of pyridazines. Organic Chemistry Portal. Available at: [Link]
-
The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. MDPI. Available at: [Link]
-
The pyridazine heterocycle in molecular recognition and drug discovery. PubMed Central. Available at: [Link]
-
Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed. Available at: [Link]
-
Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives. Der Pharma Chemica. Available at: [Link]
-
PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT. Journal of Chemical Technology and Metallurgy. Available at: [Link]
-
Design, Synthesis and Comprehensive Investigations of Pyrrolo[3,4-d]pyridazinone-Based 1,3,4-Oxadiazole as New Class of Selective COX-2 Inhibitors. MDPI. Available at: [Link]
-
Synthesis and Characterization of Unique Pyridazines. Liberty University. Available at: [Link]
-
Part IV-Synthesis of some pyridazines containing phthalyl and tosyl amino acids using Dcc as the condensing agent. Indian Journal of Chemistry. Available at: [Link]
-
Design, Synthesis and Comprehensive Investigations of Pyrrolo[3,4-d]pyridazinone-Based 1,3,4-Oxadiazole as New Class of Selective COX-2 Inhibitors. ResearchGate. Available at: [Link]
-
Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Available at: [Link]
-
Pyridazinones. 1. Synthesis and antisecretory and antiulcer activities of thio amide derivatives. PubMed. Available at: [Link]
-
An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry. Available at: [Link]
-
Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c']diquinoline-6,7(5H,8H)-diones. Semantic Scholar. Available at: [Link]
-
(PDF) Construction of Some Pyridazine Derivatives and their Annelated Ring Systems from Keto Acids. ResearchGate. Available at: [Link]
-
Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhalation. PubMed. Available at: [Link]
Sources
- 1. PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT | Journal of Chemical Technology and Metallurgy [j.uctm.edu]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sarpublication.com [sarpublication.com]
- 5. iglobaljournal.com [iglobaljournal.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Pyridazinones. 1. Synthesis and antisecretory and antiulcer activities of thio amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis of N-Substituted Amides via Coupling of 4-Cyclohexyl-4-oxobutanoic Acid with Amines
Introduction: The Central Role of Amide Bond Formation
The amide bond is a cornerstone of modern medicinal chemistry, forming the backbone of peptides and appearing in a vast array of pharmaceuticals, natural products, and polymers.[1][2] The direct condensation of a carboxylic acid with an amine is a thermodynamically favorable process, yet it is kinetically hindered by a competing acid-base reaction that forms a non-reactive ammonium carboxylate salt.[3][4][5] Consequently, the synthesis of amides from these precursors necessitates the "activation" of the carboxylic acid to facilitate nucleophilic attack by the amine.
This document provides a comprehensive guide to the reaction of 4-cyclohexyl-4-oxobutanoic acid with various amines. This specific keto-acid serves as a versatile building block, where the resulting N-substituted amide products can be valuable intermediates in drug discovery programs. The presence of both a cyclohexyl moiety and a ketone functional group offers opportunities for further structural diversification and modulation of physicochemical properties. We will explore the underlying chemical principles, provide detailed, field-tested protocols using modern coupling agents, and discuss the scope of this critical transformation.
Scientific Principles: Activating the Carboxyl Group
The most common and efficient strategy for amide bond formation involves the in-situ activation of the carboxylic acid using a coupling reagent.[3] Carbodiimides are a widely used class of reagents for this purpose.
Mechanism of Carbodiimide-Mediated Coupling:
The reaction proceeds through a multi-step mechanism, typically involving a highly reactive O-acylisourea intermediate.[5]
-
Protonation and Activation: The carboxylic acid protonates the nitrogen atom of the carbodiimide (e.g., DCC or EDC), making the central carbon atom highly electrophilic.
-
O-Acylisourea Formation: The resulting carboxylate anion performs a nucleophilic attack on the activated carbodiimide, forming the key O-acylisourea intermediate. This intermediate is highly reactive but can be prone to side reactions and racemization if the acid contains a chiral center.[4][5][6]
-
Nucleophilic Attack by Amine: The amine attacks the carbonyl carbon of the O-acylisourea intermediate.
-
Product Formation: A tetrahedral intermediate is formed, which then collapses to yield the desired amide and a urea byproduct. For instance, N,N'-dicyclohexylcarbodiimide (DCC) generates the poorly soluble dicyclohexylurea (DCU), whereas 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) produces a water-soluble urea, simplifying product purification.[4][7]
To enhance efficiency and minimize side reactions, additives like 1-hydroxybenzotriazole (HOBt) are often included. HOBt can trap the O-acylisourea intermediate to form an activated HOBt-ester, which is less prone to racemization and reacts cleanly with the amine to form the amide bond.[8]
Caption: Carbodiimide-mediated amide bond formation workflow.
Experimental Guide: Protocol for Amide Synthesis
This section provides a robust, step-by-step protocol for the synthesis of N-substituted amides from 4-cyclohexyl-4-oxobutanoic acid using EDC, a water-soluble carbodiimide, which facilitates a simpler purification process compared to DCC.
Protocol: Synthesis of N-Benzyl-4-cyclohexyl-4-oxobutanamide
Objective: To synthesize a secondary amide via EDC/HOBt coupling, demonstrating a reliable and scalable procedure for researchers.
Materials:
-
4-Cyclohexyl-4-oxobutanoic acid
-
Benzylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates and chamber
Step-by-Step Procedure:
-
Reactant Setup: In a clean, dry round-bottom flask, dissolve 4-cyclohexyl-4-oxobutanoic acid (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Activator Addition: Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) to the solution. Stir at room temperature for 10 minutes until it dissolves.
-
Coupling Agent Addition: Cool the flask in an ice-water bath (0 °C). Add EDC·HCl (1.2 eq) to the stirred solution in one portion. A cloudy appearance may be observed.
-
Activation Period: Allow the mixture to stir at 0 °C for 15-20 minutes. This period is crucial for the formation of the activated HOBt-ester.
-
Amine & Base Addition: To the activated acid mixture, add benzylamine (1.1 eq) followed by the dropwise addition of DIPEA (1.5 eq). The base is essential to neutralize the hydrochloride salt of EDC and the proton generated during the reaction.[8]
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction's progress by TLC until the starting carboxylic acid is consumed (typically 4-12 hours).
-
Aqueous Workup:
-
Dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and finally with brine (1x). This washing sequence removes the water-soluble urea byproduct, excess amine, base, and HOBt.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-benzyl-4-cyclohexyl-4-oxobutanamide.
Caption: Experimental workflow for amide synthesis.
Data Summary: Reaction Parameter Guidelines
The optimal conditions for the amidation reaction can vary depending on the nucleophilicity and steric hindrance of the amine. The following table provides general guidelines for adapting the protocol to different amine substrates.
| Amine Substrate Type | Relative Reactivity | Equivalents of Amine | Base (DIPEA) eq. | Typical Reaction Time | Expected Yield | Notes |
| Primary Aliphatic (e.g., Benzylamine, Cyclohexylamine) | High | 1.0 - 1.2 | 1.5 | 2 - 8 hours | > 80% | Generally clean and high-yielding reactions. |
| Primary Aromatic (e.g., Aniline) | Moderate | 1.2 - 1.5 | 2.0 | 8 - 24 hours | 50 - 75% | Less nucleophilic; may require longer reaction times or gentle heating. |
| Secondary Aliphatic (e.g., Piperidine, N-Methylcyclohexylamine) | Moderate-High | 1.1 - 1.3 | 1.5 | 6 - 18 hours | 70 - 90% | Steric hindrance can slow the reaction compared to primary amines. |
| Secondary Aromatic (e.g., N-Methylaniline) | Low | 1.5 - 2.0 | 2.5 | 24 - 48 hours | < 40% | Very challenging due to low nucleophilicity and high steric bulk. May require stronger coupling agents (e.g., HATU). |
Yields are estimates and highly dependent on substrate and purification efficiency.
Conclusion and Outlook
The coupling of 4-cyclohexyl-4-oxobutanoic acid with amines is a robust and highly versatile method for the synthesis of diverse N-substituted amides. The use of modern coupling reagents like EDC in combination with additives such as HOBt provides a reliable platform for achieving high yields under mild conditions. The straightforward, water-based workup associated with EDC makes this protocol particularly attractive for laboratory-scale synthesis and library generation. By understanding the underlying mechanism and judiciously selecting reaction parameters, researchers can efficiently access a wide range of amide-containing molecules, paving the way for new discoveries in drug development and materials science.
References
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
Leman, L. J., Cai, Y., & Ghadiri, M. R. (2021). Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. ACS Earth and Space Chemistry, 5(5), 1145–1152. [Link]
-
JoVE. (2023). Preparation of Amides. Retrieved from [Link]
-
Ghaffar, T., & Charette, A. B. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. Nature Communications, 7, 11888. [Link]
-
Química Orgánica. (n.d.). Synthesis of amides from carboxylic acids. Retrieved from [Link]
-
HepatoChem, Inc. (n.d.). Amide Coupling in Medicinal Chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
Agudo-Álvarez, S., et al. (2022). The amide group and its preparation methods by acid-amine coupling reactions: an overview. Journal of the Serbian Chemical Society. Retrieved from [Link]
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
El-Sakka, S. S., et al. (2014). Behaviour of 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid towards nitrogen-containing nucleophiles. Journal of Chemical Sciences, 126(6), 1883-1891. [Link]
-
Singh, R., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry. Retrieved from [Link]
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. growingscience.com [growingscience.com]
- 3. Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. Video: Preparation of Amides [jove.com]
- 7. peptide.com [peptide.com]
- 8. Amide Synthesis [fishersci.dk]
"scale-up synthesis of 4-Cyclohexyl-4-oxobutyric acid"
An Application Note and Protocol for the Scale-Up Synthesis of 4-Cyclohexyl-4-oxobutyric Acid
Abstract
This document provides a comprehensive guide for the scale-up synthesis of this compound, a valuable keto-acid intermediate in organic and medicinal chemistry. The protocol is centered around a robust and scalable Friedel-Crafts acylation of cyclohexylbenzene with succinic anhydride. We delve into the mechanistic rationale, provide a detailed step-by-step protocol suitable for gram- to kilogram-scale production, and address critical safety and purification considerations. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.
Introduction and Scientific Rationale
This compound is a bifunctional molecule featuring both a ketone and a carboxylic acid. This structure makes it a versatile building block for the synthesis of more complex molecular architectures, particularly heterocyclic compounds that form the core of many pharmaceutical agents. The reliable, large-scale production of this intermediate is therefore a critical step in various drug development pipelines.
The chosen synthetic strategy is the Friedel-Crafts acylation, a cornerstone of C-C bond formation in aromatic chemistry.[1][2] This reaction involves the electrophilic substitution of an aromatic proton with an acyl group. In this specific application, cyclohexylbenzene serves as the aromatic nucleophile and a reactive acylium ion, generated in situ from succinic anhydride and a Lewis acid catalyst (aluminum chloride), acts as the electrophile.[3][4] This method is favored for its high efficiency, use of readily available starting materials, and proven scalability.[5][6]
The reaction proceeds via the formation of a complex between the Lewis acid (AlCl₃) and succinic anhydride. This complexation polarizes the carbonyl group, rendering it highly electrophilic. The electron-rich cyclohexylbenzene then attacks the activated carbonyl carbon. A subsequent work-up step hydrolyzes the intermediate aluminum complexes and protonates the carboxylate to yield the final product.
Caption: General reaction scheme for the synthesis.
Materials, Equipment, and Safety
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Required Purity | Supplier Example |
| Cyclohexylbenzene | C₁₂H₁₆ | 160.26 | ≥98% | Sigma-Aldrich |
| Succinic Anhydride | C₄H₄O₃ | 100.07 | ≥99% | Sigma-Aldrich |
| Aluminum Chloride (Anhydrous) | AlCl₃ | 133.34 | ≥99.9% | Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Hydrochloric Acid (conc.) | HCl | 36.46 | ~37% | Fisher Scientific |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | Reagent Grade | VWR |
| Sodium Sulfate (Anhydrous) | Na₂SO₄ | 142.04 | Granular, ≥99% | VWR |
| Ethanol | C₂H₅OH | 46.07 | 200 Proof, ACS Grade | VWR |
Equipment
-
Multi-neck, round-bottom flask or jacketed glass reactor appropriate for the desired scale.
-
Overhead mechanical stirrer with a high-torque motor and a suitable paddle/anchor agitator.
-
Addition funnel for controlled liquid addition.
-
Thermometer or thermocouple probe.
-
Reflux condenser connected to a gas bubbler or drying tube (filled with CaCl₂ or Drierite).
-
Inert gas supply (Nitrogen or Argon) with manifold.
-
Ice-water bath or process chiller.
-
Large separatory funnel for extraction.
-
Büchner funnel and vacuum flask for filtration.
-
Rotary evaporator.
-
Vacuum oven for drying.
Critical Safety Precautions
-
Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing heat and HCl gas. Handle anhydrous AlCl₃ in a fume hood, away from moisture. Wear acid-resistant gloves, safety goggles, and a lab coat.
-
Dichloromethane (DCM): A volatile and suspected carcinogen. All operations involving DCM must be performed in a well-ventilated fume hood.
-
Hydrochloric Acid (HCl): Corrosive and causes severe burns. Handle with appropriate personal protective equipment (PPE).
-
Reaction Exotherm: The Friedel-Crafts acylation is exothermic. Maintain strict temperature control, especially during the addition of reactants, to prevent runaway reactions. Ensure a cooling bath is readily available.
-
Quenching: The quenching of the reaction mixture with an acidic aqueous solution is highly exothermic and releases large volumes of HCl gas. Perform this step slowly and with vigorous stirring in a fume hood.
Detailed Scale-Up Protocol
This protocol is designed for a ~1 mole scale synthesis, yielding approximately 184 g of the target compound. It can be scaled linearly with appropriate adjustments to equipment size and cooling capacity.
Caption: Experimental workflow for the synthesis.
Step 1: Reaction Setup
-
Assemble a 5 L, 4-neck round-bottom flask with an overhead stirrer, a 500 mL addition funnel, a thermocouple, and a condenser connected to a nitrogen inlet.
-
Ensure all glassware is thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen to prevent atmospheric moisture contamination.
Step 2: Charging Reagents
-
Under a positive pressure of nitrogen, charge the reaction flask with anhydrous dichloromethane (2.5 L).
-
Begin stirring and cool the solvent to 0 °C using an ice-water bath.
-
Carefully and in portions, add anhydrous aluminum chloride (294 g, 2.2 eq). The addition is exothermic; ensure the temperature does not exceed 10 °C. A grey or yellow slurry will form.
-
Once the AlCl₃ is added, add succinic anhydride (100 g, 1.0 eq) to the slurry.
Step 3: Friedel-Crafts Acylation
-
Charge the addition funnel with cyclohexylbenzene (160 g, 1.0 eq).
-
Add the cyclohexylbenzene dropwise to the cold, stirred reaction slurry over a period of 2-3 hours. Causality: A slow addition rate is crucial to maintain the internal temperature below 5 °C, which minimizes the formation of undesired regioisomers and other side products.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Stir at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC or HPLC until the cyclohexylbenzene is consumed.[7]
Step 4: Reaction Quench and Work-up
-
Prepare a large beaker or quench tank containing crushed ice (3 kg) and concentrated hydrochloric acid (300 mL).
-
Slowly and carefully , pour the reaction mixture into the ice/HCl mixture with vigorous stirring. Causality: This step is highly exothermic and releases HCl gas. The acid decomposes the aluminum chloride-ketoacid complex, making the product extractable into the organic phase.[8]
-
Transfer the quenched mixture to a large separatory funnel. Separate the organic (DCM) layer.
-
Extract the aqueous layer with DCM (2 x 500 mL) to recover any dissolved product.
-
Combine all organic layers.
Step 5: Purification
-
Wash the combined organic layer with a saturated sodium bicarbonate solution (2 x 1 L) to neutralize remaining acid, followed by a wash with brine (1 x 1 L). Causality: The bicarbonate wash removes the HCl and any unreacted succinic acid, which would otherwise co-precipitate with the product.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude solid product.
-
Purify the crude product by recrystallization.[9][10] Dissolve the solid in a minimal amount of hot ethanol and add water dropwise until the solution becomes cloudy. Re-heat to obtain a clear solution and then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry in a vacuum oven at 50-60 °C to a constant weight.
Results and Characterization
| Parameter | Value |
| Theoretical Yield | 184.24 g |
| Typical Actual Yield | 155 - 165 g |
| Typical Yield (%) | 85 - 90% |
| Appearance | White to off-white solid[11] |
| Melting Point | 75-77 °C[11] |
| Purity (by HPLC) | >98% |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Extend reaction time. Ensure AlCl₃ is of high purity and anhydrous. |
| Loss of product during work-up. | Ensure pH of aqueous layer is acidic before extraction. Perform multiple extractions. | |
| Product is an oil or fails to crystallize | Presence of impurities. | Re-purify by column chromatography over silica gel.[9] |
| Incorrect recrystallization solvent. | Experiment with different solvent systems (e.g., toluene, ethyl acetate/hexanes). | |
| Dark-colored product | Reaction temperature was too high. | Maintain strict temperature control during reactant addition. |
References
-
HPC Standards. (n.d.). 4-Cyclohexyl-4-oxobutanoic acid. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2019). Mechanochemical Friedel–Crafts acylations. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2018). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Retrieved from [Link]
-
Request PDF. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic acid. Retrieved from [Link]
-
ResearchGate. (2013). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Retrieved from [Link]
-
MDPI. (2018). A New 4-Oxo-4-Phenylbutanoic Acid Polymorph. Retrieved from [Link]
-
Der Pharma Chemica. (2015). Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic. Retrieved from [Link]
Sources
- 1. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 2. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Page loading... [wap.guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. FCKeditor - Resources Browser [midyear.aza.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Cyclohexyl-4-oxobutanoic acid
Welcome to the technical support guide for the synthesis of 4-Cyclohexyl-4-oxobutanoic acid. This resource is designed for chemistry professionals engaged in research and development. Here, we address common challenges encountered during the synthesis, providing in-depth, field-tested solutions and foundational knowledge to ensure the success and reproducibility of your experiments.
The predominant synthetic route to 4-Cyclohexyl-4-oxobutanoic acid is the Friedel-Crafts acylation of cyclohexylbenzene with succinic anhydride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). While this is a classic and powerful C-C bond-forming reaction, its success hinges on meticulous control of reagents and conditions.[1][2] This guide is structured to help you navigate the nuances of this procedure.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent problems encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction has a very low yield or failed completely. What are the most common causes?
This is the most prevalent issue in Friedel-Crafts acylation. The root cause can typically be traced to one of three areas: the catalyst, the reagents/conditions, or the workup procedure.
Possible Cause 1: Inactive Lewis Acid Catalyst The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is the heart of the reaction. Its function is to activate the succinic anhydride to generate the electrophilic acylium ion that attacks the cyclohexylbenzene ring.[2][3] However, AlCl₃ is extremely sensitive to moisture.
-
Explanation of Causality: Water hydrolyzes AlCl₃ to aluminum hydroxide, which is catalytically inactive. This deactivation is irreversible and a common reason for reaction failure.[4][5]
-
Actionable Solutions:
-
Verify Catalyst Quality: Use a fresh bottle of anhydrous AlCl₃. A high-quality catalyst should be a fine, free-flowing white or pale-yellow powder. If it is clumpy or discolored, it has likely been compromised by moisture.
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (e.g., oven-dried at >120 °C for several hours and cooled in a desiccator). Assemble the reaction setup under an inert atmosphere (e.g., nitrogen or argon) and use drying tubes on the condenser.[6]
-
Use Anhydrous Solvents: The solvent used (often a non-polar solvent like dichloromethane or nitrobenzene, or using cyclohexylbenzene itself as the solvent) must be anhydrous.
-
Possible Cause 2: Incorrect Stoichiometry Unlike many catalytic reactions, Friedel-Crafts acylation requires a stoichiometric amount, and often a slight excess, of the Lewis acid.
-
Explanation of Causality: The ketone product formed complexes with the AlCl₃.[5] This complex is deactivated and effectively removes the catalyst from the reaction cycle. Therefore, at least one equivalent of AlCl₃ is needed for the product, plus the catalytic amount needed to drive the reaction.
-
Actionable Solutions:
-
Review Molar Ratios: A typical molar ratio is 1 equivalent of cyclohexylbenzene, 1 equivalent of succinic anhydride, and 2.2 to 2.5 equivalents of AlCl₃.
-
Order of Addition: The standard procedure involves creating a slurry of AlCl₃ and succinic anhydride in the solvent before adding cyclohexylbenzene. This allows for the initial formation of the active electrophile.
-
Possible Cause 3: Sub-optimal Reaction Temperature Temperature control is critical for balancing reaction rate and preventing side reactions.
-
Explanation of Causality: While some heat is often required to overcome the activation energy, excessive temperatures can lead to the decomposition of reagents or polymerization, resulting in charring and a lower yield of the desired product.[4]
-
Actionable Solutions:
-
Controlled Heating: The initial addition of reagents can be exothermic. It is often best to start the reaction at a lower temperature (e.g., 0-5 °C) and then slowly warm to the target reflux temperature (e.g., 50-60 °C).[5]
-
Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material (cyclohexylbenzene) to determine the optimal reaction time and avoid prolonged heating.
-
Q2: The crude product is an intractable oil and will not crystallize. How can I purify it?
Oiling out during purification is a common frustration, often caused by residual solvent, the presence of isomeric impurities, or unreacted starting materials that act as a eutectic mixture.
-
Explanation of Causality: Impurities disrupt the crystal lattice formation of the desired product. The ortho and meta isomers of the product, formed in small amounts, can have different physical properties and interfere with the crystallization of the desired para isomer.
-
Actionable Solutions:
-
Initial Purification: First, ensure the workup was thorough. Wash the organic extracts with dilute HCl to remove any aluminum salts, followed by a water wash and a brine wash. Dry the organic layer completely over an anhydrous salt like Na₂SO₄ or MgSO₄. Evaporate the solvent under reduced pressure, but avoid overheating.
-
Solvent Selection for Recrystallization: The key is to find a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures.[7]
-
Test Solvents: Use small aliquots of the oil to test various solvents. Good starting points are toluene, ethyl acetate/hexane mixtures, or ethanol/water mixtures.[6]
-
Procedure: Dissolve the oil in a minimal amount of hot solvent. If the solution is colored, you can add a small amount of activated charcoal and hot-filter it. Let the solution cool slowly to room temperature, then place it in an ice bath.
-
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of the pure product.
-
Column Chromatography: If recrystallization fails, column chromatography is an effective alternative.[7] A silica gel stationary phase with a mobile phase gradient, such as ethyl acetate in hexanes, can effectively separate the desired product from impurities.[8]
-
Frequently Asked Questions (FAQs)
Q: What is the mechanism of the Friedel-Crafts acylation in this synthesis?
A: The reaction is a classic electrophilic aromatic substitution.[2]
-
Formation of the Electrophile: The Lewis acid (AlCl₃) coordinates to one of the carbonyl oxygens of succinic anhydride, polarizing it and making the other carbonyl carbon highly electrophilic. This complex can rearrange to form a resonance-stabilized acylium ion.[3][9]
-
Electrophilic Attack: The electron-rich π-system of the cyclohexylbenzene ring attacks the acylium ion. The cyclohexyl group is an ortho-, para-director, with the para-product being sterically favored. This attack forms a resonance-stabilized carbocation intermediate (a sigma complex).
-
Rearomatization: A base (like AlCl₄⁻) removes the proton from the carbon bearing the new substituent, restoring the aromaticity of the ring and yielding the AlCl₃ complex of the final ketone product.
-
Hydrolysis: An aqueous workup hydrolyzes the ketone-AlCl₃ complex to give the final 4-Cyclohexyl-4-oxobutanoic acid.
Q: How can I effectively monitor the reaction's progress?
A: Thin Layer Chromatography (TLC) is the most convenient method.
-
Procedure: Periodically take a small aliquot from the reaction mixture. Quench it carefully in a vial with a few drops of dilute acid and extract with a small amount of ethyl acetate. Spot this organic extract on a TLC plate alongside your starting material (cyclohexylbenzene).
-
Eluent System: A good starting mobile phase is a 70:30 mixture of hexanes and ethyl acetate, with a drop of acetic acid.
-
Visualization: Visualize the spots under a UV lamp (254 nm). The reaction is complete when the spot corresponding to cyclohexylbenzene has disappeared.
Q: Can I use a different Lewis acid besides AlCl₃?
A: Yes, other Lewis acids can be used, though AlCl₃ is the most common for this reaction due to its high activity and low cost. Alternatives like ferric chloride (FeCl₃) or stronger Brønsted acids like triflic acid have been used in Friedel-Crafts acylations, sometimes offering milder conditions or different selectivities.[5][10] However, reaction conditions would need to be re-optimized.
Experimental Protocols & Workflows
Protocol 1: Synthesis of 4-Cyclohexyl-4-oxobutanoic acid
Materials & Equipment:
-
Cyclohexylbenzene
-
Succinic anhydride
-
Anhydrous Aluminum Chloride (powdered)
-
Dichloromethane (DCM, anhydrous)
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Three-neck round-bottom flask, reflux condenser with drying tube, dropping funnel, magnetic stirrer, heating mantle.
Procedure:
-
Setup: Assemble an oven-dried 500 mL three-neck flask with a condenser (fitted with a CaCl₂ drying tube), a dropping funnel, and a magnetic stir bar. Maintain a dry, inert atmosphere (N₂ or Ar).
-
Reagent Charging: To the flask, add anhydrous DCM (150 mL), succinic anhydride (10.0 g, 0.1 mol), and cool the mixture in an ice bath to 0 °C.
-
Catalyst Addition: With vigorous stirring, slowly and carefully add anhydrous AlCl₃ (29.3 g, 0.22 mol) in portions. The mixture will become a thick slurry.
-
Substrate Addition: In the dropping funnel, add a solution of cyclohexylbenzene (16.0 g, 0.1 mol) in anhydrous DCM (50 mL). Add this solution dropwise to the stirred slurry over 30 minutes, keeping the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to a gentle reflux (~40 °C) for 2-3 hours. Monitor the reaction by TLC.
-
Quenching: Once the reaction is complete, cool the flask back down in a large ice bath. VERY SLOWLY and carefully, pour the reaction mixture onto a stirred mixture of crushed ice (300 g) and concentrated HCl (50 mL). This step is highly exothermic and releases HCl gas; perform in a well-ventilated fume hood.
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 50 mL).
-
Washing: Combine the organic layers and wash with water (100 mL) and then with brine (100 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
Diagram: Synthetic Workflow
Caption: General workflow for the synthesis and purification of the target compound.
Diagram: Troubleshooting Low Yield
Caption: A decision tree for systematically troubleshooting low reaction yields.
Data Summary
The following table summarizes key parameters for the synthesis. Values are based on typical laboratory procedures.
| Parameter | Recommended Value | Rationale |
| Molar Ratio | ||
| Cyclohexylbenzene | 1.0 eq | Limiting Reagent |
| Succinic Anhydride | 1.0 - 1.1 eq | Ensures complete reaction of the arene |
| Aluminum Chloride | 2.2 - 2.5 eq | Stoichiometric amount required to account for product complexation and drive catalysis[5] |
| Temperature | 0 °C (addition) to 40-60 °C | Balances reaction rate against potential side reactions[4][5] |
| Typical Yield | 60 - 85% | Varies based on scale, purity of reagents, and reaction control |
| Purification Method | Recrystallization | Effective for removing minor impurities and achieving high purity solid[6][8] |
References
- BenchChem Technical Support Team. (2025).
- BenchChem. (2025). 4-Oxobutanoic Acid: A Versatile Precursor in Organic Synthesis. Benchchem.
- BenchChem Technical Support Team. (2025). Troubleshooting low yields in Friedel-Crafts acylation with 4-Nitrobenzoyl chloride. Benchchem.
- Stolar, T., et al. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry.
- Guidechem. (2021).
- Chemistry Stack Exchange. (2016).
- BenchChem Technical Support Team. (2025). Production of 4-(4-Methylphenyl)-4-oxobutanoic acid. Benchchem.
- International Journal of Advanced Chemistry Research. (2021).
- Beilstein Journal of Organic Chemistry. (2018). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs).
- BenchChem Technical Support Team. (2025).
- Chemistry Steps. (n.d.).
- Wikipedia. (2023). 4-(4-Methylphenyl)-4-oxobutanoic acid.
- BenchChem Technical Support Team. (2025). 4-(2,4-Difluorophenyl)
- BenchChem. (2025). Application Notes and Protocols for the Purification of 4-(2,4-Difluorophenyl)-4-oxobutanoic Acid. Benchchem.
Sources
- 1. chemistryjournals.net [chemistryjournals.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
Technical Support Center: Optimizing Reaction Conditions for 4-Cyclohexyl-4-oxobutanoic Acid
Welcome to the technical support center for the synthesis and optimization of 4-Cyclohexyl-4-oxobutanoic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to streamline this synthesis, troubleshoot common issues, and understand the critical parameters that govern success. The primary synthetic route discussed is the Friedel-Crafts acylation of cyclohexane with succinic anhydride, a robust but nuanced transformation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues and fundamental questions you may encounter during your experiments.
Section 1: Core Reaction Principles & Reagents
Q1: What is the fundamental mechanism for the synthesis of 4-Cyclohexyl-4-oxobutanoic acid?
A1: The synthesis is a classic Friedel-Crafts acylation, which falls under the category of electrophilic aliphatic substitution. The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), activates the succinic anhydride by coordinating to a carbonyl oxygen. This coordination polarizes the anhydride, making one of the carbonyl carbons highly electrophilic. Unlike aromatic Friedel-Crafts reactions that involve an attack by a π-system, this reaction involves the abstraction of a hydride (H⁻) from cyclohexane by the activated acylium ion intermediate, generating a cyclohexyl cation. This cation then reacts with the enolate of the opened anhydride to form the carbon-carbon bond. A final aqueous workup hydrolyzes the aluminum-carboxylate complex to yield the desired product.[1]
Q2: Why is more than a stoichiometric amount of Aluminum Chloride (AlCl₃) required?
A2: This is a critical and often misunderstood aspect of the reaction. You must use at least two equivalents of AlCl₃ for the reaction to proceed to completion, with 2.5 equivalents often being optimal.[2] The reasons are twofold:
-
Anhydride Activation: The first equivalent of AlCl₃ activates the succinic anhydride, forming the reactive electrophilic species.
-
Product Complexation: The newly formed ketone and carboxylic acid functionalities in the product are also Lewis basic. They will complex with AlCl₃, effectively sequestering the catalyst. By adding an excess, you ensure there is enough free catalyst available to continue activating the succinic anhydride throughout the reaction.[1]
Q3: My succinic anhydride is old. Does its purity matter?
A3: Absolutely. Succinic anhydride is susceptible to hydrolysis upon exposure to atmospheric moisture, converting it back to succinic acid. Succinic acid will not participate in the Friedel-Crafts reaction under these conditions and will neutralize the AlCl₃ catalyst, inhibiting the reaction. It is crucial to use fresh, anhydrous succinic anhydride or purify older batches. A common purification method is recrystallization from acetic anhydride or acetyl chloride followed by washing with ether.[3][4] A sharp melting point around 119-120°C is indicative of high purity.[3]
Q4: Are there alternative catalysts to Aluminum Chloride?
A4: While AlCl₃ is the most common and potent catalyst for this reaction, its aggressive nature can sometimes lead to charring or side reactions. Milder Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be used, though they may require higher temperatures or longer reaction times.[5] For more modern or "green" approaches, metal triflates (e.g., Pr(OTf)₃) have shown high efficiency in Friedel-Crafts acylations, sometimes offering better yields and easier workups, especially when combined with methods like microwave irradiation.[6]
Section 2: Reaction Conditions & Optimization
Q5: What is the optimal solvent and temperature for this reaction?
A5: The choice of solvent is critical. Often, an excess of the alkane reactant (cyclohexane) itself can serve as the solvent. This is advantageous as it maximizes the concentration of one of the reactants. If a co-solvent is needed, it must be inert to Friedel-Crafts conditions. Chlorinated solvents like dichloromethane (DCM) are common, but carbon disulfide (CS₂) or nitrobenzene are classic (though more hazardous) options. The reaction is typically exothermic upon the addition of AlCl₃.[1] It is often started at a low temperature (0-5°C) during reagent addition for safety and control, and then allowed to warm to room temperature or gently heated (e.g., 40-60°C) to ensure completion.[7]
Q6: My reaction yield is consistently low. What are the most likely causes?
A6: Low yields can be traced back to several key factors. Use this checklist for troubleshooting:
-
Moisture: This is the most common culprit. Ensure all glassware is oven-dried, reactants (cyclohexane, succinic anhydride) are anhydrous, and the AlCl₃ is a fine, fresh powder. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon) with a drying tube.[1]
-
Insufficient Catalyst: As discussed in Q2, using less than two equivalents of AlCl₃ will result in an incomplete reaction.
-
Poor Mixing: The reaction mixture can become thick. Vigorous mechanical stirring is essential to ensure proper heat and mass transfer.[1]
-
Incomplete Reaction: The reaction may require more time or gentle heating to go to completion. Monitor progress using Thin Layer Chromatography (TLC) by periodically taking a small aliquot, quenching it in acidic water, extracting with ethyl acetate, and spotting on a silica plate.
-
Sub-optimal Work-up: Improper hydrolysis and extraction can lead to significant product loss. See the work-up section for more details.
Section 3: Work-up and Purification
Q7: What is the correct procedure for the reaction work-up?
A7: The work-up is designed to hydrolyze the aluminum-product complex, dissolve the resulting aluminum salts, and separate the organic product. The standard procedure is to slowly and carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.[1][7] This process is highly exothermic and will release HCl gas, so it must be done in a well-ventilated fume hood with extreme caution. The acid ensures that the aluminum salts remain dissolved in the aqueous phase and that the product is fully protonated. The organic product can then be extracted with a suitable solvent like ethyl acetate or diethyl ether.
Q8: My product is "oiling out" during recrystallization instead of forming crystals. What should I do?
A8: "Oiling out" occurs when the solid product melts in the recrystallization solvent or comes out of solution above its melting point. This is a common issue.
-
Cause: The solvent may be too nonpolar, or the solution is too concentrated.[8]
-
Solution: Try a more polar solvent or a solvent mixture. A good starting point for keto-acids is a mixture of water and a water-miscible organic solvent like ethanol or acetone. Dissolve the crude product in the minimum amount of hot solvent, then add the anti-solvent (water) dropwise until the solution becomes slightly turbid. Add a few drops of the good solvent to clarify, then allow it to cool slowly. Inducing crystallization by scratching the flask with a glass rod or adding a seed crystal can also be effective.[8]
Q9: How can I remove stubborn impurities if recrystallization fails?
A9: If recrystallization does not provide the desired purity, column chromatography is the next logical step.[8]
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase (Eluent): A gradient solvent system is typically effective. Start with a nonpolar solvent system like hexane/ethyl acetate (e.g., 9:1) and gradually increase the polarity by increasing the proportion of ethyl acetate. The carboxylic acid group will cause the product to adhere strongly to the silica, so adding a small amount (0.5-1%) of acetic acid to the eluent system can help achieve better peak shape and recovery.
Data Summary & Key Parameters
The following table summarizes the key quantitative parameters for the synthesis of 4-Cyclohexyl-4-oxobutanoic acid.
| Parameter | Recommended Value | Rationale & Notes |
| Succinic Anhydride | 1.0 equivalent | Limiting reagent. Must be pure and anhydrous.[3] |
| Cyclohexane | 5-10 equivalents | Acts as both reactant and solvent. Must be anhydrous. |
| Aluminum Chloride | 2.2 - 2.5 equivalents | Required in excess to activate the anhydride and account for product complexation.[1][2] |
| Temperature | 0°C (addition), then RT to 50°C | Initial cooling prevents runaway reaction. Gentle heating may be needed for completion. |
| Reaction Time | 2 - 6 hours | Monitor by TLC for consumption of succinic anhydride. |
| Work-up Quench | Ice / conc. HCl | Hydrolyzes the aluminum complex and protonates the product.[7] |
Experimental Protocols
Protocol 1: Synthesis of 4-Cyclohexyl-4-oxobutanoic acid
Materials:
-
Succinic anhydride (1.0 eq)
-
Anhydrous cyclohexane (10 eq)
-
Anhydrous aluminum chloride, powdered (2.5 eq)
-
Concentrated Hydrochloric Acid
-
Ice
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Three-necked round-bottom flask, oven-dried
-
Mechanical stirrer
-
Reflux condenser with a drying tube (CaCl₂ or Drierite)
-
Addition funnel
-
Nitrogen/Argon inlet
Procedure:
-
Setup: Assemble the flame-dried three-necked flask with the mechanical stirrer, condenser (with inert gas line), and a stopper.
-
Reagent Charging: Under a positive pressure of nitrogen, charge the flask with succinic anhydride (1.0 eq) and anhydrous cyclohexane (10 eq).
-
Cooling: Cool the stirred mixture to 0°C using an ice-water bath.
-
Catalyst Addition: Carefully and portion-wise, add the powdered anhydrous aluminum chloride (2.5 eq) to the stirred suspension. Caution: The addition is exothermic and will evolve HCl gas. Maintain the temperature below 10°C during addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 4-6 hours. The mixture will become thick and change color. Monitor the reaction's progress via TLC.
-
Work-up: In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. Slowly and carefully, pour the reaction mixture into the ice/HCl slurry with vigorous stirring in a fume hood.
-
Extraction: Once the aluminum complex is fully hydrolyzed, transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash them sequentially with water and then with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, typically as a pale yellow solid or oil.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Transfer the crude product to an Erlenmeyer flask. Add a minimal amount of a hot solvent (e.g., toluene or a mixture of acetone/water).
-
Dissolution: Heat the mixture gently with stirring until all the solid dissolves.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Once crystals begin to form, cool the flask further in an ice bath to maximize recovery.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove residual impurities.
-
Drying: Dry the purified crystals in a vacuum oven to obtain pure 4-Cyclohexyl-4-oxobutanoic acid.
Process Visualizations
Caption: Experimental workflow for the synthesis of 4-Cyclohexyl-4-oxobutanoic acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 4-Cyclohexyl-4-oxobutanoic Acid
Welcome to the technical support guide for the synthesis of 4-Cyclohexyl-4-oxobutanoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and by-product formation associated with this synthesis. We will delve into the underlying chemical principles, provide actionable troubleshooting advice, and offer detailed protocols to enhance the success and purity of your reactions.
Core Concepts: The Friedel-Crafts Acylation Pathway
The most common and direct route to synthesizing 4-Cyclohexyl-4-oxobutanoic acid is through the Friedel-Crafts acylation of cyclohexylbenzene with succinic anhydride.[1] This reaction is a classic example of electrophilic aromatic substitution, where an acyl group is introduced onto an aromatic ring.
The reaction is typically catalyzed by a strong Lewis acid, such as anhydrous aluminum chloride (AlCl₃), which activates the succinic anhydride to form a highly reactive acylium ion electrophile.[2][3] The cyclohexylbenzene then acts as a nucleophile, attacking the acylium ion.
Caption: General mechanism of Friedel-Crafts acylation.
A critical factor in this synthesis is the directing effect of the cyclohexyl group on the benzene ring. As an alkyl group, it is an ortho-, para-director. This means the incoming acyl group will preferentially add to the positions ortho (adjacent) or para (opposite) to the cyclohexyl group, leading to the formation of isomeric by-products.
Caption: Formation of para (desired) and ortho (by-product) isomers.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a practical question-and-answer format.
Q1: My reaction yield is significantly lower than expected. What are the likely causes?
A1: Low yields in Friedel-Crafts acylation can often be traced back to a few key factors.[4] A systematic approach to troubleshooting is crucial.
| Potential Cause | Explanation | Suggested Solution |
| Catalyst Inactivity | The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Any water in the reagents, solvent, or glassware will hydrolyze and deactivate the catalyst.[4] | Ensure all glassware is oven-dried. Use anhydrous solvents. Use a fresh, unopened container of AlCl₃ or purify it before use. |
| Insufficient Catalyst | Unlike many catalytic reactions, Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid. The catalyst forms a complex with the product ketone, effectively removing it from the catalytic cycle.[4] | Use at least two equivalents of AlCl₃: one to activate the anhydride and another to complex with the product's carbonyl group. |
| Sub-optimal Temperature | The reaction may have a specific activation energy that isn't being met at room temperature. Conversely, excessively high temperatures can promote side reactions and decomposition.[4] | Start the reaction at 0°C during the addition of reagents to control the initial exothermic reaction, then allow it to warm to room temperature or gently heat (e.g., 40-50°C) while monitoring progress by TLC. |
| Poor Reagent Quality | Impurities in cyclohexylbenzene or succinic anhydride can interfere with the reaction. | Use freshly distilled cyclohexylbenzene and high-purity succinic anhydride. |
| Inefficient Workup | The product may be lost during the extraction or isolation phases. The AlCl₃-product complex must be thoroughly hydrolyzed to liberate the free ketone. | After the reaction is complete, pour the mixture slowly onto crushed ice and concentrated HCl to break the complex. Ensure complete extraction with a suitable organic solvent. |
Q2: My TLC and NMR analysis show multiple products. What are these impurities?
A2: The most common by-products are isomers of the desired product and unreacted starting materials.
-
Ortho-Isomer: Due to the ortho-, para-directing nature of the cyclohexyl group, the formation of 4-(2-cyclohexylphenyl)-4-oxobutanoic acid is a common side reaction. The bulky cyclohexyl group provides significant steric hindrance, so the para-isomer is typically the major product, but the ortho-isomer is almost always present to some extent.
-
Unreacted Starting Materials: Incomplete reactions will leave residual cyclohexylbenzene and succinic anhydride (or its hydrolyzed form, succinic acid) in the mixture.
-
Polyacylation Products: While the acyl group of the product deactivates the aromatic ring, making a second acylation less favorable than the first, polyacylation can still occur under harsh conditions (e.g., high temperature, long reaction times).[4] However, this is generally a minor concern compared to isomerization.
Q3: I'm having trouble purifying the final product. It "oils out" during recrystallization.
A3: This is a common issue when isomeric impurities are present. The mixture of para and ortho isomers can form a eutectic mixture, which has a lower melting point than either pure compound and can be difficult to crystallize.
-
Solution 1: Solvent System Optimization: The key to successful recrystallization is finding a solvent system where the desired product has high solubility at high temperatures and low solubility at low temperatures, while the impurity remains soluble at low temperatures. Experiment with mixed solvent systems. For example, dissolve the crude product in a minimal amount of a good solvent (like ethyl acetate or acetone) and then slowly add a poor solvent (like hexanes or petroleum ether) until the solution becomes turbid. Gently heat to redissolve, then cool slowly.
-
Solution 2: Column Chromatography: If recrystallization fails, column chromatography is a highly effective method for separating isomers.[5] A silica gel column with a gradient eluent system, such as hexane/ethyl acetate, can provide excellent separation of the para (less polar) and ortho (more polar) isomers.
Frequently Asked Questions (FAQs)
Q1: How can I minimize the formation of the ortho-isomer? To favor para-substitution, you can leverage steric hindrance. Using a bulkier, non-coordinating solvent like nitrobenzene or carbon disulfide can sometimes increase the para:ortho ratio. Running the reaction at lower temperatures can also improve selectivity, as the transition state leading to the less-hindered para product will be more favored energetically.
Q2: What is the best way to monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most straightforward method. Spot the reaction mixture on a silica gel plate alongside standards of your starting materials (cyclohexylbenzene and succinic acid). Develop the plate in a suitable solvent system (e.g., 7:3 hexane:ethyl acetate with a few drops of acetic acid). The product will be a new, more polar spot than cyclohexylbenzene. The reaction is complete when the cyclohexylbenzene spot has disappeared or is no longer diminishing.
Q3: What analytical techniques should I use to confirm the structure and purity of my final product?
-
¹H and ¹³C NMR Spectroscopy: This is essential for confirming the structure. For the desired para-isomer, the aromatic region of the ¹H NMR spectrum should show a characteristic AA'BB' pattern (two doublets). The ortho-isomer will display a more complex multiplet.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is excellent for confirming the molecular weight of the product and identifying impurities.
-
HPLC (High-Performance Liquid Chromatography): A reverse-phase HPLC method can be developed to determine the purity of the final product and quantify the ratio of para to ortho isomers.[5]
Experimental Protocols
Protocol 1: Synthesis of 4-(4-Cyclohexylphenyl)-4-oxobutanoic acid
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (CaCl₂), and a dropping funnel.
-
Reagents: In the flask, suspend anhydrous aluminum chloride (AlCl₃, 2.2 eq.) in an anhydrous solvent (e.g., dichloromethane or nitrobenzene). Cool the suspension to 0°C in an ice bath.
-
Addition: In a separate flask, dissolve cyclohexylbenzene (1.0 eq.) and succinic anhydride (1.05 eq.) in the same anhydrous solvent. Add this solution to the dropping funnel.
-
Reaction: Add the cyclohexylbenzene/succinic anhydride solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0-5°C. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours, or until TLC indicates completion.
-
Workup: Cool the reaction mixture back to 0°C and slowly pour it over a mixture of crushed ice and concentrated hydrochloric acid (approx. 3:1 v/v ice:acid). Stir until the dark complex fully decomposes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with water, then with saturated sodium bicarbonate solution (to remove unreacted succinic acid), and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Transfer the crude solid to an Erlenmeyer flask. Add a small amount of a suitable solvent (e.g., toluene or a mixture of ethanol/water).
-
Dissolution: Heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more solvent dropwise if needed to achieve full dissolution at the boiling point.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[5]
-
Drying: Wash the crystals with a small amount of cold solvent and then dry them under vacuum to remove any residual solvent.
Caption: Experimental workflow from reaction to pure product.
References
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Acylation. Retrieved from [Link]
-
Homework.Study.com. (n.d.). Treatment of benzene with succinic anhydride in the presence of polyphosphoric acid gives the following gamma-ketoacid. Propose a mechanism for this reaction. Retrieved from [Link]
-
Vedantu. (n.d.). What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]
Sources
- 1. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]
- 2. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. What happens when benzene undergoes FriedelCrafts acylation class 11 chemistry CBSE [vedantu.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 4-Cyclohexyl-4-oxobutanoic acid
Introduction
4-Cyclohexyl-4-oxobutanoic acid is a valuable keto-acid intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. Its synthesis, commonly achieved via Friedel-Crafts acylation of cyclohexylbenzene with succinic anhydride, often yields a crude product contaminated with starting materials, side-products, and regioisomers.[1][2] Achieving high purity is paramount for the success of subsequent synthetic steps and the integrity of the final active pharmaceutical ingredient (API).
This technical support guide provides researchers, scientists, and drug development professionals with a structured, in-depth resource for troubleshooting common purification challenges. It is designed in a question-and-answer format to directly address specific issues encountered in the laboratory, blending established chemical principles with practical, field-proven solutions.
Section 1: FAQs - Initial Assessment & Common Impurities
Q1: My crude product is a yellow, low-melting solid or oil. What are the most likely impurities?
A1: This is a common observation. The physical state and color of your crude product provide initial clues to the impurity profile, which typically originates from the Friedel-Crafts acylation synthesis.
-
Unreacted Starting Materials:
-
Cyclohexylbenzene: A colorless liquid that can make the product appear oily or suppress its melting point.
-
Succinic Acid: Unreacted succinic anhydride readily hydrolyzes to succinic acid upon aqueous workup.[3] Succinic acid is a white solid that can co-precipitate with your product.
-
-
Reaction Byproducts:
-
Regioisomers (ortho-, meta-): While the para-substituted product is sterically and electronically favored, small amounts of ortho- and meta-isomers can form. These are often difficult to separate due to their similar physical properties.
-
Polyacylated Products: Although Friedel-Crafts acylation deactivates the aromatic ring, preventing further reactions, trace amounts of di-acylated products are possible under harsh conditions.[4][5]
-
-
Residual Catalyst/Solvent:
-
Aluminum Salts: Residual aluminum chloride (AlCl₃) from the reaction can form complexes and colored impurities.
-
Solvents: Trapped reaction or workup solvents can also result in an oily or impure solid.
-
Table 1: Common Impurities and Primary Removal Strategies
| Impurity | Source | Type | Recommended Primary Removal Method |
|---|---|---|---|
| Cyclohexylbenzene | Unreacted Starting Material | Neutral/Nonpolar | Acid-Base Extraction |
| Succinic Acid | Hydrolyzed Starting Material | Acidic | Recrystallization, careful pH control during extraction |
| Regioisomers | Side-Reaction | Acidic | Column Chromatography, Fractional Recrystallization |
| Aluminum Salts | Catalyst Residue | Inorganic | Aqueous Workup / Acid-Base Extraction |
Q2: What are the best methods for a quick, initial purity check of my crude 4-Cyclohexyl-4-oxobutanoic acid?
A2: Before committing to a large-scale purification, a rapid assessment of purity can save significant time and resources.
-
Melting Point Analysis: This is the most straightforward method. Pure 4-Cyclohexyl-4-oxobutanoic acid has a reported melting point of 75-77 °C.[6] Impurities will typically cause a depression and broadening of the melting point range. A sharp melting range close to the literature value suggests relatively high purity.
-
Thin-Layer Chromatography (TLC): TLC provides a qualitative picture of the number of components in your mixture. A good starting mobile phase is a 70:30:1 mixture of Hexane:Ethyl Acetate:Acetic Acid. The acetic acid helps to prevent streaking of the carboxylic acid spot. The presence of multiple spots confirms the presence of impurities.
Section 2: Troubleshooting Guide - Core Purification Techniques
This section addresses common problems encountered during the two primary purification methods: Acid-Base Extraction and Recrystallization.
Acid-Base Extraction Issues
Q3: I performed an acid-base extraction, but my final product is still oily and impure. What went wrong?
A3: Acid-base extraction is a powerful first-line technique for separating your acidic product from neutral impurities like cyclohexylbenzene.[1][3] Failure to achieve good separation usually points to procedural issues.
-
Cause 1: Incomplete Extraction: The aqueous base (e.g., sodium bicarbonate solution) may not have been in sufficient quantity or concentration to extract all the acidic product from the organic layer.
-
Solution: Use a 5-10% w/v solution of sodium bicarbonate and perform the extraction at least 2-3 times with fresh portions of the base. Check the pH of the aqueous layer after each extraction; it should remain basic.
-
-
Cause 2: Emulsion Formation: Vigorous shaking can lead to the formation of a stable emulsion at the interface of the organic and aqueous layers, trapping your product and impurities.
-
Solution: Instead of vigorous shaking, gently invert the separatory funnel multiple times. If an emulsion forms, it can often be broken by adding a small amount of brine (saturated NaCl solution) or by gentle swirling.
-
-
Cause 3: Premature Precipitation: If a very concentrated basic solution is used, the sodium salt of your carboxylic acid may be insoluble and precipitate, trapping impurities.
-
Solution: Use a moderately concentrated base (e.g., 5% NaHCO₃) and ensure all solids are dissolved in the aqueous layer before separating.
-
Recrystallization Challenges
Q4: My product "oils out" during recrystallization instead of forming crystals. How can I resolve this?
A4: "Oiling out" occurs when the solute comes out of the supersaturated solution at a temperature above its melting point.[7] For 4-Cyclohexyl-4-oxobutanoic acid, with its relatively low melting point (75-77 °C), this is a common problem, especially when using high-boiling point solvents.
-
Solution 1: Change the Solvent System. Choose a solvent or solvent pair with a lower boiling point. For example, if you are using toluene (BP: 111 °C), switch to a mixture like acetone/water or ethanol/water, where you can keep the solution temperature below the product's melting point.
-
Solution 2: Lower the Saturation Point. Add a little more hot solvent to the oiled-out mixture until the oil just redissolves. Then, allow it to cool very slowly. Slow cooling is critical.
-
Solution 3: Induce Crystallization. Scratch the inside of the flask with a glass rod at the solution's surface or add a seed crystal of pure product to provide a nucleation site.[7]
Q5: My recovery yield after recrystallization is very low. How can I improve it?
A5: Low yield is often a trade-off for high purity, but significant product loss can be minimized.
-
Cause 1: Using Too Much Solvent. This is the most common reason for low recovery. The goal is to create a saturated solution at high temperature, not a dilute one.
-
Solution: Add the hot solvent in small portions to your crude solid until it just dissolves. Avoid adding a large excess.
-
-
Cause 2: Cooling Too Rapidly. Crash cooling in an ice bath can trap impurities and lead to the formation of very fine crystals that are difficult to filter, causing product loss.
-
Solution: Allow the solution to cool slowly to room temperature first, which encourages the formation of larger, purer crystals. Once crystal formation has ceased at room temperature, then place the flask in an ice bath to maximize recovery.[8]
-
-
Cause 3: Inappropriate Solvent Choice. The ideal solvent should dissolve the compound well when hot but poorly when cold.
-
Solution: Perform a small-scale solvent screen to find the optimal solvent or solvent pair. Test solvents like water, ethanol, acetone, ethyl acetate, toluene, and hexane, as well as mixtures thereof.
-
Section 3: Advanced Purification & Purity Analysis
Q6: Recrystallization isn't removing all impurities. When should I use column chromatography?
A6: Column chromatography is recommended when simpler methods fail, particularly for removing impurities with very similar polarities to your product, such as regioisomers.[7] It is more time-consuming and uses more solvent but offers superior separation power. A typical setup would involve a silica gel stationary phase with a mobile phase gradient, for example, starting with a nonpolar mixture like 9:1 hexanes:ethyl acetate and gradually increasing the polarity.
Q7: My HPLC analysis shows a tailing peak for the main compound. How can I get a sharp, symmetrical peak?
A7: Peak tailing for an acidic compound like 4-Cyclohexyl-4-oxobutanoic acid on a standard C18 reverse-phase column is almost always due to unwanted secondary interactions between the carboxylate anion and residual, un-capped silanol groups on the silica surface.
-
The Causality: At neutral pH, a portion of your acidic compound exists in its anionic (deprotonated) form. This negatively charged species can interact strongly with the slightly acidic silanol groups (Si-OH) on the stationary phase, leading to a "smearing" or tailing effect.
-
The Solution: Control the Mobile Phase pH. The most effective solution is to suppress the ionization of your analyte by lowering the pH of the mobile phase. By adding a small amount of acid (e.g., 0.1% formic acid or 0.1% phosphoric acid), you can ensure the mobile phase pH is at least 2 units below the pKa of your compound. This forces the carboxylic acid to exist almost exclusively in its neutral, protonated form, eliminating the secondary ionic interactions and resulting in a sharp, symmetrical peak.[9]
Section 4: Standardized Experimental Protocols
Protocol 1: High-Yield Purification by Acid-Base Extraction
This protocol is designed to efficiently remove neutral impurities like unreacted cyclohexylbenzene.
-
Dissolution: Dissolve the crude product (e.g., 10 g) in a suitable organic solvent like diethyl ether or ethyl acetate (100 mL).
-
Extraction: Transfer the solution to a separatory funnel and extract with a 5% aqueous sodium bicarbonate solution (3 x 50 mL). After each extraction, drain the lower aqueous layer into a separate flask. Gentle inversion is preferred over vigorous shaking to prevent emulsions.
-
Combine & Wash: Combine the aqueous extracts. Wash this combined aqueous layer with a fresh portion of the organic solvent (1 x 30 mL) to remove any last traces of neutral impurities. Discard the organic layer.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify it by adding concentrated HCl dropwise with stirring until the pH is ~1-2 (check with pH paper). A white precipitate of the pure product will form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold deionized water (2 x 20 mL) to remove inorganic salts.
-
Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Protocol 2: Purification by Recrystallization
This protocol assumes a suitable solvent has been identified (e.g., Toluene or an Ethanol/Water mixture).
-
Dissolution: Place the crude or post-extraction solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to a gentle boil with stirring.
-
Saturation: Continue adding small portions of the hot solvent until all the solid has just dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.[8] Reheat the mixture to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystal growth appears complete, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum.
Section 5: Visual Workflows & Data
Table 2: Physical Properties of 4-Cyclohexyl-4-oxobutanoic acid
| Property | Value | Reference |
|---|---|---|
| CAS Number | 15971-95-6 | [6] |
| Molecular Formula | C₁₀H₁₆O₃ | [6] |
| Molecular Weight | 184.24 g/mol | [6][10] |
| Physical State | Solid | [6] |
| Appearance | Yellow to colorless solid | [6] |
| Melting Point | 75-77 °C |[6] |
References
-
PubChem. (n.d.). 4-(Cyclohexyloxy)-4-oxobutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
HFC. (n.d.). 15971-95-6 | 4-Cyclohexyl-4-oxobutanoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-Cyclohexyl-3-oxobutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-[Cyclohexyl(methyl)amino]-4-oxobutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021, February 9). Succinic anhydride esterification won't go forward. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Succinic anhydride. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018, January 11). Mechanism for acylation of benzene with succinic anhydride. Retrieved from [Link]
-
ChemSynthesis. (2025, May 20). 4-cyclohexyl-4-oxobutanenitrile. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]
-
Quora. (2017, May 13). When using succinic anhydride in a reaction, the unreacted anhydride turns to succinic acid. Is there a way to remove the acid from the product? Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Study.com. (n.d.). What is the product when succinic anhydride and cyclopentanol react? Retrieved from [Link]
-
Chemguide. (n.d.). Friedel-Crafts reactions of benzene and methylbenzene. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]
-
Quick Company. (n.d.). A Process For Preparation Of 4 Cyclohexylphenol. Retrieved from [Link]
-
Arabian Journal of Chemistry. (n.d.). The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines. Retrieved from [Link]
-
NIH. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. FCKeditor - Resources Browser [midyear.aza.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 4-Cyclohexyl-3-oxobutanoic acid | C10H16O3 | CID 18981371 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Maximizing the Yield of 4-Cyclohexyl-4-oxobutanoic Acid
Welcome to the technical support guide for the synthesis of 4-Cyclohexyl-4-oxobutanoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on troubleshooting and yield optimization. The predominant synthetic route, a Friedel-Crafts acylation of cyclohexylbenzene with succinic anhydride, is a robust but nuanced reaction. This guide provides in-depth, field-proven insights to help you achieve high-purity, high-yield results consistently.
Core Synthesis Overview: The Friedel-Crafts Acylation Pathway
The synthesis of 4-Cyclohexyl-4-oxobutanoic acid is most commonly achieved via the Friedel-Crafts acylation of cyclohexylbenzene using succinic anhydride. This electrophilic aromatic substitution reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[1] The catalyst activates the succinic anhydride, generating a highly electrophilic acylium ion intermediate. The π-electron system of the cyclohexylbenzene ring then attacks this electrophile, leading to the formation of the desired keto-acid after an aqueous workup to decompose the product-catalyst complex.[2]
Understanding the mechanism is crucial for effective troubleshooting. The reaction proceeds in several key stages: formation of the acylium ion, electrophilic attack by the aromatic ring, and subsequent rearomatization.
Caption: Mechanism of Friedel-Crafts Acylation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequently encountered problems during the synthesis.
Question 1: My reaction yield is critically low, or the reaction failed entirely. What are the primary causes?
Answer: Low or no yield in a Friedel-Crafts acylation is almost always traced back to one of four key areas: catalyst activity, catalyst quantity, reagent purity, or reaction conditions.
-
Catalyst Inactivity: Aluminum chloride (AlCl₃) is extremely hygroscopic. Any moisture present in your reagents, solvent, or glassware will hydrolyze and deactivate the catalyst.[3][4] This is the single most common cause of reaction failure.
-
Solution: Ensure all glassware is oven-dried immediately before use. Use a freshly opened bottle of anhydrous AlCl₃ or a previously opened bottle that has been stored in a desiccator. Use anhydrous grade solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
-
Insufficient Catalyst: Unlike many catalytic reactions, Friedel-Crafts acylations require stoichiometric amounts of the Lewis acid, and often an excess.[4][5] This is because the AlCl₃ coordinates with the carbonyl oxygen of the succinic anhydride to generate the electrophile and also forms a stable complex with the ketone group in the final product.[1][5] This product-catalyst complex is inactive.
-
Solution: A molar ratio of at least 2.0-2.5 equivalents of AlCl₃ relative to the limiting reagent (succinic anhydride) is recommended. This ensures there is enough catalyst to activate the anhydride and drive the reaction to completion.
-
-
Poor Reagent Quality: Impurities in either the cyclohexylbenzene or succinic anhydride can interfere with the reaction, leading to side products and lower yields.[3][5]
-
Solution: Use high-purity starting materials. If necessary, distill the cyclohexylbenzene and recrystallize the succinic anhydride before use.
-
-
Sub-optimal Temperature: The reaction has an activation energy that must be overcome. However, excessively high temperatures can promote side reactions and decomposition.[3][5]
-
Solution: The addition of AlCl₃ is often exothermic. It's common to control the initial addition at a lower temperature (e.g., 0-10 °C) and then heat the mixture (e.g., to 60°C or reflux, depending on the solvent) for a defined period to ensure the reaction completes.[6] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature for your specific setup.
-
Question 2: I am observing the formation of multiple products or significant impurities. What is happening?
Answer: While Friedel-Crafts acylation is less prone to polysubstitution than its alkylation counterpart, side product formation can still occur.[3][7]
-
Isomer Formation: The cyclohexyl group is an ortho-, para-director. Acylation will predominantly occur at the para-position due to sterics, but some ortho-product may form.
-
Solution: Lowering the reaction temperature can sometimes increase selectivity for the para-product.[4] The ortho-isomer can typically be removed during purification.
-
-
Unreacted Starting Materials: The presence of significant starting material in your crude product points to an incomplete reaction.
-
Solution: Refer to the points in Question 1. The most likely causes are inactive catalyst, insufficient catalyst loading, or insufficient reaction time/temperature.[8] Ensure thorough mixing, as the reaction can be heterogeneous.
-
Question 3: The purification by recrystallization is problematic. The product "oils out" or the recovery is poor. How can I improve this step?
Answer: Purification is critical for obtaining a high-quality final product. "Oiling out" occurs when a compound melts in the recrystallization solvent rather than dissolving, or when the solution becomes supersaturated.
-
Choosing the Right Solvent: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot.
-
Solution: Conduct small-scale solvent screening. Common solvents for recrystallizing organic acids include toluene, ethyl acetate/hexane mixtures, or aqueous ethanol. For 4-Cyclohexyl-4-oxobutanoic acid, a solvent system like toluene or an ethanol/water mixture is a good starting point.
-
-
Troubleshooting "Oiling Out":
-
Solution: If the product oils out, try adding more solvent to ensure it fully dissolves at the boiling point. If it still oils out, the solvent is likely too nonpolar. Switch to a more polar solvent system. Induce crystallization by scratching the inside of the flask with a glass rod at the solvent line or by adding a seed crystal of pure product.[9]
-
-
Improving Recovery: Poor recovery means the product is too soluble in the cold solvent.
-
Solution: Ensure you are cooling the solution sufficiently (e.g., in an ice bath) to maximize crystal formation. Minimize the amount of hot solvent used to dissolve the crude product; use just enough to achieve full dissolution.[9]
-
Frequently Asked Questions (FAQs)
FAQ 1: Why is an excess of aluminum chloride necessary? A stoichiometric amount (at least two equivalents) of AlCl₃ is crucial. The first equivalent reacts with the succinic anhydride to form the acylium ion electrophile. The second equivalent coordinates with the ketone carbonyl group of the product. This second interaction forms a deactivated complex, preventing further reactions but also consuming the catalyst.[4][5] An excess ensures that enough free catalyst is available to react with all of the succinic anhydride.
FAQ 2: What is the best solvent for this synthesis? Commonly, an inert solvent like dichloromethane (DCM) or dichloroethane (DCE) is used. However, a very effective and common industrial practice is to use a large excess of the aromatic substrate (cyclohexylbenzene) to serve as both the reactant and the solvent. This maximizes the concentration of the reactant and simplifies the initial reaction setup. Regardless of the choice, the solvent must be strictly anhydrous.[4]
FAQ 3: How do I properly quench the reaction? The reaction must be carefully quenched to decompose the aluminum-product complex and hydrolyze any remaining AlCl₃. This is typically done by slowly pouring the reaction mixture onto crushed ice, often with the addition of concentrated hydrochloric acid.[8][10] This exothermic process should be performed in a fume hood with vigorous stirring. The HCl ensures the aluminum salts remain in the aqueous phase as soluble species and protonates the carboxylate.
FAQ 4: How can I monitor the reaction's progress? Thin Layer Chromatography (TLC) is the most convenient method. Take small aliquots from the reaction mixture at regular intervals, quench them in a separate vial with acidic water, and extract with a small amount of ethyl acetate. Spot the organic layer on a TLC plate against your starting materials (cyclohexylbenzene and succinic anhydride). The appearance of a new, more polar spot (the product) and the disappearance of the limiting reagent indicate the reaction's progress.
Data & Protocols
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Cyclohexylbenzene | 1.0 equivalent (if solvent used) OR large excess (if used as solvent) | Reactant. Using as a solvent drives the reaction. |
| Succinic Anhydride | 1.0 equivalent (Limiting Reagent) | Reactant providing the acyl group. |
| Anhydrous AlCl₃ | 2.2 - 2.5 equivalents | Stoichiometric amount required for activation and complexation.[4][11] |
| Solvent | Anhydrous Dichloromethane or Cyclohexylbenzene | Must be inert and dry. |
| Temperature | 0-10 °C (addition), then 50-60 °C or reflux | Controls initial exotherm, then provides energy to complete the reaction.[6] |
| Reaction Time | 2 - 6 hours | Monitor by TLC for completion. |
Optimized Experimental Protocol: Synthesis
Materials:
-
Cyclohexylbenzene
-
Succinic anhydride
-
Aluminum chloride (anhydrous, powder)
-
Dichloromethane (anhydrous)
-
Concentrated Hydrochloric Acid (HCl)
-
Crushed Ice & Water
-
Ethyl Acetate
Procedure:
-
Setup: Equip a three-necked, oven-dried round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂).
-
Reagent Charging: Charge the flask with cyclohexylbenzene (1.0 eq) and anhydrous dichloromethane. Cool the mixture to 0 °C in an ice bath.
-
Catalyst Addition: To the stirred solution, add anhydrous aluminum chloride (2.2 eq) portion-wise, keeping the temperature below 10 °C.
-
Substrate Addition: Dissolve succinic anhydride (1.0 eq) in a minimum amount of anhydrous dichloromethane and add it to the dropping funnel. Add the succinic anhydride solution dropwise to the reaction mixture over 30-45 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux (approx. 40 °C for DCM) for 3-4 hours. Monitor the reaction's completion using TLC.
-
Quenching: Cool the reaction mixture back to 0 °C. In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. Slowly and carefully pour the reaction mixture into the ice/HCl slurry with vigorous stirring.
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.
-
Washing: Combine all organic layers and wash sequentially with water, then with a saturated sodium chloride solution (brine).
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Protocol: Purification by Recrystallization
-
Solvent Selection: Transfer the crude solid to an Erlenmeyer flask. Add a small amount of a suitable solvent (e.g., toluene).
-
Dissolution: Heat the mixture on a hot plate with stirring until it boils. Add small portions of hot solvent until all the solid has just dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot filtration through a fluted filter paper into a pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven to obtain pure 4-Cyclohexyl-4-oxobutanoic acid.
Visualized Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting low yields.
References
- Benchchem.
- Benchchem.
- Benchchem.
- Benchchem. Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Reactions.
-
Chemistry Stack Exchange. Mechanism of Friedel-Crafts acylation with succinic anhydride. [Link]
-
Chem Simplify. Friedel-Crafts Acylation: Mechanism, Reactions & limitations. [Link]
-
NIH National Library of Medicine. Mechanochemical Friedel–Crafts acylations. [Link]
-
Vedantu. What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of. [Link]
-
ResearchGate. Optimization of Reaction Conditions. [Link]
-
Reddit. Finding theoretical yield (Friedel Crafts Acylation Reaction). [Link]
-
YouTube. 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. [Link]
- Benchchem.
-
Jim Clark. friedel-crafts acylation of benzene. [Link]
-
YouTube. Friedel Crafts Acylation of Benzene Reaction Mechanism. [Link]
-
YouTube. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]
-
PubChem. 4-(Cyclohexyloxy)-4-oxobutanoic acid. [Link]
- Benchchem.
-
Arabian Journal of Chemistry. The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines. [Link]
-
Chemistry LibreTexts. 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. [Link]
-
ChemicalRegister.com. 4-[Cyclohexyl(methyl)amino]-4-oxobutanoic acid Suppliers. [Link]
- Benchchem.
-
ResearchGate. Efficient Synthesis of Methyl (S)-4-(1-Methylpyrrolidin-2-yl)-3-oxobutanoate as the Key Intermediate for Tropane Alkaloid Biosynthesis with Optically Active Form. [Link]
-
ResearchGate. A novel synthesis of trans-4-(trans-4-n-propylcyclohexyl) cyclohexyl aldehyde. [Link]
-
MDPI. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. [Link]
-
Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]
- Benchchem. Technical Support Center: 4-(2,4-Difluorophenyl)
- Benchchem. Application Notes and Protocols for the Purification of 4-(2,4-Difluorophenyl)-4-oxobutanoic Acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. What happens when benzene undergoes FriedelCrafts acylation class 11 chemistry CBSE [vedantu.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. science-revision.co.uk [science-revision.co.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Cyclohexyl-4-oxobutyric acid
Welcome to the technical support center for the synthesis of 4-Cyclohexyl-4-oxobutyric acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. The primary synthetic route involves the Friedel-Crafts acylation of cyclohexylbenzene with succinic anhydride, a powerful but nuanced reaction. This document provides in-depth, field-proven insights in a troubleshooting-focused Q&A format to ensure the success of your experiments.
Core Reaction Pathway: Friedel-Crafts Acylation
The synthesis of this compound is typically achieved via the Friedel-Crafts acylation of cyclohexylbenzene using succinic anhydride and a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). The reaction proceeds by forming a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring of cyclohexylbenzene.
Caption: General mechanism for Friedel-Crafts acylation.
Frequently Asked Questions & Troubleshooting Guide
Q1: My reaction yield is very low or I recovered only starting material. What went wrong?
Low or no product formation in a Friedel-Crafts acylation is a common issue that almost always points to problems with the reagents or reaction conditions.
Possible Cause 1: Inactive Lewis Acid Catalyst The most frequent culprit is an inactive catalyst.[1] Aluminum chloride (AlCl₃) is extremely hygroscopic and reacts violently with water. Any moisture in your solvent, glassware, or reagents will hydrolyze and deactivate the AlCl₃, halting the reaction.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry all glassware in an oven ( >120 °C) for several hours and cool under a stream of dry nitrogen or in a desiccator immediately before use.
-
Use High-Purity, Anhydrous Solvents: Use a freshly opened bottle of an appropriate anhydrous solvent or distill the solvent over a suitable drying agent.
-
Handle AlCl₃ Properly: Use a fresh bottle of AlCl₃. Weigh it out quickly in a dry environment (glove box or nitrogen-purged glove bag) and add it to the reaction mixture promptly. Avoid using old, clumpy AlCl₃.
-
Possible Cause 2: Insufficient Catalyst Unlike many other catalytic reactions, Friedel-Crafts acylations require stoichiometric amounts of the Lewis acid.[2] The reason is that the ketone product formed is a Lewis base and forms a stable complex with the AlCl₃, effectively removing it from the catalytic cycle.[1][2]
-
Troubleshooting Steps:
-
Check Stoichiometry: For the acylation of cyclohexylbenzene with succinic anhydride, at least 2.2 equivalents of AlCl₃ are typically recommended. One equivalent activates the anhydride, and another is complexed by the resulting keto-acid product.
-
Optimize Catalyst Loading: If yields are still low, consider a modest increase in the AlCl₃ loading (e.g., to 2.5 equivalents).
-
Possible Cause 3: Sub-optimal Temperature Reaction temperature significantly impacts the rate. While some acylations proceed at room temperature, this specific reaction often requires gentle heating to overcome the activation energy.[3] Conversely, excessively high temperatures can promote side reactions and decomposition.
-
Troubleshooting Steps:
-
Controlled Heating: After the initial addition of reagents (which can be exothermic), gently heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor its progress by Thin Layer Chromatography (TLC).
-
Monitor Reaction: Check for the consumption of starting material (cyclohexylbenzene) and the appearance of the product spot on TLC.
-
| Symptom | Common Causes | Recommended Solutions |
| No Reaction | Inactive/hydrolyzed AlCl₃; Insufficient AlCl₃ | Use fresh AlCl₃ under strictly anhydrous conditions. Ensure at least 2.2 equivalents of catalyst are used. |
| Low Yield | Sub-optimal temperature; Poor quality reagents | Gently heat the reaction to 50-60 °C. Ensure purity of cyclohexylbenzene and succinic anhydride. |
| Reaction Stalled | All catalyst has been complexed by the product | Monitor by TLC. If starting material remains but the reaction has stopped, the catalyst may be fully consumed/complexed. |
Q2: I've isolated a product, but it's a mixture. What are the likely side products?
The formation of multiple products typically arises from a lack of regioselectivity or from secondary reactions.
Side Reaction 1: Formation of Regioisomers The cyclohexyl group is an ortho-, para-directing group due to its electron-donating (activating) nature. Therefore, the acylation can occur at the ortho or para position of the benzene ring.
-
Para-Isomer (Desired Product): 4-(4-Cyclohexylphenyl)-4-oxobutanoic acid is the major product. Its formation is sterically favored because the large cyclohexyl group and the incoming acyl group are positioned on opposite sides of the ring.
-
Ortho-Isomer (Side Product): 4-(2-Cyclohexylphenyl)-4-oxobutanoic acid is the primary side product. It is formed in smaller amounts due to steric hindrance between the bulky cyclohexyl group and the attacking acylium ion.
-
Control & Separation:
-
Temperature Control: Lower reaction temperatures can sometimes improve selectivity by favoring the thermodynamically more stable para product.
-
Purification: The ortho and para isomers are diastereomers and generally have different physical properties (e.g., polarity, melting point). They can typically be separated by:
-
Column Chromatography: Using a silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) is the most effective method.
-
Recrystallization: If the polarity difference is significant, it may be possible to selectively crystallize the major para isomer from a suitable solvent.
-
-
Caption: Regioselectivity in the Friedel-Crafts acylation.
Side Reaction 2: Hydrolysis of Succinic Anhydride If there is any water present in the reaction, succinic anhydride can readily hydrolyze to succinic acid.[4] Succinic acid will not participate in the Friedel-Crafts acylation, reducing the overall yield.
-
Prevention: This is another reason why maintaining strict anhydrous conditions is critical for the success of the reaction.
Q3: My reaction seems complete, but the workup is problematic. How should I properly quench the reaction and purify the product?
An improper workup can lead to low yields and purification difficulties. The AlCl₃-product complex must be carefully decomposed.
Troubleshooting the Workup:
-
Symptom: A thick, difficult-to-stir slurry or emulsion forms during the quench.
-
Cause: The reaction mixture is being quenched too quickly or with water alone. The hydrolysis of large amounts of AlCl₃ is highly exothermic and can form aluminum hydroxides that are gelatinous.
-
Solution: The Slow Acidic Quench
-
Cool the reaction vessel in an ice-water bath.
-
Slowly and carefully add the reaction mixture to a separate beaker containing a mixture of crushed ice and concentrated hydrochloric acid. The acid helps to keep the aluminum salts (as AlCl₄⁻ and other species) soluble and prevents the formation of aluminum hydroxide precipitates.
-
Stir vigorously during the addition.
-
Troubleshooting Purification:
-
Symptom: The crude product "oils out" or fails to crystallize.
-
Cause: This is often due to the presence of impurities (like the ortho-isomer or unreacted starting materials) that depress the melting point and disrupt the crystal lattice.[5]
-
Solution: A Two-Step Purification Strategy
-
Column Chromatography First: Do not attempt to recrystallize an oily or highly impure crude product. First, subject the crude material to silica gel chromatography to separate the major para-product from isomers and other impurities.
-
Recrystallize the Purified Fraction: Combine the pure fractions from the column (as identified by TLC), remove the solvent under reduced pressure, and then recrystallize the resulting solid from a suitable solvent (e.g., a toluene/hexanes or ethanol/water mixture) to obtain a highly pure, crystalline product.
-
Caption: Troubleshooting workflow for synthesis and purification.
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (CaCl₂), and a nitrogen inlet.
-
Reagent Loading: Under a positive pressure of nitrogen, charge the flask with anhydrous dichloromethane (DCM) as the solvent. Add cyclohexylbenzene (1.0 eq.).
-
Catalyst Addition: Cool the flask in an ice bath. Carefully and portion-wise, add anhydrous aluminum chloride (2.2 eq.). The mixture may become a thick slurry.
-
Anhydride Addition: Add succinic anhydride (1.05 eq.) portion-wise, ensuring the internal temperature does not rise excessively.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux (or to ~50-60 °C) and stir for 2-4 hours. Monitor the reaction's progress by TLC.
-
Workup (Quench): Once the starting material is consumed, cool the reaction mixture in an ice bath. In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. Slowly and carefully pour the reaction mixture onto the ice/HCl mixture with vigorous stirring.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash with water, then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
Protocol 2: Purification by Column Chromatography
-
Prepare Column: Pack a glass chromatography column with silica gel using a suitable solvent system (e.g., 9:1 Hexanes:Ethyl Acetate).
-
Load Sample: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.
-
Elution: Elute the column with a solvent gradient. Start with a non-polar mixture (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the polarity (e.g., moving towards 7:3 Hexanes:Ethyl Acetate).
-
Collect Fractions: Collect fractions and analyze them by TLC to identify those containing the pure desired product (the para-isomer is typically less polar than the ortho-isomer).
-
Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
References
-
Chemistry Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride. Retrieved from [Link]
-
Vedantu. (n.d.). What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of AlCl3. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
Clark, J. (2015). Friedel-Crafts acylation of benzene. Retrieved from [Link]
-
Wikipedia. (n.d.). Succinic anhydride. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]
Sources
"removal of unreacted starting materials from 4-Cyclohexyl-4-oxobutanoic acid"
Technical Support Center: Purification of 4-Cyclohexyl-4-oxobutanoic Acid
Welcome to the technical support center for the purification of 4-Cyclohexyl-4-oxobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the removal of unreacted starting materials and byproducts. The following question-and-answer section provides in-depth, field-proven insights and detailed protocols to ensure the highest purity of your final compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've synthesized 4-Cyclohexyl-4-oxobutanoic acid via Friedel-Crafts acylation. What are the most probable impurities in my crude product?
A1: The impurity profile of your crude product is intrinsically linked to the synthetic route and workup procedure. For a typical Friedel-Crafts acylation using cyclohexane and succinic anhydride, you should anticipate the following species:
-
Unreacted Starting Materials:
-
Cyclohexane: A non-polar hydrocarbon, likely present in excess.
-
Succinic Anhydride: Can persist if the reaction did not go to completion.
-
-
Starting Material-Related Impurities:
-
Byproducts:
-
Diacylated Products: Although less common, reaction at a secondary position on the cyclohexane ring can occur.
-
Polymeric Materials: Acid-catalyzed polymerization can lead to tar-like substances, particularly if the reaction temperature was not well-controlled.
-
-
Residual Reagents:
-
Lewis Acid Catalyst (e.g., AlCl₃): Should be largely removed during the initial aqueous quench, but trace metal residues can remain.
-
Understanding these potential impurities is the first step in designing an effective purification strategy. The primary challenge lies in separating the target γ-keto acid from the structurally similar dicarboxylic acid (succinic acid) and the non-polar starting material (cyclohexane).
Q2: My crude product is contaminated with unreacted cyclohexane and other non-polar byproducts. What is the most straightforward removal method?
A2: The most efficient method for removing non-polar impurities like cyclohexane from your acidic product is Acid-Base Extraction . This classical technique exploits the acidic nature of the carboxyl group in your target molecule.[3][4] By treating the crude mixture with a base, the carboxylic acid is converted into its water-soluble carboxylate salt, allowing for a clean separation from non-ionizable, non-polar compounds.
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as diethyl ether or ethyl acetate (EtOAc).
-
Basification & Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Add a saturated aqueous solution of a weak base, typically sodium bicarbonate (NaHCO₃).[5] A weak base is sufficient to deprotonate the carboxylic acid and is preferred as it is less likely to cause hydrolysis of other functional groups.
-
Stopper the funnel and invert gently, venting frequently to release the CO₂ gas that evolves from the neutralization reaction.
-
Shake vigorously for 1-2 minutes and then allow the layers to separate.
-
-
Separation:
-
Drain the lower aqueous layer, which now contains the sodium salt of 4-Cyclohexyl-4-oxobutanoic acid, into a clean Erlenmeyer flask.
-
The upper organic layer, containing cyclohexane and other neutral impurities, can be discarded or washed again with fresh NaHCO₃ solution to ensure complete extraction of the acidic product. Combine all aqueous extracts.
-
-
Re-acidification & Isolation:
-
Cool the combined aqueous extracts in an ice bath to minimize solubility of the final product.
-
Slowly add a strong acid, such as 6M hydrochloric acid (HCl), dropwise while stirring until the solution becomes strongly acidic (pH ~1-2, check with litmus paper).[6]
-
Your product, 4-Cyclohexyl-4-oxobutanoic acid, will precipitate out as a solid as it is no longer a salt and is generally insoluble in acidic water.
-
-
Collection: Collect the solid product by vacuum filtration, wash with a small amount of cold deionized water, and dry thoroughly.
Caption: Workflow for removing neutral impurities via acid-base extraction.
Q3: My primary contaminant is succinic acid. Acid-base extraction seems to co-extract it with my product. How do I separate these two acids?
A3: This is a common and valid concern. Since both your product and succinic acid are carboxylic acids, a standard acid-base extraction will not separate them. In this scenario, you must rely on techniques that exploit other differences in their physical properties, namely solubility and polarity. Recrystallization and Column Chromatography are the preferred methods.
Recrystallization is a powerful technique for purifying solid compounds, provided a solvent can be found in which the solubility of the product and the impurity differ significantly with temperature.[7] Succinic acid is highly polar and quite soluble in water, whereas 4-Cyclohexyl-4-oxobutanoic acid, with its bulky non-polar cyclohexyl group, is significantly less so. This difference is the key to their separation.
-
Solvent Selection: A mixture of water and a water-miscible organic solvent like ethanol or isopropanol is often effective. The goal is to find a ratio where the target compound is soluble when hot but sparingly soluble when cold, while succinic acid remains in the mother liquor.
-
Dissolution: Place the crude solid in a flask and add a minimal amount of the hot solvent mixture until the solid just dissolves. Start with a higher proportion of alcohol and add hot water if needed.
-
Cooling & Crystallization: Allow the solution to cool slowly to room temperature. The 4-Cyclohexyl-4-oxobutanoic acid should crystallize out, leaving the more soluble succinic acid behind in the solution. Cooling further in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration. Wash them with a small amount of the cold solvent mixture to remove any adhering mother liquor.
-
Purity Check: Assess the purity of the crystals by melting point or TLC. If succinic acid is still present, a second recrystallization may be necessary.
| Solvent System | Suitability for Target Compound | Suitability for Succinic Acid | Rationale |
| Water | Poor solubility, even when hot. | High solubility. | Good for washing, but not for primary recrystallization of the target. |
| Toluene | Good solubility when hot, poor when cold. | Very low solubility. | A good single-solvent option if succinic acid is a minor impurity. |
| Ethanol/Water | High solubility when hot, tunable solubility when cold. | High solubility. | Recommended. The ratio can be optimized to precipitate the target while keeping succinic acid dissolved. |
| Ethyl Acetate/Hexane | High solubility in EtOAc, insoluble in hexane. | Low solubility. | A good co-solvent system for inducing crystallization. |
For high-purity requirements or when recrystallization is ineffective, silica gel column chromatography is the method of choice. It separates compounds based on their differential adsorption to the stationary phase (silica) and solubility in the mobile phase (eluent).
A critical issue with chromatographing carboxylic acids on silica gel is peak tailing or streaking. This occurs because the acidic proton of the carboxyl group interacts strongly with the slightly acidic silica gel.[8] To overcome this, a small amount of a volatile acid is added to the eluent.
-
TLC Analysis: First, determine an appropriate eluent system using Thin Layer Chromatography (TLC). Test various mixtures of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). Add 0.5-1% acetic acid to the eluent system to ensure the carboxylic acids remain protonated and move as sharp spots.[9]
-
Column Packing: Pack a chromatography column with silica gel using the initial, less polar eluent mixture.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or dichloromethane and load it onto the column.
-
Elution: Begin eluting with the mobile phase, gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate in hexanes). 4-Cyclohexyl-4-oxobutanoic acid is less polar than the dicarboxylic succinic acid and should therefore elute from the column first.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent and acetic acid under reduced pressure (rotary evaporation) to yield the purified product.
Q4: I'm performing a purification. What is the best overall strategy to follow?
A4: A multi-step approach is often the most robust. The optimal workflow depends on the scale and initial purity of your crude material.
Caption: Decision workflow for purifying 4-Cyclohexyl-4-oxobutanoic acid.
-
Start with Acid-Base Extraction: Always perform an initial acid-base extraction to easily remove all baseline neutral impurities like unreacted cyclohexane. This significantly cleans up the material before subsequent steps.
-
Attempt Recrystallization: For batches larger than a few grams, recrystallization is the most practical and scalable next step to remove succinic acid. It is faster and uses less solvent than chromatography for bulk purification.
-
Use Column Chromatography for Final Polish: If recrystallization fails to provide the desired purity, or for small-scale reactions where material loss is a concern, column chromatography is the definitive final step to obtain highly pure material.
By following this hierarchical approach, you can efficiently and effectively remove the full spectrum of potential impurities from your 4-Cyclohexyl-4-oxobutanoic acid synthesis.
References
- University of Colorado, Boulder. (n.d.). Acid-Base Extraction. Department of Chemistry.
-
LibreTexts. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]
-
Quora. (2022). What is the process of removing the acid from succinic anhydride? Retrieved from [Link]
-
Quora. (2017). When using succinic anhydride in a reaction, the unreacted anhydride turns to succinic acid. Is there a way to remove the acid from the product? Retrieved from [Link]
-
Organic Syntheses. (n.d.). Succinic anhydride. Retrieved from [Link]
-
LibreTexts. (2024). 2.1: Separation of an Unknown Mixture by Acid/Base Extraction. Chemistry LibreTexts. Retrieved from [Link]
-
ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography? Retrieved from [Link]
-
Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]
-
YouTube. (2020). Extraction for Separations and Purifications | MCAT Organic Chemistry Prep. MedSchoolCoach. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]
Sources
- 1. quora.com [quora.com]
- 2. quora.com [quora.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. vernier.com [vernier.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 4-Cyclohexyl-4-oxobutyric Acid by Recrystallization
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of 4-Cyclohexyl-4-oxobutyric acid via recrystallization. The guidance herein is grounded in fundamental principles of crystallization and draws upon established protocols for structurally related keto acids to ensure a high degree of scientific integrity and practical utility.
Troubleshooting Guide: Addressing Common Recrystallization Challenges
This section is designed in a question-and-answer format to directly address specific issues that may arise during the experimental process.
Question 1: My this compound is "oiling out" instead of forming crystals upon cooling. What is causing this and how can I resolve it?
Answer:
"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid crystalline lattice. This typically happens when the boiling point of the recrystallization solvent is higher than the melting point of the solute, or when the solution is supersaturated with impurities that depress the melting point of the desired compound. The reported melting point for this compound is in the range of 75-77 °C[1].
Potential Causes & Solutions:
-
High Solvent Boiling Point: If your chosen solvent boils at a temperature significantly above 77 °C, the compound may be melting before it has a chance to crystallize.
-
Solution: Switch to a lower-boiling point solvent or a solvent mixture. For instance, if you are using a high-boiling solvent like toluene, consider a solvent with a lower boiling point such as ethyl acetate or a mixture of ethanol and water.
-
-
High Concentration of Impurities: The presence of impurities can significantly lower the melting point of your compound, leading to the formation of an oil.
-
Solution: Attempt to remove some of the impurities before recrystallization. If the impurities are highly nonpolar, a pre-wash of the crude material with a nonpolar solvent like hexanes may be beneficial. Alternatively, if the impurities are acidic or basic, a liquid-liquid extraction workup can be effective.
-
-
Rapid Cooling: Cooling the solution too quickly can sometimes favor the formation of an oil over crystals.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help to slow the cooling process.
-
-
Supersaturation: If the solution is highly concentrated, the compound may crash out of solution as an oil.
-
Solution: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool slowly. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal can also be effective[2].
-
Question 2: I am experiencing a very low yield of purified this compound after recrystallization. What are the likely reasons and how can I improve my recovery?
Answer:
A low yield after recrystallization is a common issue that can often be rectified by optimizing the procedure. The goal is to maximize the recovery of the pure compound while leaving impurities behind in the mother liquor.
Potential Causes & Solutions:
-
Using Too Much Solvent: The most common reason for low yield is the use of an excessive amount of solvent, which keeps a significant portion of the desired compound dissolved even at low temperatures.[3]
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. If you have already completed the recrystallization and suspect this was the issue, you can try to recover more product from the mother liquor by partially evaporating the solvent and cooling the solution again.
-
-
Premature Crystallization: If the compound crystallizes prematurely during a hot filtration step, it will be lost with the insoluble impurities.
-
Solution: Ensure that the filtration apparatus (funnel and receiving flask) is pre-heated with hot solvent before filtering the hot solution. Using a stemless funnel can also help prevent clogging.[2]
-
-
Washing with a "Good" Solvent: Washing the collected crystals with a solvent in which the compound is even slightly soluble will lead to product loss.
-
Solution: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent. The cold temperature will minimize the solubility of the desired product.
-
-
Inappropriate Solvent Choice: If the chosen solvent has a high solubility for your compound even at low temperatures, the recovery will be poor.
-
Solution: The ideal solvent is one in which the compound has high solubility at elevated temperatures and low solubility at low temperatures. You may need to screen several solvents or solvent mixtures to find the optimal system.
-
Question 3: No crystals are forming even after my solution has cooled to room temperature and been placed in an ice bath. What should I do?
Answer:
The absence of crystal formation indicates that the solution is not supersaturated. This can be due to a few factors.
Potential Causes & Solutions:
-
Insufficient Concentration: The solution may be too dilute for crystals to form.
-
Solution: Reheat the solution and boil off some of the solvent to increase the concentration. Then, allow it to cool again.[3]
-
-
Lack of Nucleation Sites: Crystal growth requires a starting point, or a nucleus.
-
Solution: Induce crystallization by scratching the inside of the flask below the surface of the liquid with a glass rod. This creates microscopic scratches that can serve as nucleation sites. Alternatively, if you have a small amount of the pure compound, you can add a "seed crystal" to the solution to initiate crystallization.[2]
-
-
Inappropriate Solvent: The compound may be too soluble in the chosen solvent at all temperatures.
-
Solution: If the above methods fail, you may need to select a different solvent or solvent system. A two-solvent system can be effective here. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent to clarify the solution and allow it to cool slowly.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to use for the recrystallization of this compound?
Recommended Solvents to Screen:
| Solvent/System | Rationale |
| Water | The carboxylic acid group may impart some water solubility, especially at high temperatures. However, the cyclohexyl group will limit this. It is worth testing, perhaps in a mixture with a more soluble solvent like ethanol. |
| Ethanol/Water | This is a classic mixed-solvent system that allows for fine-tuning of polarity. The compound should be soluble in hot ethanol, and the addition of water (a "poor" solvent) will decrease its solubility and promote crystallization upon cooling. |
| Ethyl Acetate | This is a moderately polar solvent that is often a good choice for compounds with both polar and nonpolar functionalities. |
| Toluene | The nonpolar cyclohexyl and keto groups suggest some solubility in toluene, especially when hot. It may be a good choice if nonpolar impurities are the primary concern. |
| Acetone | As a general rule, ketones can often be recrystallized from acetone.[5] |
A systematic approach to solvent screening with small amounts of your crude material is the most effective way to identify the optimal solvent or solvent system.
Q2: What are the likely impurities in my crude this compound?
A2: The most common synthetic route to similar 4-aryl-4-oxobutanoic acids is the Friedel-Crafts acylation of an aromatic compound with succinic anhydride.[6][7] If this compound is synthesized via a similar route (e.g., from cyclohexylbenzene and succinic anhydride), the likely impurities would include:
-
Unreacted Starting Materials: Cyclohexylbenzene and succinic acid (from the hydrolysis of unreacted succinic anhydride).
-
Side-Products: Isomers formed from acylation at different positions on the cyclohexylbenzene ring, or polysubstituted byproducts.
Recrystallization is generally effective at removing these types of impurities.
Q3: How can I assess the purity of my recrystallized this compound?
A3: The purity of your final product can be assessed by several methods:
-
Melting Point Analysis: A sharp melting point that is close to the literature value (75-77 °C) is a good indicator of purity.[1] A broad melting point range suggests the presence of impurities.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system is indicative of a pure compound.
-
Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy can be used to confirm the structure of the compound and to detect the presence of impurities. High-Performance Liquid Chromatography (HPLC) can provide a quantitative measure of purity.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of crude this compound in a few drops of the chosen solvent. Heat the mixture to the solvent's boiling point. A suitable solvent will dissolve the compound when hot but show poor solubility at room temperature.
-
Dissolution: Place the bulk of the crude material in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to a gentle boil with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel containing fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Two-Solvent Recrystallization
-
Solvent Selection: Identify a "good" solvent in which this compound is soluble at room temperature and a "poor" solvent in which it is insoluble. The two solvents must be miscible. A common pair for carboxylic acids is ethanol ("good") and water ("poor").
-
Dissolution: Dissolve the crude material in a minimal amount of the hot "good" solvent in an Erlenmeyer flask.
-
Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise with swirling until the solution becomes faintly cloudy.
-
Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears.
-
Crystallization, Isolation, Washing, and Drying: Follow steps 4-7 from the single-solvent protocol, using an ice-cold mixture of the two solvents for washing.
Visualization of the Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting common recrystallization issues.
References
-
HBCSE. Recrystallization. [Link]
-
University of California, Davis. Recrystallization. [Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]
-
University of Rochester Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Weldon, M. Recrystallization - Single Solvent. [Link]
- Williamson, K. L.; Minard, R. D.; Masters, K. M. Macroscale and Microscale Organic Experiments. Cengage Learning, 2016.
- Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Engel, R. G. A Microscale Approach to Organic Laboratory Techniques. Cengage Learning, 2016.
-
HFC Cat. 15971-95-6 | 4-Cyclohexyl-4-oxobutanoic acid. [Link]
- Al-Zoubi, R. M.; Al-Jaber, H. I.; Al-Rawashdeh, N. A. F. The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines. Arabian Journal of Chemistry, 2020, 13(1), 2211-2225.
-
Master Organic Chemistry. Decarboxylation. [Link]
-
Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]
Sources
- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Home Page [chem.ualberta.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
"troubleshooting low yield in Friedel-Crafts acylation of cyclohexylbenzene"
Technical Support Center: Friedel-Crafts Acylation
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the Friedel-Crafts acylation of cyclohexylbenzene. Our goal is to move beyond simple procedural lists and explain the underlying causality, empowering you to troubleshoot effectively and enhance the success of your synthesis.
Troubleshooting Guide: Specific Experimental Issues
This section addresses common, specific problems encountered during the acylation of cyclohexylbenzene to form 4-cyclohexylacetophenone.
Q1: My yield of 4-cyclohexylacetophenone is consistently low (<30%), and TLC analysis shows a significant amount of unreacted cyclohexylbenzene. What are the most likely causes?
A1: This classic symptom points towards a failure in reaction initiation or progression. The primary culprits are almost always related to the catalyst's activity and the reaction environment. Let's break down the potential issues:
-
Catalyst Inactivity due to Moisture: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely hygroscopic. Any trace of water in your reagents, solvent, or glassware will hydrolyze and deactivate the catalyst, halting the reaction.[1] It is imperative to operate under strictly anhydrous conditions. Ensure glassware is flame-dried or oven-dried, solvents are passed through a drying agent or purchased as anhydrous grade, and the AlCl₃ is fresh from a sealed container.
-
Insufficient Catalyst Stoichiometry: A common misconception is that this reaction is truly catalytic. It is not. The product, 4-cyclohexylacetophenone, is a ketone, which is a moderate Lewis base. It readily forms a stable complex with the AlCl₃ catalyst.[2][3] This complexation effectively removes the catalyst from the reaction cycle, preventing it from activating more acylating agent.[2] Therefore, a stoichiometric amount (or a slight excess, e.g., 1.1-1.3 equivalents) of the Lewis acid is required.[2]
-
Sub-Optimal Reaction Temperature: While some Friedel-Crafts reactions proceed at 0°C or room temperature, the acylation of cyclohexylbenzene may require thermal energy to overcome its activation barrier.[1] If the reaction is sluggish at low temperatures (as indicated by TLC), a gradual increase in temperature (e.g., to 40-60°C) may be necessary.[4] However, avoid excessive heat, which can promote side reactions.[5]
Q2: My reaction mixture turns dark brown or black, resulting in a tarry residue and a very low yield of the desired product. What is causing this decomposition?
A2: A dark, tarry mixture is a clear sign of decomposition and unwanted side reactions. This is typically caused by overly aggressive reaction conditions.
-
Excessive Reaction Temperature: High temperatures can lead to polymerization and charring of the aromatic substrate and product.[1][5] The reaction is exothermic, especially during the initial addition of the acylating agent. It is crucial to control the temperature with an ice bath during the addition phase and then carefully heat the reaction only if necessary, while monitoring its progress.[6]
-
Impure Reagents: The purity of your starting materials is critical.[1] Old acetyl chloride can hydrolyze to acetic acid, which can interfere with the catalyst. Similarly, impurities in the cyclohexylbenzene can lead to undesired side reactions. Using freshly distilled or high-purity reagents is recommended.
Q3: I am observing the formation of a significant byproduct, which I suspect is the ortho-isomer (2-cyclohexylacetophenone). How can I improve the regioselectivity for the para-product?
A3: The cyclohexyl group is an ortho-, para-directing activator. However, due to its significant steric bulk, the para-position is strongly favored.[7] If you are seeing a notable amount of the ortho-isomer, it suggests that the reaction conditions are overriding the steric control.
-
Influence of Temperature: Higher reaction temperatures can sometimes reduce selectivity by providing enough energy to overcome the steric hindrance of the ortho position.[5] Running the reaction at the lowest feasible temperature that still allows for a reasonable reaction rate can improve the para:ortho ratio.
-
Choice of Solvent and Catalyst: While less common for this specific substrate, the choice of solvent can sometimes influence isomer distribution.[8] Using non-polar solvents like dichloromethane (DCM) or carbon disulfide (CS₂) generally provides good selectivity. The steric bulk of the catalyst-acyl chloride complex can also play a role; however, with AlCl₃, this is a standard and generally effective choice.[7]
Frequently Asked Questions (FAQs)
This section covers broader questions regarding the principles of the reaction.
FAQ 1: What is the optimal Lewis acid and its stoichiometry for this reaction?
Aluminum chloride (AlCl₃) is the most common and highly effective Lewis acid for this acylation.[9] As detailed in Q1, due to the formation of a stable complex between the ketone product and AlCl₃, a stoichiometric amount is necessary.[2][3] A good starting point is 1.1 to 1.3 molar equivalents of AlCl₃ relative to the limiting reagent (typically the acetyl chloride).
FAQ 2: How does the Friedel-Crafts acylation mechanism prevent poly-acylation?
The acyl group (–COR) is an electron-withdrawing group. Once it is attached to the benzene ring, it deactivates the ring towards further electrophilic aromatic substitution.[1][3] This deactivation makes the product, 4-cyclohexylacetophenone, significantly less reactive than the starting material, cyclohexylbenzene, effectively preventing a second acylation reaction from occurring.[1][10] This is a key advantage over Friedel-Crafts alkylation, which often suffers from polyalkylation.[11]
FAQ 3: Can I use acetic anhydride instead of acetyl chloride as the acylating agent?
Yes, acetic anhydride is a viable acylating agent.[2] However, it is generally less reactive than acetyl chloride. Consequently, the reaction may require more forcing conditions, such as a higher temperature or a longer reaction time, to achieve a comparable yield. The stoichiometry of the Lewis acid may also need to be adjusted, as both carbonyl oxygens in the anhydride can complex with AlCl₃.
FAQ 4: What are the key differences in the electrophile compared to Friedel-Crafts alkylation, and why does it matter?
In Friedel-Crafts acylation, the electrophile is a resonance-stabilized acylium ion (R-C≡O⁺).[12] This ion is significantly stabilized by resonance and does not undergo the carbocation rearrangements that plague Friedel-Crafts alkylation reactions.[13][14] This stability ensures that you get a straight-chain acyl group attached to the ring without isomeric scrambling, which is a major advantage for synthetic predictability.[11]
Data & Parameters Summary
The following table summarizes the impact of key reaction parameters on the acylation of cyclohexylbenzene.
| Parameter | Recommended Condition | Rationale & Impact on Low Yield |
| Lewis Acid | Anhydrous AlCl₃ | The standard, highly active catalyst. Using other, milder Lewis acids may result in low conversion.[7] |
| Catalyst Stoichiometry | 1.1 - 1.3 equivalents | Prevents catalyst sequestration by the product ketone, which is a primary cause of incomplete reaction.[2] |
| Acylating Agent | Acetyl Chloride (fresh) | Higher reactivity than acetic anhydride. Ensure purity to avoid side reactions.[1] |
| Solvent | Anhydrous DCM, CS₂, or 1,2-dichloroethane | Inert solvents are crucial. Avoid solvents that can be acylated (e.g., benzene as a solvent) or that coordinate strongly with the catalyst. |
| Temperature | 0°C for addition, then RT to 60°C | Balances reaction rate with selectivity and stability. Too low = low conversion; too high = decomposition.[1][15] |
| Atmosphere | Inert (N₂ or Ar) | Essential for maintaining anhydrous conditions and preventing catalyst deactivation by atmospheric moisture.[1] |
Visualized Workflows and Mechanisms
Diagram 1: Core Reaction Mechanism
Caption: Decision tree for troubleshooting low yield issues.
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Cyclohexylbenzene
-
Safety Note: This reaction should be performed in a well-ventilated fume hood. AlCl₃ is corrosive and reacts violently with water. Acetyl chloride is corrosive and lachrymatory. Wear appropriate personal protective equipment (PPE).
-
Glassware Preparation: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube (CaCl₂), and a pressure-equalizing dropping funnel. Allow to cool to room temperature under an inert atmosphere (N₂ or Argon).
-
Reagent Setup: In the reaction flask, suspend anhydrous aluminum chloride (14.7 g, 110 mmol, 1.1 eq.) in 50 mL of anhydrous dichloromethane (DCM).
-
Substrate Addition: To the dropping funnel, add a solution of cyclohexylbenzene (16.0 g, 100 mmol, 1.0 eq.) and acetyl chloride (8.6 g, 110 mmol, 1.1 eq.) in 20 mL of anhydrous DCM.
-
Reaction Initiation: Cool the stirred AlCl₃ suspension in an ice-water bath to 0-5°C.
-
Slow Addition: Add the solution from the dropping funnel dropwise to the AlCl₃ suspension over 30-45 minutes. Maintain the internal temperature below 10°C. Vigorous evolution of HCl gas will be observed.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-3 hours. Monitor the reaction's progress by TLC (e.g., using 9:1 Hexanes:Ethyl Acetate) until the cyclohexylbenzene spot has been consumed. If the reaction is slow, it can be gently heated to reflux (~40°C) for 1-2 hours.
-
Quenching: Once the reaction is complete, cool the flask back down in an ice bath. Very slowly and carefully, pour the reaction mixture onto 100 g of crushed ice in a 500 mL beaker with stirring. This quench is highly exothermic and will release HCl gas.
-
Workup: Proceed immediately to Protocol 2.
Protocol 2: Workup and Purification
-
Extraction: Transfer the quenched mixture to a separatory funnel. Add an additional 50 mL of DCM. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with:
-
50 mL of 1M HCl (to remove any remaining aluminum salts).
-
50 mL of water.
-
50 mL of saturated sodium bicarbonate solution (to neutralize excess acid; watch for gas evolution).
-
50 mL of brine.
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude product.
-
Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to afford pure 4-cyclohexylacetophenone.
References
-
Saskia, K. (n.d.). 10.9. Reaction: Acylation via Friedel-Crafts. Introduction to Organic Chemistry - Saskoer.ca. Retrieved from [Link]
-
Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]
-
Wikipedia contributors. (n.d.). Friedel–Crafts reaction. Wikipedia. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of temperature on the conversion and selectivity of Friedel-Crafts acetylation of Fl in DCE. Retrieved from [Link]
-
LibreTexts Chemistry. (2024, January 16). 8.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
LibreTexts Chemistry. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, January 22). Friedel-Crafts Acylation. Retrieved from [Link]
-
Clark, J. (n.d.). Friedel-Crafts acylation of benzene. Chemguide. Retrieved from [Link]
-
Reddit. (2022, October 1). under what conditions do friedel crafts acylation of benzene occur? r/chemhelp. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch12: Friedel-Crafts acylation. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry [saskoer.ca]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Catalyst Loading for 4-Cyclohexyl-4-oxobutyric Acid Synthesis
Introduction: The Critical Role of Catalyst Optimization
The synthesis of 4-Cyclohexyl-4-oxobutyric acid, a key intermediate in pharmaceutical development, is most commonly achieved via the Friedel-Crafts acylation of cyclohexylbenzene with succinic anhydride.[1][2] The success of this electrophilic aromatic substitution hinges on the precise activity and amount of the catalyst employed. Optimizing the catalyst loading is not merely a procedural step; it is a crucial determinant of reaction efficiency, yield, purity, and overall process economy. Under-loading the catalyst can lead to a sluggish or incomplete reaction, while over-loading can increase costs, complicate product purification, and potentially lead to unwanted side reactions.
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting and optimizing catalyst loading in this specific synthesis. It is structured to address common challenges in a practical, question-and-answer format, grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What type of catalyst is typically used for this synthesis, and why is the loading so critical?
A1: The standard method employs a Lewis acid catalyst, with anhydrous aluminum chloride (AlCl₃) being the most common choice.[2] The reaction proceeds via the formation of an acylium ion intermediate, which then attacks the cyclohexylbenzene ring.
The catalyst loading is uniquely critical in Friedel-Crafts acylation due to product complexation. The ketone group in the this compound product is also a Lewis base and forms a stable complex with the AlCl₃ catalyst.[3] This complexation effectively removes the catalyst from the reaction cycle. Consequently, unlike many other catalytic reactions where sub-stoichiometric amounts are used, Friedel-Crafts acylation often requires at least a stoichiometric amount (1 equivalent) or even a slight excess of the Lewis acid catalyst to drive the reaction to completion.[3][4]
Q2: Can I use less than 1.0 equivalent of a Lewis acid catalyst like AlCl₃?
A2: While theoretically possible under certain conditions (e.g., very high temperatures to break the product-catalyst complex), it is generally not advisable for standard lab-scale synthesis. Using sub-stoichiometric amounts of AlCl₃ will likely result in an incomplete reaction and low yield, as a portion of the catalyst will be irreversibly sequestered by the first molecules of product that are formed. Optimization typically involves exploring a range from 1.0 to 1.5 equivalents to find the sweet spot between high conversion and manageable work-up.
Q3: Are there alternatives to homogeneous Lewis acids like AlCl₃?
A3: Yes, heterogeneous solid acid catalysts are a growing area of interest for making Friedel-Crafts reactions "greener" and more efficient.[5] These include:
-
Zeolites: These microporous aluminosilicates offer shape selectivity and Brønsted/Lewis acid sites.[6] They can be easily filtered and potentially reused, simplifying purification.[5][7]
-
Supported Heteropolyacids: Acids like phosphotungstic acid (PTA) can be immobilized on supports like silica, creating a stable and highly acidic heterogeneous catalyst.[8]
-
Metal Oxides and Clays: Certain treated metal oxides and clays can also exhibit sufficient acidity to catalyze the reaction.[5][9]
For these heterogeneous catalysts, the optimization goal is different: to use the lowest possible catalytic amount (e.g., 5-20 mol%) that provides a high reaction rate and yield, as they are not consumed by product complexation in the same way as AlCl₃.[6][10]
Q4: How do I know if my catalyst is active?
A4: For Lewis acids like AlCl₃, the primary enemy is moisture. Anhydrous aluminum chloride is highly hygroscopic and reacts with water to become inactive.[3][11] A fresh, high-quality bottle of AlCl₃ should be a fine, free-flowing pale yellow or off-white powder. If it is clumpy or has a strong smell of HCl, it has likely been compromised by moisture. Always handle anhydrous AlCl₃ in a glove box or under a dry, inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis and optimization process.
Problem 1: Low or No Product Yield
Your reaction has run for the expected duration, but analysis (TLC, LC-MS) shows a low conversion of starting material or no desired product.
Caption: Troubleshooting logic for low product yield.
-
Inactive Catalyst: As mentioned, moisture is the most common reason for AlCl₃ inactivity. The hydrolysis of the catalyst prevents the formation of the necessary acylium ion electrophile.[3][11]
-
Insufficient Catalyst Loading: Due to product complexation, using less than one full equivalent of AlCl₃ relative to the limiting reagent (succinic anhydride) will guarantee an incomplete reaction.[4]
-
Deactivated Aromatic Ring: While cyclohexylbenzene is an activated ring system, impurities in the starting material could interfere. Friedel-Crafts reactions fail with strongly deactivated aromatic rings (e.g., those with -NO₂, -CN, -SO₃H groups).[12][13] Ensure your cyclohexylbenzene is pure.
-
Poor Reagent Quality: The purity of succinic anhydride is also critical. If it has hydrolyzed to succinic acid, it will not form the acylium ion as readily.
Problem 2: Formation of Multiple Products or Persistent Impurities
Your reaction yields a product, but it is difficult to purify, and spectroscopic analysis (NMR, MS) shows the presence of significant byproducts.
-
Cause: Regioisomer Formation (ortho-, meta-acylation).
-
Explanation: The cyclohexyl group is an ortho-, para-directing activator. While the para-product is sterically favored and typically major, some ortho-isomer can form.
-
Solution: Optimization of reaction temperature can influence regioselectivity. Lower temperatures often favor the para-isomer. Purification via recrystallization is usually effective at removing the ortho-isomer. A well-chosen solvent system (e.g., ethyl acetate/hexane) is key.[14]
-
-
Cause: Polysubstitution.
-
Explanation: This is less common in acylation than alkylation because the product, an acyl-substituted benzene, is deactivated towards further electrophilic attack.[4][12] However, if the reaction conditions are too harsh (very high temperature or a large excess of a highly active catalyst), it might occur.
-
Solution: Re-evaluate your catalyst loading. Use the minimum amount of catalyst required for full conversion of the starting material. Avoid unnecessarily high reaction temperatures.
-
Problem 3: Reaction Stalls After Initial Conversion
The reaction proceeds well initially (as monitored by TLC/LC-MS) but then stops, leaving a significant amount of unreacted starting material.
-
Cause: Catalyst Deactivation by Product.
-
Explanation: This is the most likely scenario. The reaction stops once the amount of product formed is sufficient to complex with all the available free catalyst. This is a clear sign of insufficient initial catalyst loading.
-
Solution: The experiment itself has validated the need for a higher catalyst load. Repeat the reaction with an incrementally higher catalyst loading (e.g., increase from 1.1 eq to 1.3 eq).
-
-
Cause: Mass Transfer Limitations (Scale-up Issue).
-
Explanation: In larger-scale reactions, poor mixing can lead to localized "hot spots" or areas where the catalyst is not effectively dispersed. This can cause the reaction to stall in the bulk mixture.[15]
-
Solution: Ensure vigorous and efficient stirring, especially during the addition of reagents. For pilot or plant-scale reactions, reactor design and agitation efficiency are critical parameters to consider.[15]
-
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol is a representative starting point. All manipulations involving anhydrous AlCl₃ should be performed under an inert atmosphere.
Materials:
-
Cyclohexylbenzene (1.0 eq)
-
Succinic anhydride (1.0 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Nitrobenzene
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
-
Water
-
Ethyl Acetate
-
Hexane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel, add anhydrous AlCl₃ (1.2 eq) and the chosen anhydrous solvent (e.g., DCM). Cool the suspension to 0-5 °C in an ice bath.
-
Reagent Addition: Add succinic anhydride (1.0 eq) to the AlCl₃ suspension in portions, ensuring the temperature remains below 10 °C. Once the addition is complete, add cyclohexylbenzene (1.0 eq) dropwise via the addition funnel over 30-60 minutes.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction's progress by TLC or LC-MS. If required, the reaction can be gently heated to reflux to drive it to completion.[14]
-
Quenching: Once the reaction is complete, cool the mixture back down in an ice bath. Very slowly and carefully, pour the reaction mixture onto a vigorously stirred slurry of crushed ice and concentrated HCl.[3] This highly exothermic step decomposes the aluminum chloride complexes.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer 2-3 times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The crude solid can be purified by recrystallization, typically from an ethyl acetate/hexane solvent system.[16]
Protocol 2: Systematic Optimization of Catalyst Loading
This workflow uses parallel experimentation to efficiently determine the optimal catalyst load.
Caption: Workflow for parallel optimization of catalyst loading.
Procedure:
-
Set up 4-6 small-scale reactions in parallel using a reaction block or multiple flasks.
-
Keep the molar quantities of cyclohexylbenzene and succinic anhydride constant across all reactions.
-
Vary the molar equivalents of AlCl₃ in each reaction. A good starting range would be 1.0, 1.1, 1.2, 1.3, and 1.5 equivalents.
-
Run all reactions under identical conditions (solvent volume, temperature, stir rate, reaction time).
-
After the designated time, quench and work up each reaction identically.
-
Analyze the results by calculating the isolated yield and assessing the purity of each product (e.g., by HPLC or qNMR).
Data Presentation & Interpretation
Summarize your optimization results in a clear table to facilitate comparison.
Table 1: Example Results from a Catalyst Loading Optimization Study
| Experiment | AlCl₃ Loading (eq.) | Reaction Time (h) | Conversion (%)¹ | Isolated Yield (%) | Purity (%)² |
| 1 | 1.0 | 4 | 75 | 68 | 98.1 |
| 2 | 1.1 | 4 | 92 | 85 | 98.5 |
| 3 | 1.2 | 4 | >99 | 94 | 98.3 |
| 4 | 1.5 | 4 | >99 | 93 | 97.2 |
¹ As determined by UPLC analysis of crude reaction mixture. ² As determined by HPLC area percent.
Interpretation: In this hypothetical example, increasing the catalyst loading from 1.0 to 1.2 equivalents significantly improves both the reaction conversion and the isolated yield. However, a further increase to 1.5 equivalents provides no additional benefit to the yield and may slightly decrease purity, likely due to a more challenging work-up or minor side reactions. Therefore, 1.2 equivalents would be selected as the optimal catalyst loading for this process.
References
- Benchchem. (n.d.). Managing catalyst deactivation in Friedel-Crafts reactions.
- LibreTexts Chemistry. (2024). 8.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- El-Faham, A., et al. (2023). Recent advances in aza Friedel–Crafts reaction: strategies for achiral and stereoselective synthesis. RSC Advances.
- Organic Chemistry Portal. (n.d.).
- Master Organic Chemistry. (2018). EAS Reactions (3)
- Aghaei, M., et al. (2022).
- ACS Publications. (2022). Optimization of the Friedel–Crafts Alkylation for the Synthesis of Hyper-Cross-Linked Polymers.
- Benchchem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
- Aghaei, M., et al. (2022).
- Lachter, E. R., et al. (2024).
- ResearchGate. (2024).
- Rossi, B., et al. (2025).
- ResearchGate. (2025).
- Reddit. (2021).
- Google Patents. (1995).
- ResearchGate. (2024). (PDF)
- Benchchem. (2025). A Comparative Guide to Assessing the Purity of Synthesized 4-Oxobutanoic Acid Against a Reference Standard.
- Scirp.org. (2007). Bond, G., et al.
- PubMed. (1998). 4-(trans-4-Methylcyclohexyl)-4-oxobutyric acid (JTT-608). A new class of antidiabetic agent.
- Benchchem. (2025).
- Benchchem. (2025). Technical Support Center: Production of 4-(4-Methylphenyl)-4-oxobutanoic acid.
- Quora. (2018).
- Pure Help Center. (2022).
- YouTube. (2021).
- Pharmaguideline. (n.d.).
- Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid.
- PubMed Central. (n.d.).
- Benchchem. (2025). Technical Support Center: 4-(2,4-Difluorophenyl)
- PubChem. (n.d.). 4-(Cyclohexyloxy)-4-oxobutanoic acid.
- ChemScene. (n.d.). 15971-95-6 | 4-Cyclohexyl-4-oxobutanoic acid.
- Benchchem. (2025). Synthesis of 4-(4-Iodophenyl)
Sources
- 1. 4-(trans-4-Methylcyclohexyl)-4-oxobutyric acid (JTT-608). A new class of antidiabetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. eurekaselect.com [eurekaselect.com]
- 6. researchgate.net [researchgate.net]
- 7. Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material - PMC [pmc.ncbi.nlm.nih.gov]
- 8. etsu.elsevierpure.com [etsu.elsevierpure.com]
- 9. researchgate.net [researchgate.net]
- 10. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solven ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03638K [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. reddit.com [reddit.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to γ-Ketoacids in Synthesis: A Comparative Analysis of 4-Cyclohexyl-4-oxobutanoic Acid and its Alternatives
Introduction: The Strategic Value of Ketoacids in Modern Synthesis
Ketoacids are a class of organic compounds characterized by the presence of both a carboxylic acid and a ketone functional group. This dual reactivity makes them exceptionally versatile building blocks in organic synthesis, particularly in the pharmaceutical industry where they serve as precursors to a vast array of complex molecular architectures.[1] Among these, γ-ketoacids, such as 4-cyclohexyl-4-oxobutanoic acid, are pivotal intermediates for constructing heterocyclic systems and other bioactive molecules.[2]
This guide provides an in-depth comparison of 4-cyclohexyl-4-oxobutanoic acid with other prominent ketoacids—namely levulinic acid, pyruvic acid, and α-ketoglutaric acid. We will dissect their synthetic routes, evaluate their performance based on experimental data, and explain the rationale behind choosing one precursor over another for specific applications. This analysis is designed to equip researchers, chemists, and drug development professionals with the field-proven insights necessary to make strategic decisions in their synthetic endeavors.
The Synthesis of γ-Ketoacids: A Mechanistic Overview
The most prevalent and robust method for synthesizing γ-ketoacids, including 4-cyclohexyl-4-oxobutanoic acid and its aromatic analogs, is the Friedel-Crafts acylation.[3][4] This reaction involves the electrophilic substitution of an aromatic or aliphatic compound with an acylating agent, typically a cyclic anhydride like succinic anhydride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[5][6]
The causality behind this choice of reactants is clear: succinic anhydride provides the four-carbon backbone of the butanoic acid chain, while the Lewis acid activates the anhydride, rendering it sufficiently electrophilic to attack the C-H bond of the substrate (e.g., cyclohexane or benzene).[5] This method is valued for its efficiency in forming carbon-carbon bonds, a cornerstone of complex molecule construction.[5]
Caption: General workflow for γ-ketoacid synthesis via Friedel-Crafts acylation.
Comparative Analysis of Key Ketoacids
The selection of a ketoacid for a synthetic pathway is a critical decision dictated by factors such as the desired final structure, cost of starting materials, reaction scalability, and sustainability. Below, we compare 4-cyclohexyl-4-oxobutanoic acid with three other widely used ketoacids.
4-Cyclohexyl-4-oxobutanoic Acid
-
Synthesis: Primarily synthesized via Friedel-Crafts acylation of cyclohexane with succinic anhydride. This reaction provides a direct route to the target molecule.
-
Strengths: The cyclohexyl moiety imparts significant lipophilicity, a desirable trait in drug design for enhancing membrane permeability. Its structure is a key component in certain pharmaceutical agents, making it a valuable, albeit specialized, intermediate.
-
Limitations: The synthesis often requires stoichiometric amounts of a Lewis acid, which can complicate purification and generate significant waste. The starting materials, while common, are petroleum-derived.
-
Primary Application: Serves as a key precursor in the synthesis of specific pharmaceutical compounds where the cyclohexyl ketone motif is integral to biological activity. An important, related application is in the synthesis of Cilastatin, an inhibitor of the renal enzyme dehydropeptidase I.[7] Cilastatin is co-administered with the antibiotic imipenem to prevent its degradation.[7] While not a direct precursor, the synthesis of Cilastatin involves a derivatized heptenoic acid, showcasing the utility of such aliphatic acid backbones in drug synthesis.[8]
Levulinic Acid (4-Oxopentanoic Acid)
-
Synthesis: Notably, levulinic acid can be produced from the acid-catalyzed dehydration of carbohydrates like fructose and glucose, which are derived from biomass.[9][10][11] This "green" origin makes it a highly attractive platform chemical.[10] The synthesis proceeds through the key intermediate 5-hydroxymethylfurfural (HMF).[11]
-
Strengths: Sourced from renewable feedstocks, offering a sustainable alternative to petrochemicals.[12] Its bifunctional nature allows for a wide range of transformations at both the ketone and carboxylic acid sites.[10][12] It is a precursor to γ-valerolactone (a solvent and fuel additive) and 5-aminolevulinic acid (a biodegradable herbicide and photodynamic therapy agent).[9][12]
-
Limitations: While the feedstock is renewable, the conversion process can require harsh acidic conditions and purification from the reaction mixture can be challenging.
-
Primary Application: Widely used as a versatile platform chemical. In drug synthesis, it can be incorporated directly, used to synthesize derivatives, or act as a chemical linker in targeted drug delivery systems.[9][10]
Pyruvic Acid (2-Oxopropanoic Acid)
-
Synthesis: Pyruvic acid is the simplest α-keto acid.[13] It can be prepared chemically by heating a mixture of tartaric acid with a dehydrating agent like potassium bisulfate.[14][15] It is also a central intermediate in several metabolic pathways, most notably as the end product of glycolysis.[13][15]
-
Strengths: As a key metabolic hub, it is a precursor for the biosynthesis of the amino acid alanine.[13] In organic synthesis, its α-keto acid structure is highly reactive and useful for constructing various heterocycles and other functionalized molecules.[16][17]
-
Limitations: Chemical synthesis can have moderate yields and require high temperatures.[14] Its high reactivity can also lead to side reactions if not properly controlled.
-
Primary Application: Serves as a crucial starting material for synthesizing amino acids (e.g., L-DOPA), and other biologically active compounds.[16] It is widely used in the chemical, pharmaceutical, and food industries.[17]
α-Ketoglutaric Acid (2-Oxopentanedioic Acid)
-
Synthesis: α-Ketoglutaric acid (AKG) is a key intermediate in the Krebs cycle, a central metabolic pathway for cellular energy production.[18][19] Its synthesis is often achieved through biotechnological routes, such as fermentation.[20][21]
-
Strengths: Plays a vital role in cellular metabolism, acting as a nitrogen scavenger and a precursor for the synthesis of glutamate and glutamine, which in turn stimulate protein synthesis.[22][23] It is implicated in a wide range of physiological functions, including immune system modulation and aging.[22][23]
-
Limitations: Its primary utility is in biochemical and physiological applications rather than as a general-purpose synthetic building block in traditional organic chemistry, though it is used for synthesizing certain biopolymers and heterocyclic compounds.[24]
-
Primary Application: Primarily used in nutritional supplements, cell culture media, and in clinical applications related to its metabolic and signaling roles.[22][23]
Caption: Logical relationship diagram for selecting a ketoacid based on synthetic goals.
Quantitative Performance Comparison
To provide an objective comparison, the following table summarizes key performance indicators for each ketoacid in a synthetic context.
| Feature | 4-Cyclohexyl-4-oxobutanoic Acid | Levulinic Acid | Pyruvic Acid | α-Ketoglutaric Acid |
| Position of Keto Group | Gamma (γ)[1] | Gamma (γ)[1] | Alpha (α)[1] | Alpha (α)[1] |
| Typical Synthesis Route | Friedel-Crafts Acylation[2] | Biomass (Hexose) Dehydration[11] | Tartaric Acid Distillation[14] | Fermentation / Krebs Cycle[20][22] |
| Primary Feedstock | Cyclohexane, Succinic Anhydride | Glucose, Fructose (Biomass)[10] | Tartaric Acid, Lactic Acid[14][17] | Carbohydrates, Amino Acids |
| Key Advantage | Introduces lipophilic cyclohexyl group | Sustainable, "green" platform chemical[12] | Fundamental biochemical precursor[13] | Central metabolic regulator[23] |
| Common Applications | Specialized pharmaceutical intermediates | Polymers, solvents, drug linkers[9][10] | Amino acid synthesis, agrochemicals[16] | Nutraceuticals, cell biology[22] |
| Sustainability | Low (Petroleum-based) | High (Renewable feedstock) | Medium (Can be derived from biomass) | High (Biochemical production) |
Experimental Protocol: Synthesis of 4-Aryl-4-oxobutanoic Acid via Friedel-Crafts Acylation
This protocol is a self-validating system that describes a representative synthesis of a γ-ketoacid. The successful formation of the product can be verified through standard analytical techniques (TLC, NMR, MS) and by observing the consumption of starting materials.
Objective: To synthesize 4-oxo-4-phenylbutanoic acid as a representative example of γ-ketoacid synthesis.[2]
Materials:
-
Benzene (30 mL, anhydrous)
-
Anhydrous Aluminum Chloride (0.10 M)
-
Succinic Anhydride (0.10 M)
-
Ice-cold Hydrochloric Acid (2.5% v/v)
-
5% w/v Sodium Bicarbonate Solution
-
Ether
-
Dilute Hydrochloric Acid
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add benzene (30 mL) and anhydrous aluminum chloride (0.10 M). Ensure the setup is under anhydrous conditions (e.g., using a drying tube).
-
Initiation: Gently heat the mixture to reflux on a water bath.
-
Addition of Anhydride: Add succinic anhydride (0.10 M) in small portions over 30 minutes with continuous stirring. The addition is portion-wise to control the exothermic reaction.
-
Reaction: Continue heating and stirring the reaction mixture for 4 hours. The progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing ice-cold 2.5% hydrochloric acid. This step quenches the reaction and hydrolyzes the aluminum chloride complex.
-
Isolation of Crude Product: Perform steam distillation to remove the excess benzene. The remaining aqueous solution is then concentrated by evaporation on a water bath to obtain the crude 4-oxo-4-phenylbutanoic acid.
-
Purification: Dissolve the crude product in a 5% w/v sodium bicarbonate solution. This deprotonates the carboxylic acid, making it water-soluble. Wash the aqueous solution with ether to remove any non-acidic organic impurities.
-
Final Product Precipitation: Acidify the aqueous layer with dilute hydrochloric acid. This re-protonates the carboxylate, causing the purified 4-oxo-4-phenylbutanoic acid to precipitate out of the solution.
-
Drying: Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Conclusion and Future Outlook
The choice between 4-cyclohexyl-4-oxobutanoic acid and other ketoacids is fundamentally a strategic one, guided by the specific demands of the synthetic target.
-
4-Cyclohexyl-4-oxobutanoic acid is the specialist's choice, ideal for introducing a lipophilic cyclohexyl moiety in advanced pharmaceutical intermediates where this specific structure is paramount.
-
Levulinic acid is the champion of green chemistry, offering a versatile and sustainable platform for a multitude of applications, from polymers to drug delivery systems.[25] Its star is rising as the chemical industry pivots towards renewable feedstocks.
-
Pyruvic acid and α-ketoglutaric acid remain the undisputed cornerstones of biochemistry and biotechnology. Their value lies in their direct link to metabolic pathways, making them indispensable for the synthesis of amino acids and for applications in nutraceuticals and metabolic research.[21]
For the modern researcher, the decision-making process must weigh the synthetic efficiency of traditional methods like the Friedel-Crafts acylation against the environmental and economic benefits of bio-based routes. As metabolic engineering and biocatalysis advance, the biochemical synthesis of ketoacids from renewable carbohydrates is poised to become increasingly competitive, promising a future of greener, more efficient chemical production.[21][24]
References
- Howard, J. W., & Fraser, W. A. (n.d.). Pyruvic acid. Organic Syntheses Procedure.
- Chemicalbook. (2023). Levulinic acid: synthesis and applications in drug synthesis.
- Bull. Korean Chem. Soc. (2003). Synthesis of α-Ketobutyrolactones and γ-Hydroxy-α-Keto Acids.
- Sonavane, S. U., et al. (n.d.). An improved, scalable and robust process for the synthesis of cilastatin sodium: A renal dehydropeptidase inhibitor. Semantic Scholar.
- Chemcess. (2024). Levulinic Acid: Properties, Reactions, Production And Uses.
- Taylor & Francis Online. (n.d.). A review on biomass-derived levulinic acid for application in drug synthesis.
- ResearchGate. (n.d.). Levulinic Acid from Biomass: Synthesis and Applications.
- Chem-Int. (n.d.). Levulinic Acid: Types and Versatile Applications in Science and Industry.
- Google Patents. (n.d.). Preparation method of cilastatin sodium active pharmaceutical ingredient.
- PubChem. (n.d.). Cilastatin. National Institutes of Health.
- Google Patents. (n.d.). Process for the preparation of cilastatin.
- Google Patents. (n.d.). Processes for the preparation of cilastatin.
- Journal of Animal Science and Biotechnology. (2016). Alpha-Ketoglutarate: Physiological Functions and Applications.
- Google Patents. (n.d.). A kind of green synthesis process of pyruvic acid.
- Science.gov. (n.d.). friedel-crafts acylation reaction: Topics.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,4-keto carboxylic acids, esters and amides.
- Correa, F. d. P. (1932). A Synthesis of [gamma] Keto Acids. Cornell University.
- Wikipedia. (n.d.). Pyruvic acid.
- Creative Proteomics. (n.d.). Overview of α-Ketoglutaric Acid.
- YouTube. (2020). Acyl Halides to Ketones, Part 1: Friedel Crafts Acylation.
- ChemicalBook. (n.d.). Different preparation methods of pyruvic acid.
- Britannica. (2026). pyruvic acid.
- Master Organic Chemistry. (n.d.). Friedel-Crafts acylation of aromatic groups to give ketones.
- Wikipedia. (n.d.). α-Ketoglutaric acid.
- Industrial and Engineering Chemistry. (n.d.). Studies in the Friedel and Crafts Reaction Preparation of Ketones and Keto Acids.
- YouTube. (2020). Preparation of aromatic Ketones by Friedel-Crafts Acylation.
- PubMed Central. (2016). Alpha-Ketoglutarate: Physiological Functions and Applications. National Institutes of Health.
- BenchChem. (n.d.). 4-Oxobutanoic Acid: A Versatile Precursor in Organic Synthesis.
- ResearchGate. (n.d.). The routes to synthesize α-ketoglutaric acid (KGA) and methanetriacetic....
- Wikipedia. (n.d.). Keto acid.
- PubMed. (2021). Comparative analysis of the chemical and biochemical synthesis of keto acids.
- ResearchGate. (n.d.). Comparative analysis of the chemical and biochemical synthesis of keto acids.
Sources
- 1. Keto acid - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Cilastatin | C16H26N2O5S | CID 6435415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. WO2011061609A2 - Processes for the preparation of cilastatin - Google Patents [patents.google.com]
- 9. Levulinic acid: synthesis and applications in drug synthesis_Chemicalbook [chemicalbook.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. chemcess.com [chemcess.com]
- 13. Pyruvic acid - Wikipedia [en.wikipedia.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Pyruvic acid | Definition, Chemical Formula, & Function | Britannica [britannica.com]
- 16. CN107954854A - A kind of green synthesis process of pyruvic acid - Google Patents [patents.google.com]
- 17. Different preparation methods of pyruvic acid_Chemicalbook [chemicalbook.com]
- 18. Overview of α-Ketoglutaric Acid - Creative Proteomics [creative-proteomics.com]
- 19. α-Ketoglutaric acid - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. Comparative analysis of the chemical and biochemical synthesis of keto acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Alpha-Ketoglutarate: Physiological Functions and Applications [biomolther.org]
- 23. Alpha-Ketoglutarate: Physiological Functions and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. ijpsjournal.com [ijpsjournal.com]
A Comparative Guide to the Spectroscopic Analysis of 4-Cyclohexyl-4-oxobutanoic acid for Structural Validation
In the landscape of drug discovery and development, the unambiguous structural validation of novel chemical entities is a cornerstone of regulatory compliance and scientific rigor. This guide provides an in-depth, comparative analysis of the spectroscopic techniques used to elucidate and confirm the structure of 4-Cyclohexyl-4-oxobutanoic acid. By juxtaposing predicted data for our target molecule with experimental data from a structurally related compound, cyclohexyl methyl ketone, we aim to provide researchers, scientists, and drug development professionals with a comprehensive framework for structural validation.
The Criticality of Multi-faceted Spectroscopic Analysis
No single analytical technique is sufficient to definitively determine the structure of a molecule. A confluence of data from various spectroscopic methods is essential to piece together the molecular puzzle. For a molecule like 4-Cyclohexyl-4-oxobutanoic acid, which possesses a keto and a carboxylic acid functional group, as well as a saturated carbocyclic ring, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is indispensable. Each technique provides unique and complementary information, and their collective interpretation forms a self-validating system of structural proof.
A Comparative Analysis of the Reactivity of 4-Cyclohexyl-4-oxobutyric Acid and Its Aromatic Analogs
For Immediate Release
In the landscape of pharmaceutical and materials science research, the reactivity of carboxylic acids and ketones is a cornerstone of molecular synthesis. This guide provides a detailed comparative analysis of the reactivity of 4-cyclohexyl-4-oxobutyric acid and its aromatic counterpart, 4-oxo-4-phenylbutyric acid. By examining the electronic and steric influences of the cyclohexyl versus the phenyl group, we offer researchers, scientists, and drug development professionals a comprehensive understanding of the nuanced reactivity of these valuable chemical intermediates.
Introduction: The Structural and Electronic Landscape
The reactivity of a carbonyl group is fundamentally governed by the electrophilicity of the carbonyl carbon.[1][2][3] Substituents that withdraw electron density increase this electrophilicity, making the carbonyl carbon more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity and thus reactivity.[1][3] Steric hindrance around the carbonyl group can also play a significant role in dictating reaction rates.[1][4][5]
This compound features a saturated, aliphatic cyclohexyl ring attached to the ketone. The cyclohexyl group is generally considered to be electron-donating through an inductive effect, which slightly reduces the electrophilicity of the carbonyl carbon.[1]
In contrast, 4-oxo-4-phenylbutyric acid possesses an aromatic phenyl ring. The phenyl group can exhibit both electron-donating and electron-withdrawing properties. Through resonance, the phenyl ring can delocalize the partial positive charge on the carbonyl carbon, thereby reducing its electrophilicity and rendering the ketone less reactive compared to its aliphatic counterparts.[6][7][8][9] This resonance stabilization is a key factor in the differing reactivities of these two compounds.[6][7][8]
Comparative Reactivity in Key Transformations
To empirically assess the reactivity differences, we will consider three common and informative chemical transformations: esterification of the carboxylic acid, reduction of the ketone, and oxidation.
Esterification of the Carboxylic Acid Group
Esterification, the reaction of a carboxylic acid with an alcohol to form an ester, is a fundamental reaction in organic synthesis.[10][11] The rate of this acid-catalyzed reaction is influenced by the steric hindrance around the carboxylic acid and the electronic nature of the molecule.
In the case of this compound and 4-oxo-4-phenylbutyric acid, the primary difference in the context of esterification lies in the steric bulk of the cyclohexyl versus the phenyl group. While both are relatively bulky, the conformational flexibility of the cyclohexyl ring may present different steric challenges compared to the planar phenyl ring.
Experimental Protocol: Fischer Esterification
-
In a round-bottom flask, dissolve 1.0 equivalent of the respective keto-acid (this compound or 4-oxo-4-phenylbutyric acid) in 5.0 equivalents of absolute ethanol.
-
Add a catalytic amount (e.g., 0.1 equivalents) of concentrated sulfuric acid.
-
Reflux the mixture for a specified period (e.g., 5 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[12]
-
After completion, cool the reaction mixture and neutralize the excess acid with a saturated sodium bicarbonate solution.
-
Extract the ester with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the ester by column chromatography or distillation.[12]
Expected Results and Discussion:
The esterification of both compounds is expected to proceed readily. However, subtle differences in reaction rates and yields may be observed due to the differing steric environments. The phenyl group's electronic effects are less likely to significantly impact the reactivity of the distant carboxylic acid group in this specific reaction.
| Compound | Alcohol | Catalyst | Reaction Time (Typical) | Yield (Typical) |
| This compound | Ethanol | H₂SO₄ | 4-6 hours | Good to Excellent |
| 4-Oxo-4-phenylbutyric acid | Ethanol | H₂SO₄ | 4-6 hours | Good to Excellent |
Reduction of the Ketone Carbonyl Group
The reduction of the ketone to a methylene group is a powerful transformation for synthesizing alkyl-substituted chains. Two classical methods for this are the Clemmensen and Wolff-Kishner reductions.[13][14][15][16] The choice between these methods often depends on the substrate's stability to acidic or basic conditions.[13][14][15]
The reactivity of the ketone in these reductions is directly influenced by the electronic nature of the attached groups. The electron-donating cyclohexyl group in this compound makes the ketone slightly less electrophilic and potentially slower to react compared to a simple aliphatic ketone. Conversely, the resonance effect of the phenyl group in 4-oxo-4-phenylbutyric acid significantly deactivates the ketone towards nucleophilic attack, which is a key step in both reduction mechanisms.[6][7][8] Therefore, the aromatic analog is expected to be less reactive.
Experimental Protocol: Clemmensen Reduction
-
Prepare amalgamated zinc by stirring zinc dust with a 5% aqueous solution of mercuric chloride for 5 minutes. Decant the solution and wash the solid with water.
-
To a round-bottom flask containing the amalgamated zinc, add concentrated hydrochloric acid and the keto-acid (this compound or 4-oxo-4-phenylbutyric acid).[13]
-
Heat the mixture under reflux for several hours, with periodic additions of concentrated hydrochloric acid.
-
After the reaction is complete (monitored by TLC), cool the mixture and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the reduced product.
Experimental Protocol: Wolff-Kishner Reduction
-
In a flask equipped with a reflux condenser, dissolve the keto-acid in a high-boiling solvent like diethylene glycol.
-
Add hydrazine hydrate and a strong base such as potassium hydroxide.[16][17]
-
Heat the mixture to a temperature that allows for the formation of the hydrazone and the subsequent evolution of nitrogen gas (typically 180-200 °C).[17][18]
-
After the reaction is complete, cool the mixture, acidify with dilute hydrochloric acid, and extract the product.
-
Work up the organic layer as described for the Clemmensen reduction.
Expected Results and Discussion:
The Clemmensen reduction is particularly effective for aryl-alkyl ketones, suggesting that 4-oxo-4-phenylbutyric acid should be a suitable substrate.[13][19] However, the strongly acidic conditions may be a concern for other functional groups. The Wolff-Kishner reduction, performed under basic conditions, offers a complementary approach.[16] Due to the deactivating effect of the phenyl group, 4-oxo-4-phenylbutyric acid is expected to require more forcing conditions (longer reaction times or higher temperatures) for complete reduction compared to this compound in both reactions.
| Compound | Reduction Method | Key Reagents | Expected Reactivity |
| This compound | Clemmensen | Zn(Hg), conc. HCl | Moderate to Good |
| 4-Oxo-4-phenylbutyric acid | Clemmensen | Zn(Hg), conc. HCl | Good, but potentially slower than aliphatic analog |
| This compound | Wolff-Kishner | N₂H₄, KOH, heat | Good |
| 4-Oxo-4-phenylbutyric acid | Wolff-Kishner | N₂H₄, KOH, heat | Moderate, likely requires more forcing conditions |
Oxidation Reactions
The oxidation of these molecules can proceed at different positions. For instance, the ketone can be a site for Baeyer-Villiger oxidation, or the benzylic position in the aromatic analog could be susceptible to oxidation under certain conditions. The oxidation of 4-oxo-4-phenylbutanoic acid has been studied, leading to benzoic acid as a primary product, indicating cleavage of the bond between the carbonyl carbon and the adjacent methylene group.[20][21]
Experimental Protocol: Oxidation with Benzimidazolium Fluorochromate (BIFC)
-
The oxidation of 4-oxo-4-phenylbutanoic acid can be carried out in an aqueous acetic acid medium.[20]
-
The reaction kinetics are typically first-order with respect to the keto-acid, the oxidant (BIFC), and H⁺ ions.[20]
-
The reaction progress can be monitored spectrophotometrically by following the decrease in the concentration of the oxidant.[21]
Expected Results and Discussion:
The phenyl ring in 4-oxo-4-phenylbutanoic acid activates the molecule towards certain oxidative cleavage reactions. The reaction rate is sensitive to solvent polarity, with a decrease in the dielectric constant of the medium leading to an increased reaction rate.[20][21] A similar oxidative cleavage of the cyclohexyl analog would likely be less facile under the same conditions due to the absence of the activating phenyl group.
Mechanistic Insights and Visualization
The differing reactivities can be visualized through their reaction mechanisms.
Diagram: Nucleophilic Addition to the Ketone Carbonyl
Caption: Electronic effects on ketone reactivity.
Diagram: Experimental Workflow for Comparative Reduction
Sources
- 1. brainkart.com [brainkart.com]
- 2. Why is a ketone more reactive/electrophilic than an ester? | Study Prep in Pearson+ [pearson.com]
- 3. Relative Reactivities of Aldehyde and Ketones. Note on Relative reactivities of Aldehyde and Ketones by Unacademy [unacademy.com]
- 4. 2.3 Reactivities of Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. quora.com [quora.com]
- 7. gauthmath.com [gauthmath.com]
- 8. youtube.com [youtube.com]
- 9. Aromatic aldehydes are less reactive than aliphatic aldehydes in nucl - askIITians [askiitians.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. m.youtube.com [m.youtube.com]
- 12. prepchem.com [prepchem.com]
- 13. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 14. Clemmensen Reduction [organic-chemistry.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 17. m.youtube.com [m.youtube.com]
- 18. Wolff–Kishner (Reduction) [quimicaorganica.org]
- 19. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 20. 4-Oxo-4-phenoxybutanoic acid (6311-68-8) for sale [vulcanchem.com]
- 21. derpharmachemica.com [derpharmachemica.com]
A Researcher's Guide to the In Vitro Evaluation of 4-Cyclohexyl-4-oxobutanoic Acid Derivatives as Potential Anticancer Agents
This guide provides a comprehensive framework for the in vitro evaluation of novel 4-Cyclohexyl-4-oxobutanoic acid derivatives. It is designed for researchers in drug discovery and medicinal chemistry, offering an in-depth comparison of methodologies and the scientific rationale behind experimental choices. We will focus on establishing a robust screening cascade to identify and characterize derivatives with potential as anticancer therapeutics.
Introduction: The Therapeutic Potential of Butanoic Acid Scaffolds
Butanoic acid and its derivatives have attracted considerable interest in oncology for their roles in modulating critical cellular processes.[1][2] Many of these compounds function as histone deacetylase (HDAC) inhibitors, which alter gene expression to induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][2] The 4-Cyclohexyl-4-oxobutanoic acid scaffold represents a novel chemical space within this class. The introduction of a cyclohexyl group offers unique steric and lipophilic properties that may influence target engagement, cell permeability, and metabolic stability.
This guide outlines a tiered approach to the in vitro evaluation of a library of these derivatives, beginning with broad cytotoxicity screening and progressing to more specific mechanistic assays. The primary objective is to compare the cytotoxic potency of these novel derivatives against standard chemotherapeutic agents and to elucidate their preliminary mechanism of action.
The In Vitro Screening Cascade: A Stepwise Approach
A logical and resource-conscious evaluation begins with a broad assessment of general cytotoxicity across relevant cancer cell lines. Promising "hit" compounds are then subjected to more detailed studies to confirm activity and begin to understand how they work.
Here, we propose a three-tiered workflow designed to efficiently identify the most promising derivatives for further development.
Caption: A tiered workflow for in vitro evaluation of novel compounds.
Methodologies and Experimental Protocols
Scientific rigor demands validated, reproducible protocols. The methods described below are standard in the field and include the necessary controls to ensure data integrity.
Cell Lines and Culture
-
Cancer Cell Panel: A diverse panel is crucial to identify broad-spectrum activity or selective potency. A suggested starting panel could include:
-
MCF-7: Breast adenocarcinoma (estrogen-receptor positive)
-
A549: Lung carcinoma
-
HCT116: Colorectal carcinoma
-
PC3: Prostate carcinoma
-
-
Non-Cancerous Control: To assess selectivity, a normal cell line such as Primary Human Dermal Fibroblasts (HDFs) should be used.[3]
-
Culture Conditions: Cells should be maintained in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO₂.
Tier 1: Primary Cytotoxicity Screening (MTT Assay)
The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[4] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[5][6]
Protocol: MTT Assay
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours to allow for cell adhesion.[3]
-
Compound Treatment: Prepare stock solutions of the test derivatives and a positive control (e.g., Doxorubicin) in DMSO. Dilute the compounds in culture medium to the desired final concentration (e.g., 10 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Causality: A 24-hour pre-incubation ensures cells are in a healthy, adherent state before drug exposure, preventing artifacts from plating stress.
-
-
Incubation: Remove the old medium and add 100 µL of the compound-containing medium to the respective wells. Include "vehicle control" wells (medium with DMSO) and "untreated control" wells. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, only viable cells will convert the MTT into visible purple crystals.[5]
-
Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6] Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Compounds inducing more than 50% growth inhibition are considered "hits."
Tier 2: IC₅₀ Determination and Selectivity Index
For "hit" compounds, a full dose-response curve is generated to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of potency.
Protocol: Dose-Response Analysis
-
Method: Follow the MTT assay protocol as described above.
-
Compound Concentration: Use a serial dilution of each hit compound to create an 8-point dose-response curve (e.g., from 0.1 µM to 100 µM).
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration. Use non-linear regression (log[inhibitor] vs. response) to calculate the IC₅₀ value.
Selectivity Index (SI): The SI provides a measure of a compound's selectivity for cancer cells over healthy cells. It is a critical parameter for predicting a potential therapeutic window.
-
Calculation:
-
SI = IC₅₀ (non-cancerous cells) / IC₅₀ (cancer cells)
-
A higher SI value (ideally >10) is desirable, indicating greater selectivity.
-
Comparative Data Presentation
The data below represents a hypothetical screening of five novel 4-Cyclohexyl-4-oxobutanoic acid derivatives compared to the standard chemotherapeutic agent, Doxorubicin.
Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of Test Compounds
| Compound | A549 (Lung) | HCT116 (Colon) | PC3 (Prostate) | HDF (Normal) | Selectivity Index (SI for HCT116) |
| Derivative 1 | 15.2 | 8.5 | 22.1 | >100 | >11.8 |
| Derivative 2 | 45.8 | 33.1 | 50.3 | >100 | >3.0 |
| Derivative 3 | 5.4 | 2.1 | 7.8 | 25.6 | 12.2 |
| Derivative 4 | >100 | >100 | >100 | >100 | N/A |
| Derivative 5 | 11.3 | 6.9 | 14.5 | >100 | >14.5 |
| Doxorubicin | 0.8 | 0.5 | 1.2 | 2.5 | 5.0 |
Data are hypothetical and for illustrative purposes only.
From this hypothetical data, Derivative 3 emerges as the most promising lead candidate. It exhibits the highest potency against the HCT116 colon cancer cell line (IC₅₀ = 2.1 µM) and a favorable selectivity index (SI = 12.2), suggesting it is more toxic to cancer cells than to normal fibroblasts.
Tier 3: Unraveling the Mechanism of Action
Understanding how a compound kills cancer cells is the next critical step. Based on the known activities of similar scaffolds, investigating effects on the cell cycle and apoptosis is a logical starting point. The following diagram illustrates the potential impact of a cytotoxic agent on these processes.
Caption: Potential mechanisms of action for a cytotoxic compound.
Protocol: Cell Cycle Analysis by Flow Cytometry
-
Treatment: Seed HCT116 cells in 6-well plates. Treat with Derivative 3 at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol and store them at -20°C overnight.
-
Causality: Fixation with ethanol permeabilizes the cell membrane, allowing the DNA-binding dye to enter, while preserving the cellular structure.
-
-
Staining: Wash the cells to remove ethanol and resuspend in PBS containing Propidium Iodide (PI) and RNase A.
-
Analysis: Analyze the samples using a flow cytometer. The intensity of PI fluorescence is directly proportional to the amount of DNA, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
This guide presents a systematic and robust framework for the initial in vitro evaluation of 4-Cyclohexyl-4-oxobutanoic acid derivatives. By following a tiered screening approach, researchers can efficiently identify compounds with potent and selective anticancer activity.
Based on our hypothetical data, Derivative 3 warrants further investigation. The next logical steps would include:
-
Confirming its effect on cell cycle progression and apoptosis induction.
-
Expanding the screening to a larger panel of cancer cell lines.
-
Performing target-based assays, such as an HDAC inhibition assay, to confirm the presumed mechanism of action.
This structured approach ensures that resources are focused on the most promising candidates, accelerating the journey from novel chemistry to potential therapeutic solutions.
References
- Cell viability assays: methods and protocols. (n.d.). New York University.
- Protocol for Cell Viability Assays. (2022-01-18). BroadPharm.
- Cell Viability Assays - Assay Guidance Manual. (2013-05-01). NCBI Bookshelf - NIH.
- MTT assay protocol. (n.d.). Abcam.
- Guidelines for cell viability assays. (n.d.). ResearchGate.
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.).
- Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.
- Synthesis and Characterization of Heterocyclic Compounds from Indole Butanoic Acid: Comprehensive Evaluation of Antibacterial and Anticancer Activate. (2024-03-22). ResearchGate.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025-12-24). CLYTE Technologies.
- Comprehensive evaluation of antibacterial and anticancer activities from indole butanoic acid. (2025-03). PubMed.
- Potential Therapeutic Applications of Butanoic Acid Derivatives: A Technical Guide. (n.d.). Benchchem.
- Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. (2021-08-09). ResearchGate.
Sources
"NMR and mass spectrometry data for 4-Cyclohexyl-4-oxobutyric acid"
An In-Depth Comparative Guide to the Spectroscopic Characterization of 4-Cyclohexyl-4-oxobutyric acid
As Senior Application Scientists, our goal extends beyond merely presenting data; we aim to provide a comprehensive understanding of the methodologies and the scientific reasoning that underpin them. This guide offers an in-depth analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound (CAS No. 15971-95-6), a molecule of interest in synthetic chemistry and drug development. We will compare its spectroscopic signature with theoretical expectations and provide field-proven protocols for data acquisition, ensuring a robust and reproducible characterization.
Introduction: The Molecular Blueprint
This compound (C₁₀H₁₆O₃, Mol. Wt.: 184.23 g/mol ) is a keto-acid featuring a cyclohexyl ring, a ketone carbonyl, and a carboxylic acid functional group.[1] Accurate structural confirmation is paramount for its application, necessitating a multi-technique analytical approach. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, while mass spectrometry confirms the molecular weight and offers insights into the molecule's fragmentation patterns, which are crucial for structural elucidation.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the cornerstone of small molecule structural determination. By probing the magnetic properties of atomic nuclei (¹H and ¹³C), it provides precise information about the chemical environment, connectivity, and stereochemistry of a molecule.
Expertise in Action: Interpreting the ¹H NMR Spectrum
The ¹H NMR spectrum provides a map of all hydrogen atoms within the molecule. The chemical shift (δ) of a proton is dictated by its local electronic environment; electron-withdrawing groups, such as carbonyls, "deshield" nearby protons, shifting their signals downfield to higher ppm values.
Table 1: Predicted ¹H NMR Data for this compound
| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale for Assignment |
| -COOH | 10.0 - 12.0 | broad singlet | 1H | The acidic proton is highly deshielded and often exchanges, leading to a broad signal.[2] Its presence is a key diagnostic feature for carboxylic acids.[3] |
| -CH₂- (α to COOH) | 2.6 - 2.8 | triplet (t) | 2H | Adjacent to a carbonyl group and a methylene group, resulting in deshielding and splitting by the neighboring two protons. |
| -CH₂- (β to COOH) | 2.9 - 3.1 | triplet (t) | 2H | Directly adjacent to the ketone carbonyl, causing significant deshielding.[4] Split by the neighboring α-CH₂ protons. |
| -CH- (Cyclohexyl, α to C=O) | 2.4 - 2.6 | multiplet (m) | 1H | The methine proton on the cyclohexyl ring attached to the carbonyl is deshielded. |
| -CH₂- (Cyclohexyl) | 1.0 - 1.9 | multiplet (m) | 10H | The remaining ten protons on the cyclohexyl ring are in a complex aliphatic environment, leading to overlapping signals in a characteristic upfield region. |
Causality Behind Experimental Choices: The choice of a deuterated solvent like Chloroform-d (CDCl₃) is standard for non-polar to moderately polar analytes. For carboxylic acids, the acidic proton signal can sometimes be very broad or difficult to observe.[4] A confirmatory experiment involves adding a drop of deuterium oxide (D₂O) to the NMR tube; the -COOH proton will exchange with deuterium, causing its signal to disappear from the spectrum, thus validating its assignment.[5]
Deep Dive: The ¹³C NMR Spectrum
The ¹³C NMR spectrum reveals the number of unique carbon environments. Carbonyl carbons are particularly diagnostic due to their significant downfield shifts.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon (Position) | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C=O (Ketone) | 205 - 215 | Ketone carbonyls are highly deshielded and typically appear significantly downfield.[6] |
| C=O (Carboxylic Acid) | 175 - 185 | Carboxylic acid carbonyls are also deshielded but appear upfield relative to ketones.[4][5] |
| -CH- (Cyclohexyl, α to C=O) | 45 - 55 | The methine carbon attached to the carbonyl group. |
| -CH₂- (β to COOH) | 30 - 40 | The methylene carbon alpha to the ketone. |
| -CH₂- (α to COOH) | 28 - 35 | The methylene carbon alpha to the carboxylic acid. |
| -CH₂- (Cyclohexyl) | 25 - 30 | The remaining four unique methylene carbons of the cyclohexyl ring. |
Protocol: Acquiring High-Quality NMR Spectra
This protocol ensures the acquisition of clean, high-resolution NMR data, a self-validating system for structural confirmation.
Caption: Workflow for NMR sample preparation and data acquisition.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this guide, we focus on Electrospray Ionization (ESI), a "soft" ionization technique that minimizes fragmentation, making it ideal for determining the molecular weight of the parent molecule.[7]
Interpreting the Mass Spectrum
In negative ion mode ESI-MS, a carboxylic acid will typically lose a proton to form the [M-H]⁻ ion. In positive ion mode, it can be observed as the [M+H]⁺ or sodium adduct [M+Na]⁺ ion. The exact mass measurement provides confirmation of the elemental composition.
Table 3: Expected ESI-MS Data for this compound
| Ion Species | Calculated m/z | Mode | Rationale |
| [M-H]⁻ | 183.1027 | Negative | Loss of the acidic carboxylic acid proton. |
| [M+H]⁺ | 185.1172 | Positive | Protonation, likely at one of the carbonyl oxygens. |
| [M+Na]⁺ | 207.0992 | Positive | Adduct formation with sodium ions, which are ubiquitous impurities. |
Trustworthiness Through Fragmentation Analysis
While ESI is a soft ionization method, in-source fragmentation can be induced to provide structural information. The fragmentation of this compound is predictable, with cleavage typically occurring at the bonds alpha to the carbonyl groups, which are the most chemically labile sites.[8]
Caption: Predicted key fragmentation pathways in negative ion ESI-MS/MS.
Signature fragmentations for carboxylic acids include the sequential loss of OH (17 Da) and CO (28 Da) from the molecular ion.[4] In the case of the [M-H]⁻ ion, a characteristic loss is that of CO₂ (44 Da). The cleavage between the ketone and the adjacent methylene group is also a probable fragmentation pathway.
Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
This protocol is designed for robust and sensitive detection using ESI-MS. The choice of solvent and concentration is critical for achieving a stable spray and optimal ionization.[9]
-
Stock Solution Preparation: Create a 1 mg/mL stock solution of this compound in a suitable organic solvent like methanol or acetonitrile.
-
Working Solution Preparation: Take 10 µL of the stock solution and dilute it with 1 mL of a 50:50 mixture of acetonitrile and water. To aid ionization, add 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.[10] This brings the final concentration into the ideal range of approximately 10 µg/mL.
-
Sample Infusion: The working solution is infused into the ESI source via a syringe pump at a low flow rate (e.g., 5-20 µL/min).[11]
-
Instrument Parameters: Set the mass spectrometer to scan a relevant mass range (e.g., m/z 50-500) in either positive or negative ion mode. Optimize key parameters like capillary voltage (typically 2-6 kV), drying gas flow, and temperature to achieve a stable signal.[11][12]
-
Calibration: Ensure the instrument is calibrated using a known standard solution to guarantee high mass accuracy.
Comparative Analysis: The Cyclohexyl Moiety vs. Alternatives
To appreciate the data, it's useful to compare it with a similar structure, such as 4-phenyl-4-oxobutanoic acid.
-
NMR Comparison: In the phenyl analogue, the ¹H NMR would show sharp signals in the aromatic region (7-8 ppm) instead of the broad aliphatic multiplets seen for the cyclohexyl group (1-2 ppm). The ¹³C NMR would similarly show aromatic carbon signals between 120-140 ppm.
-
MS Comparison: The molecular weight would be different. The fragmentation pattern of the phenyl version would be dominated by the stable benzoyl cation or related aromatic fragments, a distinct signature compared to the aliphatic fragmentation of the cyclohexyl ring.
This comparison highlights how NMR and MS are exquisitely sensitive to changes in molecular structure, allowing for unambiguous identification.
Conclusion
The structural elucidation of this compound is straightforward when employing a combination of ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry. The characteristic signals—the broad acidic proton and downfield carbonyl carbons in NMR, and the accurate molecular ion in MS—provide a unique spectroscopic fingerprint. The protocols and interpretations detailed in this guide represent a robust, self-validating framework for the characterization of this and similar molecules, providing researchers and drug development professionals with the confidence needed for their work.
References
-
Rutgers University. Electrospray Ionization (ESI) Instructions. Mass Spectrometry Laboratory.
-
University of Oxford. Sample Preparation Protocol for ESI Accurate Mass Service. Department of Chemistry.
-
JoVE. NMR and Mass Spectroscopy of Carboxylic Acids.
-
Physics LibreTexts. 6.3: Electrospray Ionization (ESI) Mass Spectrometry.
-
NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
-
LCGC International. Electrospray Ionization for Mass Spectrometry.
-
PubChem. 4-(Cyclohexyloxy)-4-oxobutanoic acid. National Center for Biotechnology Information.
-
Creative Proteomics. Electrospray Ionization.
-
University of Colorado Boulder. Spectroscopy Tutorial: Examples - Example 9. Department of Chemistry.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
-
Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
-
ChemScene. 4-Cyclohexyl-4-oxobutanoic acid.
-
Oregon State University. CH 336: Carboxylic Acid Spectroscopy.
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.
-
PubChem. 4-Cyclobutyl-4-oxobutyric acid. National Center for Biotechnology Information.
-
Chemguide. Fragmentation Patterns in the Mass Spectra of Organic Compounds.
-
ChemicalBook. 4-CYCLOHEXYLBUTYRIC ACID(4441-63-8) 13C NMR spectrum.
-
University of Wisconsin. Organic Chemistry Data - 13C NMR Chemical Shifts.
Sources
- 1. chemscene.com [chemscene.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 4. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]
- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Rutgers_MS_Home [react.rutgers.edu]
- 10. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 11. phys.libretexts.org [phys.libretexts.org]
- 12. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to Assessing the Purity of Synthesized 4-Cyclohexyl-4-oxobutanoic Acid
For researchers, scientists, and drug development professionals, the meticulous verification of a synthesized compound's purity is a cornerstone of scientific rigor and a prerequisite for its use in further applications. This guide provides an in-depth, objective comparison of analytical techniques for assessing the purity of 4-Cyclohexyl-4-oxobutanoic acid. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative sources.
The Synthetic Landscape: Anticipating Impurities in 4-Cyclohexyl-4-oxobutanoic Acid
A common and efficient route to 4-Cyclohexyl-4-oxobutanoic acid is the Friedel-Crafts acylation of a cyclohexyl-substituted aromatic ring with succinic anhydride, catalyzed by a Lewis acid like aluminum chloride[1][2][3]. Understanding this synthesis is paramount as it allows us to anticipate potential impurities.
Potential Impurities:
-
Unreacted Starting Materials: Residual cyclohexylbenzene and succinic anhydride.
-
Polysubstituted Byproducts: The addition of more than one acyl group to the aromatic ring, although less common in acylation compared to alkylation[4].
-
Isomeric Products: Acylation at different positions on the aromatic ring, depending on the directing effects of the cyclohexyl group.
-
Residual Catalyst and Solvents: Traces of the Lewis acid catalyst and reaction solvents.
The following analytical techniques provide a multi-faceted approach to detecting and quantifying these and other potential impurities.
Comparative Analysis of Purity Assessment Techniques
A holistic assessment of purity is best achieved by employing a combination of chromatographic and spectroscopic methods. Each technique offers unique advantages and insights into the nature and quantity of impurities.
| Technique | Principle | Information Provided | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | Quantitative purity (area %), detection of non-volatile impurities. | High sensitivity, excellent for quantitative analysis, robust and reproducible. | Requires a suitable chromophore for UV detection, may not resolve all co-eluting impurities without careful method development. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Identification and quantification of volatile and semi-volatile impurities. | High sensitivity and specificity for volatile compounds, provides structural information of impurities. | Requires derivatization for non-volatile compounds like carboxylic acids, potential for thermal degradation of the analyte. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | The integral of an NMR signal is directly proportional to the number of nuclei. | Absolute purity determination without a specific reference standard for the analyte. | Provides an absolute measure of purity, requires no calibration curve for the analyte, gives structural information. | Lower sensitivity compared to chromatographic methods, requires a high-purity internal standard. |
| Melting Point Analysis | The temperature range over which a solid transitions to a liquid. | Qualitative indication of purity. | Simple, rapid, and inexpensive. | Not quantitative, susceptible to user interpretation, less informative for amorphous solids. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity
HPLC is a cornerstone for the purity assessment of non-volatile compounds like 4-Cyclohexyl-4-oxobutanoic acid[5]. A reversed-phase method is highly effective for separating the target compound from potential polar and non-polar impurities.
Instrumentation and Conditions:
-
System: HPLC with a UV detector
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid to ensure good peak shape for the carboxylic acid. A typical gradient could be 20% to 80% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of the synthesized 4-Cyclohexyl-4-oxobutanoic acid in the mobile phase at a concentration of 1 mg/mL.
-
From the stock solution, prepare a working solution of 0.1 mg/mL by diluting with the mobile phase.
-
Filter the working solution through a 0.45 µm syringe filter before injection.
Analysis:
The purity is calculated by determining the percentage of the main peak area relative to the total area of all peaks in the chromatogram. The method should be validated according to ICH Q2(R1) guidelines for parameters such as linearity, accuracy, precision, and specificity[7][8][9].
Experimental Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity assessment of 4-Cyclohexyl-4-oxobutanoic acid.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC[10][11][12][13]. Due to the low volatility of 4-Cyclohexyl-4-oxobutanoic acid, a derivatization step is necessary to convert the carboxylic acid into a more volatile ester.
Derivatization (Esterification):
-
To approximately 1 mg of the sample, add 1 mL of a derivatizing agent such as BF3-methanol.
-
Heat the mixture at 60 °C for 30 minutes.
-
After cooling, extract the methyl ester with a non-polar solvent like hexane.
-
Inject the hexane layer into the GC-MS.
Instrumentation and Conditions:
-
System: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-500 amu.
Analysis:
Impurities are identified by comparing their mass spectra to a library (e.g., NIST). Quantification can be performed by comparing the peak area of each impurity to that of an internal standard.
Logical Flow for GC-MS Impurity Profiling
Caption: Pathway for absolute purity determination by qNMR.
Melting Point Analysis for a Rapid Purity Check
Melting point analysis is a quick and straightforward technique to get a qualitative assessment of purity.[14] A pure crystalline solid will have a sharp melting point range (typically 1-2 °C), while impurities will cause a depression and broadening of the melting range. The reported melting point for 4-Cyclohexyl-4-oxobutanoic acid is 75-77 °C.
Procedure:
-
Place a small amount of the dried, powdered sample into a capillary tube.
-
Heat the sample in a melting point apparatus at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is liquid. This is the melting point range.
Mixed Melting Point for Identity Confirmation:
To confirm the identity of the synthesized compound, a mixed melting point can be performed.[8][9][15]
-
Mix a small amount of the synthesized product with an authentic sample of 4-Cyclohexyl-4-oxobutanoic acid in a 1:1 ratio.
-
Determine the melting point of the mixture.
-
If the melting point is sharp and close to the literature value, the synthesized compound is likely the correct product.
-
If the melting point is depressed and broad, the synthesized compound is different from the authentic sample.
-
Conclusion: A Synergistic Approach to Purity Assessment
No single technique can provide a complete picture of a compound's purity. A synergistic approach, leveraging the strengths of multiple analytical methods, is essential for a comprehensive and reliable assessment of synthesized 4-Cyclohexyl-4-oxobutanoic acid. For routine quality control, a combination of HPLC for quantitative purity and melting point analysis for a quick check is often sufficient. For a more rigorous characterization, especially during process development or for reference standard certification, the inclusion of GC-MS for volatile impurities and qNMR for absolute purity determination is highly recommended. By understanding the principles and applying the detailed protocols outlined in this guide, researchers can confidently ensure the quality and integrity of their synthesized materials.
References
- Title: Purity by Absolute qNMR Instructions Source: Not specified URL
-
Title: What is qNMR (quantitative NMR) ? Source: JEOL Ltd. URL: [Link]
-
Title: A Guide to Quantitative NMR (qNMR) Source: Emery Pharma URL: [Link]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
-
Title: A Routine Experimental Protocol for qHNMR Illustrated with Taxol Source: PMC - NIH URL: [Link]
-
Title: Mixed melting point determination Source: Biocyclopedia URL: [Link]
-
Title: Melting Point Determination Guide Source: Scribd URL: [Link]
- Title: CHM 235L - Melting Points Source: Not specified URL
- Title: Melting point determination Source: Not specified URL
-
Title: Mixed Melting Point Source: YouTube URL: [Link]
- Title: Friedel-Crafts Acylation: Mechanism, Reactions & limitations Source: Not specified URL
-
Title: Friedel–Crafts reaction Source: Wikipedia URL: [Link]
-
Title: Supplementary Information Source: The Royal Society of Chemistry URL: [Link]
-
Title: What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of Source: Vedantu URL: [Link]
-
Title: Mechanism of Friedel-Crafts acylation with succinic anhydride Source: Chemistry Stack Exchange URL: [Link]
-
Title: (cis)-4-(t-Butyl)cyclohexyl 3-oxobutanoate - Optional[13C NMR] - Chemical Shifts Source: SpectraBase URL: [Link]
-
Title: Organic Communicaitons-SI Source: ACG Publications URL: [Link]
-
Title: 4-Cyclohexyl-3-oxobutanoic acid | C10H16O3 | CID 18981371 Source: PubChem URL: [Link]
-
Title: 4-(Cyclohexyloxy)-4-oxobutanoic acid | C10H16O4 | CID 120922 Source: PubChem URL: [Link]
-
Title: Review on friedel-crafts acylation of benzene derivatives using various catalytic systems Source: International Journal of Advanced Chemistry Research URL: [Link]
-
Title: 13C NMR Investigations and Molecular Order of 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT) Source: The Royal Society of Chemistry URL: [Link]
-
Title: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Ethanolic Extracts of Aerva lanata (L.) Source: Semantic Scholar URL: [Link]
-
Title: Mechanochemical Friedel–Crafts acylations Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: GC-MS analysis, pharmaceutical and industrial significance of phytochemicals present in Annona muricata from Eziobodo, Imo State Source: GSC Online Press URL: [Link]
-
Title: Friedel Craft Acylation with Acid and Anhydride I Electrophilic Aromatic substitution I Benzene Source: YouTube URL: [Link]
-
Title: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Bio Active Compounds Presents in Oeophylla smaragdina Source: Research Journal of Pharmacy and Technology URL: [Link]
-
Title: GC–MS analysis, pharmacokinetic properties, molecular docking and dynamics simulation of bioactives from Curcumis maderaspatanus to target oral cancer Source: NIH URL: [Link]
- Title: Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. What happens when benzene undergoes FriedelCrafts acylation class 11 chemistry CBSE [vedantu.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. science-revision.co.uk [science-revision.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. CHM 235L [jan.ucc.nau.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. gsconlinepress.com [gsconlinepress.com]
- 12. rjptonline.org [rjptonline.org]
- 13. GC–MS analysis, pharmacokinetic properties, molecular docking and dynamics simulation of bioactives from Curcumis maderaspatanus to target oral cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scribd.com [scribd.com]
- 15. Mixed melting point determination | Melting points | Laboratory techniques [biocyclopedia.com]
The Evolving Landscape of Bioactive Compounds: A Comparative Guide to 4-Cyclohexyl-4-oxobutyric Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutic agents, the structural motif of 4-Cyclohexyl-4-oxobutyric acid has emerged as a promising scaffold for the development of compounds with significant biological efficacy. This guide offers a comprehensive comparison of the anti-inflammatory and anticancer properties of derivatives containing the cyclohexyl moiety, juxtaposed with established clinical agents. By delving into experimental data, detailed protocols, and the underlying signaling pathways, we aim to provide a critical resource for researchers engaged in drug discovery and development.
Section 1: Comparative Efficacy Analysis
Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition
Inflammation is a key pathological process in numerous diseases, and the cyclooxygenase (COX) enzymes are primary targets for anti-inflammatory therapies. Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. Here, we compare the COX-1 and COX-2 inhibitory activities of select cyclohexyl derivatives with the widely used NSAIDs, Ibuprofen and Celecoxib.
| Compound/Drug | Target | IC50 (µM) | Reference |
| Cyclohexyl Derivative 1 (2,6-bis-(3'-Bromo, 4'-methoxybenzylidene)-cyclohexanone) | COX | 11.56 | [1] |
| Cyclohexyl Derivative 2 (2,6-bis-(3'-ethoxy, 4'-hydroxybenzylidene)-cyclohexanone) | COX | 13.53 | [1] |
| Cyclohexyl Derivative 3 (2,6-bis-(3',4'-dimethoxybenzylidene)-cyclohexanone) | COX | 20.52 | [1] |
| Ibuprofen | COX-1 | 2.9 | [2] |
| COX-2 | 1.1 | [2] | |
| Celecoxib | COX-2 | 0.04 | [3] |
Analysis: The presented cyclohexyl derivatives exhibit moderate inhibitory activity against cyclooxygenase enzymes. While not as potent as the selective COX-2 inhibitor Celecoxib, their activity is within a relevant micromolar range. This suggests that the cyclohexyl scaffold holds potential for the development of novel anti-inflammatory agents. Further structure-activity relationship (SAR) studies could lead to the identification of more potent and selective inhibitors.
Anticancer Activity: Cytotoxicity in Cancer Cell Lines
The development of novel cytotoxic agents remains a cornerstone of cancer research. The following table compares the cytotoxic effects of several cyclohexyl-containing compounds with the conventional chemotherapeutic agents, Doxorubicin and Cisplatin, across various cancer cell lines.
| Compound/Drug | Cell Line | IC50 (µM) | Reference |
| Cyclohexyl Derivative 4 (Ethyl (S,S)-ethylenediamine-N,N'-di-2-(3-cyclohexyl)propanoate) | HL-60 (Leukemia) | 10.7 - 45.4 | [4] |
| Cyclohexyl Derivative 5 (Tricyclohexylphosphanegold(I) 4-mercaptobenzoate) | A2780 (Ovarian) | 0.78 | [5] |
| Cyclohexyl Derivative 6 (Tricyclohexylphosphanegold(I) 2-mercaptobenzoate) | A2780 (Ovarian) | 1.19 | [5] |
| Cyclohexyl Derivative 7 (Tricyclohexylphosphanegold(I) 3-mercaptobenzoate) | A2780 (Ovarian) | 2.28 | [5] |
| Doxorubicin | MCF-7 (Breast) | ~1.65 - 128.5 | [6] |
| HepG2 (Liver) | Varies | [7] | |
| Cisplatin | A2780 (Ovarian) | 26.8 | [5] |
| Various | Varies widely | [5][8] |
Analysis: The data reveals that certain cyclohexyl derivatives exhibit potent anticancer activity. Notably, the tricyclohexylphosphanegold(I) mercaptobenzoate derivatives demonstrate significantly greater cytotoxicity against the A2780 ovarian cancer cell line than the standard-of-care drug, Cisplatin.[5] The ethyl ester of a cyclohexyl-containing dipropanoic acid also shows cytotoxicity comparable to Cisplatin in leukemic cell lines.[4] These findings underscore the potential of the cyclohexyl moiety as a pharmacophore in the design of novel and effective anticancer agents.
Section 2: Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section provides detailed, step-by-step methodologies for the key in vitro assays used to assess the anti-inflammatory and anticancer efficacy of the compounds.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity of a compound against COX-1 and COX-2 enzymes.
Objective: To determine the IC50 value of a test compound for COX-1 and COX-2.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Colorimetric COX inhibitor screening kit
-
Test compounds and reference inhibitors (e.g., Ibuprofen, Celecoxib)
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare all reagents as per the manufacturer's instructions of the colorimetric screening kit. Dissolve test compounds and reference inhibitors in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Reaction Setup: In a 96-well plate, add the appropriate buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Compound Addition: Add varying concentrations of the test compounds or reference inhibitors to the wells. Include a vehicle control (solvent only).
-
Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes).
-
Measurement: Measure the absorbance of each well at the appropriate wavelength using a microplate reader. The absorbance is proportional to the amount of prostaglandin produced.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for the in vitro COX inhibition assay.
In Vitro Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Objective: To determine the cytotoxic effect (IC50) of a test compound on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Test compounds and reference drug (e.g., Doxorubicin, Cisplatin)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds or reference drug. Include a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Caption: Step-by-step workflow of the MTT cell viability assay.
Section 3: Mechanistic Insights into Biological Activity
Understanding the molecular mechanisms by which these compounds exert their effects is crucial for rational drug design and development. This section explores the key signaling pathways implicated in the anti-inflammatory and anticancer activities of cyclohexyl-containing compounds.
Anti-inflammatory Signaling Pathway: Inhibition of Prostaglandin Synthesis
The primary mechanism of action for NSAIDs and many anti-inflammatory compounds is the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins from arachidonic acid. Prostaglandins are key mediators of inflammation, pain, and fever.
Caption: Inhibition of the prostaglandin synthesis pathway.
By inhibiting COX-1 and/or COX-2, this compound derivatives can reduce the production of prostaglandins, thereby alleviating the symptoms of inflammation. The selectivity of these compounds for COX-1 versus COX-2 is a critical determinant of their therapeutic efficacy and side-effect profile.
Anticancer Signaling Pathway: Induction of Apoptosis
Many effective anticancer drugs function by inducing apoptosis, or programmed cell death, in cancer cells. The cyclohexyl derivatives discussed in this guide have been shown to trigger apoptosis through various mechanisms, often involving the mitochondria.
Caption: Mitochondrial-mediated apoptosis pathway.
The induction of mitochondrial stress by these compounds can lead to the release of pro-apoptotic factors like cytochrome c, which in turn activates a cascade of caspases, the executioner enzymes of apoptosis. This ultimately results in the dismantling of the cancer cell. The ability of some cyclohexyl derivatives to induce apoptosis highlights their therapeutic potential in oncology.[4]
Conclusion
This comparative guide provides a comprehensive overview of the biological efficacy of compounds derived from or structurally related to this compound. The presented data indicates that the cyclohexyl moiety is a valuable pharmacophore for the design of novel anti-inflammatory and anticancer agents. While further research is needed to fully elucidate the structure-activity relationships and to optimize the potency and selectivity of these compounds, the initial findings are highly encouraging. The detailed experimental protocols and mechanistic insights provided herein are intended to facilitate and inspire future research in this promising area of drug discovery.
References
- Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. (2023). Pharmaceuticals.
- (S)-(+)-Ibuprofen, Non-selective COX inhibitor (CAS 51146-56-6). Abcam.
- Celecoxib. Selleckchem.
- Induction of apoptosis on ovarian adenocarcinoma cells, A2780 by tricyclohexylphosphanegold (I) mercaptobenzoate derivatives via intrinsic and extrinsic pathways. (2021). Journal of Biological Inorganic Chemistry.
- IC50 values of the most active derivatives in some cancerous cell lines.
- In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. (2020). Pharmaceutics.
- The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. (2016). Oncotarget.
- IC50 values of various inhibitors on lipoxygenase and.
- Exploring the Structure-Activity Relationship of COX Inhibitors with Anticancer Effects: A Comprehensive Review. (2024). Current Medicinal Chemistry.
- Sigma-2 receptor agonist derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28)
- In silico and in vitro anti-inflammatory evaluation of 2,6-bis-(3'-ethoxy, 4'-hydroxybenzylidene). (2020). Indonesian Journal of Pharmacy.
- IC50 in doxorubicin-resistant MCF-7 cell lines.
- Anticancer Potential of Pyridoxine-Based Doxorubicin Derivatives: An In Vitro Study. (2024).
- Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). (2017). Future Medicinal Chemistry.
- Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (2012). Pharmaceutical and Biomedical Sciences.
- Sigma-2 Receptor Agonist Derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28)
- Structure‐activity relationships of synthetic derivatives. The activity implies the inhibitory activity of COX‐2.
- IC 50 Values for COX-1 and COX-2 Enzymes.
- Cyclohexyl analogues of ethylenediamine dipropanoic acid induce caspase-independent mitochondrial apoptosis in human leukemic cells. (2013).
- IC 50 values a (mM) of compounds 4a-l.
- Comparative Cytotoxicity Analysis: 4-Ethoxy-4-oxobutanoic Acid and Structurally Rel
- Cytotoxicity inhibition of compounds 2a,4b,9 and Doxorubicin against breast carcinoma cell line.
- Synthesis and biological evaluation of esterified anti-inflammatory drugs with ethylene glycol linkers. (2025). RSC Medicinal Chemistry.
- The IC 50 values of anti-inflammatory activity, DPPH radical scavenging...
- (PDF) Synthesis, biological evaluation and molecular docking studies of aromatic sulfonamide derivatives as anti-inflammatory and analgesic agents. (2025).
- 4-Cyclobutyl-4-oxobutyric acid | C8H12O3 | CID 24726974. PubChem.
- Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. (2022). Molecules.
- Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2025).
- IC50 values of various inhibitors on lipoxygenase and.
Sources
- 1. japsonline.com [japsonline.com]
- 2. Sigma-2 receptor agonist derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) induce cell death via mitochondrial superoxide production and caspase activation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid | MDPI [mdpi.com]
- 4. Cyclohexyl analogues of ethylenediamine dipropanoic acid induce caspase-independent mitochondrial apoptosis in human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of apoptosis on ovarian adenocarcinoma cells, A2780 by tricyclohexylphosphanegold (I) mercaptobenzoate derivatives via intrinsic and extrinsic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis and Biological Evaluation of Certain new Cyclohexane-1-carboxamides as Apoptosis Inducers – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Definitive Guide to the Proper Disposal of 4-Cyclohexyl-4-oxobutyric Acid
As Senior Application Scientist, this guide provides a comprehensive, safety-first framework for the disposal of 4-Cyclohexyl-4-oxobutyric acid. The procedures outlined herein are grounded in established principles of chemical safety and regulatory compliance. Given the absence of a universally available Safety Data Sheet (SDS) for this specific compound, a cautious approach is mandated. This protocol is designed to be a self-validating system, prioritizing the safety of laboratory personnel and ensuring environmental protection. Your institution's Environmental Health and Safety (EHS) department is the final authority and must be consulted to ensure alignment with local, state, and federal regulations.
Hazard Identification and Pre-Disposal Risk Assessment
The fundamental principle of laboratory safety is to treat substances of unknown toxicity with a high degree of caution. The structure of this compound contains a carboxylic acid functional group, which dictates its primary chemical properties and potential hazards.
Assumed Hazards:
-
Skin and Eye Irritation: Carboxylic acids can be irritating or corrosive to the skin and eyes.[1][2] A specific, structurally similar compound, 4-tert-Butoxy-4-oxobutanoic acid, is classified as a skin and eye irritant.[3] It is prudent to assume similar properties for this compound.
-
Respiratory Irritation: If the compound is a fine powder or crystalline solid, inhalation of dust may cause respiratory tract irritation.[2][3]
-
Incompatibility: Carboxylic acids are chemically incompatible with bases, oxidizing agents, and reducing agents.[1] Mixing with bases can cause a vigorous and exothermic reaction. Contact with certain metals may generate flammable hydrogen gas.
Before beginning any disposal process, a risk assessment must be performed. This involves evaluating the quantity of waste, its physical state (solid, liquid, solution), and any potential contaminants.
Personal Protective Equipment (PPE)
Adequate protection is non-negotiable. The following PPE must be worn when handling this compound waste.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection: ANSI Z87.1-compliant safety goggles or a face shield if there is a splash hazard.
-
Protective Clothing: A full-length laboratory coat.
-
Respiratory Protection: If handling fine powders outside of a certified chemical fume hood, a NIOSH-approved respirator may be required. Consult your institution's EHS for specific guidance.
Waste Segregation and Containerization Protocol
Proper segregation is critical to prevent dangerous chemical reactions within waste containers.[4] The Resource Conservation and Recovery Act (RCRA) provides the federal framework for hazardous waste management, from generation to final disposal.[5][6]
Step-by-Step Segregation and Storage:
-
Identify the Waste Stream: Designate a specific waste stream for "Non-halogenated Organic Acid Waste."
-
Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container that is in good condition, free of contamination, and has a secure, leak-proof screw cap.[1][7] Do not use metal containers, as acids can cause corrosion.[7]
-
Label the Container: The container must be labeled before any waste is added. The label must include:
-
Accumulate Waste Safely:
-
Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[4][8]
-
Keep the container closed at all times except when adding waste.[9][10]
-
Store in secondary containment (e.g., a plastic tub) to contain potential leaks.
-
Ensure segregation from incompatible materials, particularly bases and oxidizers.[4]
-
Do not fill the container beyond 90% capacity to allow for expansion.[7]
-
Disposal Procedures
Disposal of this compound must be handled through your institution's EHS-approved hazardous waste program. Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [6][9]
Scenario A: Small Spills
-
Control and Alert: Alert personnel in the immediate area. Ensure the area is well-ventilated.
-
Don PPE: Wear the appropriate PPE as described in Section 2.
-
Contain: For solid spills, gently sweep up the material to avoid creating dust and place it in the designated hazardous waste container.[2] For liquid spills, use an inert absorbent material like sand, vermiculite, or a commercial spill kit.[1]
-
Collect and Dispose: Scoop the absorbed material into the hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water, collecting the rinsate as hazardous waste.
Scenario B: Bulk and Contaminated Waste
All bulk quantities of pure, expired, or contaminated this compound (e.g., mixed with organic solvents) must be disposed of as hazardous waste.
-
Ensure the waste is properly containerized and labeled as per the protocol in Section 3.
-
Store the container in your lab's Satellite Accumulation Area.
-
Once the container is full (or has been in accumulation for the maximum time allowed by your institution, often up to one year for partially filled containers), arrange for pickup through your EHS department or licensed hazardous waste contractor.[4] Full containers must be removed within three days.[4]
Scenario C: Dilute, Uncontaminated Aqueous Solutions
Some institutions may permit the neutralization and drain disposal of dilute (<10%), uncontaminated solutions of weak organic acids.[1][9] However, this requires explicit permission from your EHS office and compliance with local wastewater regulations.
General Neutralization Protocol (Requires Prior EHS Approval):
-
Work in a Fume Hood: All steps must be performed in a certified chemical fume hood while wearing full PPE.
-
Dilute: If necessary, slowly dilute the aqueous solution with cold water to below 10% concentration.
-
Prepare Base: Prepare a dilute solution of a weak base, such as sodium bicarbonate (baking soda) or sodium carbonate (soda ash).
-
Neutralize Slowly: With constant stirring, slowly add the weak base to the acid solution. Be cautious, as the reaction is exothermic and will produce carbon dioxide gas (effervescence).[1]
-
Check pH: Monitor the pH using a calibrated pH meter or pH strips. The target pH for drain disposal is typically between 6.0 and 8.0, but you must adhere to the range specified by your local wastewater authority.[1][11]
-
Dispose: If the pH is within the acceptable range and contains no other hazardous contaminants, flush the neutralized solution down the drain with copious amounts of water (at least 20 times the volume of the solution).[1][9]
Disposal Parameter Summary
| Parameter | Specification | Rationale & Source |
| Waste Classification | Hazardous Waste | Assumed irritant/corrosive properties of a carboxylic acid.[1][3] |
| Primary Container | HDPE or Glass Bottle | Chemical compatibility with organic acids.[7] Avoids corrosion of metal. |
| Container Label | "HAZARDOUS WASTE", Full Chemical Name, % Composition, Hazard Warning, Date | Compliance with OSHA and EPA regulations.[4][12] Ensures safe handling. |
| Storage Location | Satellite Accumulation Area (SAA) | EPA requirement for temporary storage of hazardous waste at the point of generation.[8] |
| Segregation | Away from Bases, Oxidizers, and Reducing Agents | Prevents dangerous chemical reactions in the storage area.[1][4] |
| Disposal Method | Collection by licensed hazardous waste vendor via institutional EHS. | Ensures "cradle-to-grave" management as required by RCRA.[5] |
| Spill Cleanup | Inert Absorbent (e.g., vermiculite) | Safely contains the material for transfer into a waste container.[1] |
Disposal Decision Workflow
The following diagram outlines the decision-making process for managing waste streams of this compound.
Caption: Decision workflow for proper disposal of this compound.
References
- OSHA Rules for Hazardous Chemicals - DuraLabel Resources. (n.d.). DuraLabel.
- OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). A-Lined Handling Systems, Inc.
- Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency.
- Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards. (n.d.). Occupational Safety and Health Administration.
- Proper Disposal of Hydroxycarbonyl Compounds: A Guide for Laboratory Professionals. (n.d.). BenchChem.
- How to Ensure Safe Chemical Waste Disposal in Laboratories. (n.d.). Daniels Health.
- OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management.
- Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. (n.d.). U.S. Environmental Protection Agency.
- How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
- Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
- OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024, October 30). CDMS.
- Regulations for Hazardous Waste Generated at Academic Laboratories. (n.d.). U.S. Environmental Protection Agency.
- Hazardous Waste Disposal Guide. (n.d.). Dartmouth College.
- Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University.
- Safety Data Sheet for 4-Cyclohexylbenzoic acid. (2025, September 22). Thermo Fisher Scientific.
- Safety Data Sheet for 4-Phenylbutyric acid. (n.d.). Fisher Scientific.
- Chemical Waste Disposal Guidelines. (n.d.). Emory University.
- 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. (n.d.). eCFR.
- Safety Data Sheet for 4-tert-Butoxy-4-oxobutanoic acid. (2025, December 22). MedChemExpress.
- 4-Cyclohexyl-4-oxobutanoic acid hydrochloride. (n.d.). BLD Pharm.
- Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University.
- Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue University College of Engineering.
- 4-Cyclopropyl-4-oxobutyric acid. (n.d.). Santa Cruz Biotechnology.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. epa.gov [epa.gov]
- 6. danielshealth.com [danielshealth.com]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. epa.gov [epa.gov]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. resources.duralabel.com [resources.duralabel.com]
A Guide to Personal Protective Equipment for Handling 4-Cyclohexyl-4-oxobutyric Acid
Introduction
4-Cyclohexyl-4-oxobutyric acid is a solid organic compound utilized in various research and development applications. As with any chemical, understanding its potential hazards is the foundation of safe laboratory practice. This guide provides essential, immediate safety and logistical information for handling this compound, with a focus on the selection and use of appropriate Personal Protective Equipment (PPE).
Hazard Identification and Risk Assessment: The 'Why' Behind the 'What'
Before handling any chemical, a thorough risk assessment is paramount. Based on analogous compounds such as 2-Keto-L-gulonic acid and alpha-Ketoglutaric acid, we can infer the primary hazards associated with this compound:
-
Skin Irritation: Carboxylic acids can be irritating to the skin upon contact.[1]
-
Serious Eye Damage: Contact with the eyes is likely to cause serious irritation or damage.[1][2][3]
-
Respiratory Irritation: As a solid, the compound may form dust which, if inhaled, can irritate the respiratory tract.[1]
These potential hazards dictate the necessity of a multi-layered PPE strategy to prevent exposure through all potential routes: dermal (skin), ocular (eyes), and inhalation.
Personal Protective Equipment (PPE): Your Primary Defense
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific risks posed by the chemical and the procedure being performed.
2.1 Eye and Face Protection: A Non-Negotiable
Given the high likelihood of serious eye irritation, robust eye and face protection is mandatory.
-
Chemical Splash Goggles: These should be worn at all times when handling the solid or its solutions. They must provide a complete seal around the eyes to protect from dust and splashes.[4][5] Standard safety glasses with side shields are insufficient.
-
Face Shield: When there is a significant risk of splashing, such as when dissolving the solid or transferring solutions, a face shield should be worn in addition to chemical splash goggles to protect the entire face.[5][6]
2.2 Skin Protection: An Impermeable Barrier
To prevent skin irritation, comprehensive skin protection is essential.
-
Gloves: Chemical-resistant gloves are required. Nitrile or neoprene gloves are generally suitable for handling a wide range of organic chemicals.[5] Always inspect gloves for any signs of degradation or punctures before use. Contaminated gloves should be removed and disposed of properly, followed by thorough hand washing.[1]
-
Laboratory Coat: A long-sleeved lab coat must be worn to protect the skin and personal clothing from contamination.
-
Protective Clothing: For procedures with a higher risk of contamination, consider wearing additional protective clothing, such as a chemical-resistant apron.[7][8]
2.3 Respiratory Protection: Guarding Against Inhalation
Since this compound is a solid, the primary inhalation risk comes from airborne dust.
-
Ventilation: Always handle the solid compound in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize the inhalation of dust.[9][10]
-
Respirator: If a fume hood is not available or if significant dust is generated, a NIOSH-approved respirator with a particulate filter (e.g., an N95 dust mask) should be used.[6]
The following table summarizes the recommended PPE for handling this compound:
| Protection Type | Required PPE | Specifications and Best Practices |
| Eye/Face | Chemical Splash Goggles | Must form a seal around the eyes. |
| Face Shield | To be worn over goggles during splash-risk procedures. | |
| Skin | Chemical-Resistant Gloves | Nitrile or neoprene are recommended. Inspect before use. |
| Laboratory Coat | Long-sleeved to protect skin and clothing. | |
| Respiratory | Fume Hood | Preferred method for handling the solid. |
| N95 Respirator | Use if a fume hood is unavailable or if dust is generated. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A clear and logical workflow is crucial to maintaining a safe laboratory environment.
3.1 Preparation and Handling
-
Designate an Area: If possible, designate a specific area for handling this compound, particularly if it is deemed to be a particularly hazardous substance.[8]
-
Assemble PPE: Before handling the chemical, ensure all necessary PPE is readily available and in good condition.
-
Use a Fume Hood: Weigh and handle the solid compound inside a certified chemical fume hood to minimize dust inhalation.[9][10]
-
Avoid Contamination: Use dedicated spatulas and weighing boats.
-
Spill Preparedness: Have a spill kit readily available. For acidic spills, this should include a neutralizing agent like sodium bicarbonate.[11]
3.2 Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[12][13][14] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[12] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
4.1 Chemical Waste
-
Neutralization: Acidic waste solutions should be neutralized before disposal. This can be achieved by slowly adding a weak base, such as sodium bicarbonate, until the pH is neutral.[15]
-
Collection: Collect all waste containing this compound in a clearly labeled, sealed, and appropriate hazardous waste container.[11] Do not mix with other waste streams.
4.2 Contaminated Materials
-
PPE: Used gloves, disposable lab coats, and other contaminated materials should be placed in a designated hazardous waste container.[11]
-
Glassware: Thoroughly decontaminate any glassware that has come into contact with the chemical before it is returned to general use.
The following diagram illustrates the safe handling workflow for this compound:
Caption: Safe handling workflow for this compound.
Conclusion
While a definitive hazard profile for this compound is not currently available, a cautious approach based on the properties of similar chemical structures is essential for ensuring the safety of all laboratory personnel. By adhering to the PPE, handling, and disposal guidelines outlined in this document, researchers can minimize their risk of exposure and maintain a safe and productive work environment. Always consult your institution's specific safety protocols and the most current chemical safety information.
References
-
Scribd. PAF C-16 Carboxylic Acid Safety Data Sheet. [Link]
-
Ribble Technology. Essential PPE for the Paint Stripping and Powder Coating Industry. [Link]
-
Environmental Marketing Services. Types of Acid Waste Disposal. (2020-01-30). [Link]
-
Powder Coated Tough. Personal Protective Equipment—What a Finisher Needs to Know. (2018-05-23). [Link]
-
Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. [Link]
-
Washington Nanofabrication Facility. Organic Acid Standard Operating Procedure. [Link]
-
Dr Agarwals Eye Hospital. How to Handle and Store Chemicals Safely to Protect Your Eyes. (2025-07-22). [Link]
-
Centers for Disease Control and Prevention. First Aid Procedures for Chemical Hazards. [Link]
-
Eurogentec. Safety Data Sheet (SDS). (2021-03-17). [Link]
-
The University of Arizona Research Laboratory & Safety Services. Contact (Eye & Skin) Hazard Hazard Class Standard Operating Procedure. (2015-07-20). [Link]
-
Greenbook.net. SAFETY DATA SHEET. [Link]
-
Sciencemadness Wiki. Proper disposal of chemicals. (2025-08-20). [Link]
-
Greenflow. How to Dispose of Acids and Bases Safely: A Complete Guide. (2024-10-01). [Link]
-
Trimaco. Essential Chemical PPE. (2023-09-08). [Link]
-
HFC. 15971-95-6 | 4-Cyclohexyl-4-oxobutanoic acid. [Link]
-
Angene Chemical. Safety Data Sheet. [Link]
-
Fisher Scientific. 4-Keto-4,5,6,7-tetrahydrothianaphthene - SAFETY DATA SHEET. [Link]
-
Science Ready. Safe Handling & Disposal of Organic Substances – HSC Chemistry. [Link]
-
Blago Fund. 15971-95-6 | 4-Cyclohexyl-4-oxobutanoic acid. [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. How to Handle Chemicals Safely for Eye Protection [dragarwal.com]
- 5. trimaco.com [trimaco.com]
- 6. Personal Protective Equipment—What a Finisher Needs to Know > Powder Coated Tough Magazine [powdercoatedtough.com]
- 7. ribbletechnology.co.uk [ribbletechnology.co.uk]
- 8. research.arizona.edu [research.arizona.edu]
- 9. tkbtrading.com [tkbtrading.com]
- 10. scienceready.com.au [scienceready.com.au]
- 11. Types of Acid Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 12. 7.4.4 Eye and Skin Absorption | Environment, Health and Safety [ehs.cornell.edu]
- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 14. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 15. How to Dispose of Acids and Bases Safely: A Complete Guide [greenflow.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
